Product packaging for Ethyl 2-naphthoate(Cat. No.:CAS No. 3007-91-8)

Ethyl 2-naphthoate

Cat. No.: B1671630
CAS No.: 3007-91-8
M. Wt: 200.23 g/mol
InChI Key: HQKSINSCHCDMLS-UHFFFAOYSA-N
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Description

Ethyl 2-naphthoate (CAS Registry Number 3007-91-8) is an organic ester with the molecular formula C13H12O2 and a molecular weight of 200.24 g/mol . Also known as ethyl naphthalene-2-carboxylate, this compound serves as a versatile building block and intermediate in advanced organic synthesis . Its well-defined crystalline structure and high purity (available at ≥98%) make it an ideal precursor for precise molecular modifications in pharmaceutical research, where it is investigated for the development of anti-inflammatory and anticancer agents . Furthermore, its aromatic naphthalene core makes it a valuable precursor for fluorescent probes in photophysical studies and a potential monomer in polymer chemistry for creating specialty polyesters with enhanced thermal properties . The compound exhibits a melting point of approximately 32°C and a boiling point near 308-309°C at standard atmospheric pressure . It is characterized by a high logP value of 3.60, indicating significant hydrophobicity . From a safety perspective, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive handling instructions and adhere to all stated precautionary measures. Please note: This product is sold expressly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use. All buyers assume full responsibility for ensuring compliance with their local regulations and for the safe and appropriate handling of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1671630 Ethyl 2-naphthoate CAS No. 3007-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl naphthalene-2-carboxylate
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InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
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InChI Key

HQKSINSCHCDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10184143
Record name Ethyl 2-naphthoate
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Molecular Weight

200.23 g/mol
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CAS No.

3007-91-8
Record name 2-Naphthalenecarboxylic acid, ethyl ester
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Foundational & Exploratory

Introduction: The Role of Ethyl 2-Naphthoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound, also known as ethyl naphthalene-2-carboxylate, is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, planar naphthalene core and reactive ester functionality make it a versatile building block for the construction of more complex molecular architectures. As a derivative of 2-naphthoic acid, it serves as a crucial intermediate in the synthesis of compounds ranging from bioactive molecules to advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, grounded in established scientific principles and experimental data to support its application in research and development.

Section 1: Core Physicochemical and Spectroscopic Identity

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate appropriate handling, purification, and characterization methods.

Physicochemical Properties

This compound is a light yellow to light brown solid at room temperature.[3] Its aromatic nature confers poor solubility in water, but it is readily soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[1][4][5]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂[6][7][8]
Molecular Weight 200.23 g/mol [3][7][8]
CAS Number 3007-91-8[3][6][7][8][9]
Appearance Light yellow to light brown solid[3]
Melting Point 32 °C[3][6]
Boiling Point 304-309 °C[3][6]
Density ~1.117 g/mL[6]
Refractive Index ~1.596[3][6]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1710-1730 cm⁻¹. Additional significant peaks correspond to C-O stretching and the aromatic C=C bonds of the naphthalene ring.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The seven protons of the naphthalene ring appear as a complex multiplet in the aromatic region, typically between 7.5 and 8.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum provides confirmation of the structure with a distinctive signal for the carbonyl carbon around 166 ppm. The ethyl group carbons appear at approximately 14 ppm (CH₃) and 61 ppm (CH₂), with the remaining signals corresponding to the ten carbons of the naphthalene ring.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to give a naphthoyl cation at m/z = 155, and further fragmentation of the naphthalene ring, with a significant peak at m/z = 127.[8]

Section 2: Synthesis and Purification

The most common and direct route to this compound is the Fischer esterification of 2-naphthoic acid with ethanol, a classic acid-catalyzed condensation reaction.

Fischer Esterification: Mechanism and Rationale

Fischer esterification is an equilibrium-controlled process. The reaction is driven to completion by employing an excess of one reactant (typically the alcohol) and/or by removing water as it is formed. The strong acid catalyst (e.g., H₂SO₄) serves a critical dual function: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-naphthoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid weight) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Workflow Diagram: Fischer Esterification

Fischer_Esterification_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction Stage cluster_workup Workup & Isolation reactants 1. Combine 2-Naphthoic Acid & Ethanol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux neutralize 4. Cool & Neutralize with NaHCO₃ reflux->neutralize extract 5. Extract with Organic Solvent neutralize->extract wash 6. Wash with H₂O & Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify by Recrystallization or Chromatography dry->purify product Pure this compound purify->product

Caption: Synthesis workflow for this compound via Fischer Esterification.

Section 3: Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is primarily governed by the ester functional group, which is susceptible to nucleophilic acyl substitution.

Hydrolysis (Saponification)

Alkaline hydrolysis, or saponification, is a fundamental reaction of esters. It is an irreversible process that yields the corresponding carboxylate salt and alcohol.[10][11] This reaction is often the first step in converting this compound back to its parent carboxylic acid or a salt thereof.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5-2.0 eq) and heat the mixture to reflux.[12]

  • Monitoring: The reaction proceeds until the ester is fully consumed, which can be observed by the disappearance of the oily ester layer and the formation of a homogeneous solution.

  • Isolation of Alcohol: After cooling, the alcohol (ethanol) can be removed by distillation.[10]

  • Isolation of Carboxylic Acid: The remaining aqueous solution contains sodium 2-naphthoate. To isolate the free acid, the solution is cooled in an ice bath and acidified with a strong acid (e.g., HCl) until the pH is acidic, causing 2-naphthoic acid to precipitate.[10][12]

  • Purification: The precipitated 2-naphthoic acid can be collected by vacuum filtration, washed with cold water, and purified by recrystallization.[12]

Mechanism Diagram: Base-Catalyzed Hydrolysis (Saponification)

Saponification_Mechanism Mechanism of Saponification ester This compound step1 1. Nucleophilic Attack hydroxide ⁻OH (from NaOH) tetrahedral Tetrahedral Intermediate step2 2. Elimination of Alkoxide tetrahedral->step2 carboxylate 2-Naphthoate Anion step3 3. Acidification carboxylate->step3 (add H⁺) ethanol Ethanol acid 2-Naphthoic Acid step1->tetrahedral step2->carboxylate step2->ethanol step3->acid

Caption: Key steps in the saponification of an ester.

Reduction to Alcohol

Esters can be reduced to primary alcohols using powerful reducing agents. This transformation is synthetically useful for converting the carboxyl functional group into a hydroxymethyl group.

  • Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent hydride donor capable of reducing esters, whereas milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards them.

  • Product: The reduction of this compound with LiAlH₄ yields 2-(hydroxymethyl)naphthalene and ethanol.

Reaction with Organometallic Reagents

The electrophilic carbonyl carbon of this compound readily reacts with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). This reaction provides a route to tertiary alcohols.

  • Mechanism: The reaction proceeds via two successive additions of the Grignard reagent. The first addition forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.

  • Stoichiometry: A minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion.

Section 4: Applications in Research and Drug Development

This compound and its parent acid are valuable precursors in synthetic chemistry.

  • Intermediate in Organic Synthesis: 2-Naphthoic acid and its esters are used as starting materials for creating more complex structures. For instance, they can undergo lithiation followed by addition reactions to create substituted dihydronaphthalenes.[1][13]

  • Precursors to Bioactive Molecules: The naphthalene scaffold is present in numerous pharmacologically active compounds. Substituted 2-naphthoic acid derivatives have been investigated for their potential as retinoic acid receptor-selective ligands, which have applications in dermatology and oncology.[5]

  • Fluorescence Studies: The naphthalene ring system is inherently fluorescent. As such, 2-naphthoic acid and its derivatives are sometimes used as fluorescent probes or in studies of electronic absorption spectra.[1][5]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to minimize risk.

Hazard Identification (GHS Classification)

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

The signal word associated with these hazards is "Warning".[3][8]

Recommended Handling and Personal Protective Equipment (PPE)
  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • First Aid (IF IN EYES): P305 + P351 + P338 - Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

  • First Aid (IF ON SKIN): P302 + P352 - Wash with plenty of soap and water.[3][8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

Ethyl 2-naphthoate CAS number 3007-91-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-Naphthoate (CAS 3007-91-8): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound (CAS: 3007-91-8), a key aromatic ester used in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document details the compound's properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a versatile chemical intermediate.

Core Physicochemical Properties

This compound, also known as ethyl naphthalene-2-carboxylate, is a solid at room temperature, appearing as a light yellow to light brown substance.[1] Its rigid, planar naphthalene core and ester functionality make it a valuable building block in the synthesis of more complex molecular architectures. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 3007-91-8[1][2][3][4]
Molecular Formula C₁₃H₁₂O₂[1][2][3]
Molecular Weight 200.23 g/mol [1][2][3]
IUPAC Name ethyl naphthalene-2-carboxylate[2]
Synonyms Ethyl β-naphthoate, 2-Naphthalenecarboxylic acid ethyl ester[1][5][6]
Melting Point 32 °C[1][7]
Boiling Point 304-309 °C (at 760 mmHg)[1][7]
Density ~1.117 g/mL[7]
Refractive Index ~1.596[7]
Storage Store at room temperature, sealed in a dry environment.[8][9]

Synthesis and Purification Workflow

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 2-naphthoic acid.[10][11] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Principle of Synthesis: Fischer-Speier Esterification

Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[12][13] The mechanism involves the protonation of the carbonyl oxygen of 2-naphthoic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[11][14] The nucleophilic oxygen of ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

To ensure a high yield, the chemical equilibrium must be shifted towards the products.[11][12] This is typically achieved by two strategies:

  • Using an Excess of a Reactant: The reaction is often carried out in a large excess of the alcohol (ethanol), which serves as both a reactant and the solvent.[12]

  • Removal of Water: As water is a product, its removal from the reaction mixture (e.g., via a Dean-Stark apparatus) will drive the equilibrium forward according to Le Châtelier's principle.[10][13]

Fischer_Esterification_Mechanism cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_4 Step 4: Deprotonation RCOOH 2-Naphthoic Acid Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_RCOOH Catalyst H_plus H⁺ (from Catalyst) Ethanol Ethanol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water H₂O Final_Ester This compound Protonated_Ester->Final_Ester H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment:

  • 2-Naphthoic Acid (1.0 eq)

  • Absolute Ethanol (20-30 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-naphthoic acid.

  • Reagent Addition: Add absolute ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting 2-naphthoic acid. The disappearance of the starting material indicates reaction completion.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude ester to precipitate.

  • Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform two to three extractions to maximize recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

Workflow Diagram: Synthesis & Purification

Synthesis_Workflow Reactants 2-Naphthoic Acid Ethanol H₂SO₄ Catalyst Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Quench Quench in Ice Water Neutralize with NaHCO₃ Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Filter Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purification (Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for synthesis and purification.

Purification

The crude product obtained is often pure enough for some applications, but for high-purity requirements, such as in drug development, further purification is necessary. Recrystallization is the preferred method.

Protocol: Recrystallization

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered to remove impurities.

  • Slowly add water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point).

  • Rewarm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

The following table summarizes the expected spectral data for this compound.[2]

TechniqueKey Diagnostic Features
¹H NMR - Aromatic Protons (7H): Complex multiplet signals between δ 7.5-8.5 ppm. - Methylene Protons (-OCH₂CH₃, 2H): Quartet around δ 4.4 ppm. - Methyl Protons (-OCH₂CH₃, 3H): Triplet around δ 1.4 ppm.
¹³C NMR - Carbonyl Carbon (C=O): Signal around δ 166 ppm. - Aromatic Carbons (10C): Multiple signals between δ 125-136 ppm. - Methylene Carbon (-OCH₂-): Signal around δ 61 ppm. - Methyl Carbon (-CH₃): Signal around δ 14 ppm.
IR Spectroscopy - C=O Stretch (Ester): Strong, sharp absorbance around 1710-1725 cm⁻¹. - C-O Stretch: Strong absorbance around 1250-1300 cm⁻¹. - Aromatic C=C Stretch: Medium absorbances in the 1600-1450 cm⁻¹ region. - Aromatic C-H Stretch: Absorbance > 3000 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): Peak at m/z = 200. - Key Fragments: m/z = 172 ([M-C₂H₄]⁺), 155 ([M-OC₂H₅]⁺), 127 ([C₁₀H₇]⁺).[2]
Chromatographic Analysis

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate. The optimal system should place the product spot at an Rf value of ~0.3-0.5.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the sample onto the TLC plate alongside a co-spot of the starting material (2-naphthoic acid).

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm). The product should appear as a single, well-defined spot, distinct from the more polar starting material which will have a lower Rf value.

Diagram: Analytical Validation Workflow

Analytical_Workflow cluster_Purity Purity Assessment cluster_Structure Structural Confirmation Sample Synthesized Sample TLC TLC Analysis Sample->TLC GCMS GC-MS Sample->GCMS HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR Conclusion Identity & Purity Confirmed TLC->Conclusion GCMS->Conclusion HNMR->Conclusion CNMR->Conclusion IR->Conclusion

Caption: Workflow for analytical validation of this compound.

Applications in Research and Development

Core Utility as a Synthetic Intermediate

This compound is primarily used as an intermediate in organic synthesis.[5] Its structure offers two key points for chemical modification: the ester group and the naphthalene ring system.

  • Ester Modifications: The ester can undergo hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol (2-naphthalenemethanol), or reaction with Grignard reagents to form tertiary alcohols.

  • Aromatic Ring Chemistry: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled. The ester group is a deactivating, meta-directing group with respect to the ring it is attached to.

The compound serves as a valuable precursor for the synthesis of substituted naphthalenes, which are important scaffolds in materials science and agrochemicals.[15][16]

Relevance in Medicinal Chemistry and Drug Discovery

The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[16] this compound provides a readily accessible starting point for the synthesis of novel naphthalene-based compounds for biological screening.

Furthermore, the ester functionality is a common feature in prodrugs .[17] A prodrug is an inactive compound that is converted into an active drug in the body. Esterification is a widely used strategy to improve a drug's properties, such as increasing its lipophilicity to enhance membrane permeability or masking a polar carboxylic acid group to improve oral absorption.[17][18] Researchers can use this compound as a fragment or building block when designing new chemical entities or exploring prodrug strategies for naphthalene-containing drug candidates.

Safety and Handling

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[19][20]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[19][21]

    • Handling: Avoid breathing dust or vapors.[21] Wash hands thoroughly after handling.[1][20] Avoid contact with skin, eyes, and clothing.[19]

    • Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[8][9][20]

References

Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Naphthoate: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a key chemical intermediate and building block for the research, drug discovery, and materials science sectors. We will move beyond simple data recitation to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application, reflecting field-proven insights for professionals.

This compound, also known as ethyl naphthalene-2-carboxylate, is an aromatic ester characterized by a naphthalene core functionalized with an ethyl ester group at the C2 position. This structure imparts a unique combination of rigidity, hydrophobicity, and chemical reactivity that underpins its utility.

The planar, electron-rich naphthalene ring system is a well-known fluorophore and a common scaffold in medicinal chemistry. The ethyl ester group provides a reactive handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives. Understanding these fundamental properties is the first step in leveraging this compound for advanced applications.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂[1][2]
Molecular Weight 200.23 g/mol [1][2]
CAS Number 3007-91-8[1][2]
IUPAC Name ethyl naphthalene-2-carboxylate[2]
Melting Point 32 °C[3]
Boiling Point 304 °C[3]
Density 1.117 g/mL[3]
Appearance White to off-white solid or liquid[3][4]

Synthesis and Purification: A Protocol Built on Trustworthiness

The reliable synthesis of this compound is critical for ensuring the validity of downstream experiments. The most common and robust laboratory-scale method is the Fischer esterification of 2-naphthoic acid. This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating strategic choices to maximize yield.

Causality in Experimental Design
  • Choice of Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. This is accomplished by using a large excess of one reactant (ethanol, which also serves as the solvent) and/or by removing the water byproduct as it forms.

  • Purification Strategy: The workup procedure is designed to systematically remove the catalyst, unreacted carboxylic acid, and excess ethanol. A wash with sodium bicarbonate solution neutralizes the acidic catalyst and deprotonates any remaining 2-naphthoic acid, converting it to its water-soluble sodium salt, which is then easily removed in the aqueous phase.

Detailed Experimental Protocol: Fischer Esterification

Objective: To synthesize and purify this compound from 2-naphthoic acid.

Materials:

  • 2-Naphthoic acid (1.0 eq)

  • Anhydrous Ethanol (20.0 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-naphthoic acid and anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess ethanol using a rotary evaporator.

  • Extraction & Wash: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with: a. Water (2x) b. Saturated sodium bicarbonate solution (2x, or until no more CO₂ evolution is observed) c. Brine (1x)

  • Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Final Concentration: Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.

  • Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 1. Combine 2-Naphthoic Acid & Excess Ethanol Catalyst 2. Add H₂SO₄ Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Evaporation 4. Remove Excess Ethanol Reflux->Evaporation Cool to RT Extraction 5. Dissolve in Ether Evaporation->Extraction Wash 6. Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Wash Dry 7. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 8. Final Concentration Dry->Concentrate PureProduct Pure this compound Concentrate->PureProduct

Caption: Figure 1: Synthesis and Purification Workflow

Analytical Validation and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step for scientific integrity. A multi-technique approach ensures a self-validating system.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. For this compound, Electron Ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z 200.[1][2] Key fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅) leading to a peak at m/z 155, further validate the structure.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectrum of this compound will be dominated by a strong C=O stretching vibration for the ester at approximately 1710-1730 cm⁻¹. Other characteristic peaks include C-O stretches and aromatic C-H and C=C vibrations.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Applications in Drug Discovery and Development

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug development professionals.

  • Scaffold for Synthesis: The naphthalene core is a privileged structure in drug design, appearing in numerous approved drugs. This compound serves as a readily available starting material for the synthesis of complex pharmaceutical agents, including potential anti-inflammatory or anti-cancer compounds.[5]

  • Prodrug Strategies: The ester functionality can be incorporated into prodrug designs.[6] A drug with poor solubility or an unfavorable pharmacokinetic profile can be chemically modified with a naphthoate ester to enhance its properties, such as membrane permeability, with the ester being cleaved in vivo by metabolic esterases to release the active drug.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200.23 g/mol , this compound fits perfectly within the "Rule of Three" criteria for a fragment. It can be used in screening campaigns to identify initial low-affinity binders to a biological target, which can then be optimized into potent lead compounds.

  • Fluorescent Probes: The inherent fluorescence of the naphthalene ring allows for the development of fluorescent probes and labels. By chemically linking this compound to other molecules, researchers can track their distribution and interactions within biological systems.

Applications Figure 2: Role in Drug Discovery cluster_apps Key Application Areas E2N This compound (MW = 200.23) Scaffold Synthesis Scaffold E2N->Scaffold Prodrug Prodrug Moiety E2N->Prodrug FBDD Fragment for FBDD E2N->FBDD Target Complex API (e.g., Anti-inflammatory) Scaffold->Target ActiveDrug Active Drug (in vivo release) Prodrug->ActiveDrug Lead Lead Compound FBDD->Lead

Caption: Figure 2: Role in Drug Discovery

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

  • GHS Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents and bases.[10]

References

An In-depth Technical Guide to Ethyl 2-Naphthoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of ethyl 2-naphthoate, a key aromatic ester with significant applications in both research and industrial settings. The document delineates its chemical structure and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via Fischer esterification with an emphasis on the underlying chemical principles, and discusses its utility as a versatile building block, particularly in the realms of medicinal chemistry and fragrance science. This guide is structured to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and drug development.

Molecular Architecture and Physicochemical Profile

This compound (also known as ethyl naphthalene-2-carboxylate) is an aromatic ester distinguished by a naphthalene scaffold. Its molecular formula is C₁₃H₁₂O₂, and it possesses a molecular weight of 200.23 g/mol . The core structure consists of a bicyclic naphthalene ring system to which an ethyl ester group (-COOCH₂CH₃) is attached at the C2 position. This fusion of a planar, hydrophobic naphthalene core with a polar ester functionality imparts a unique combination of properties that are leveraged in its various applications.

Key Structural & Physicochemical Data:

PropertyValueRationale & Significance
Molecular Formula C₁₃H₁₂O₂Defines the elemental composition.
Molecular Weight 200.23 g/mol Essential for stoichiometric calculations in synthesis.
Appearance White to off-white crystalline solidIndicates purity at ambient temperature.
Melting Point 32-34 °CA narrow melting range is a key indicator of high purity.
Boiling Point 308-309 °CIts high boiling point necessitates vacuum distillation for purification.
Density ~1.114 g/mLUseful for mass-to-volume conversions in experimental setups.
Refractive Index (n_D) ~1.595An important physical constant for quality control and identification.
Solubility Insoluble in water; Soluble in ethanol, ether, chloroformGoverns the choice of solvents for reaction, extraction, and purification.
CAS Number 3007-91-8Unique identifier for chemical substance registration.

Synthesis of this compound: Principles and Protocols

While several methods exist for the synthesis of esters, the Fischer esterification of 2-naphthoic acid remains the most prevalent, scalable, and economically viable approach.

Primary Synthetic Route: Fischer Esterification

This acid-catalyzed esterification is a classic example of a nucleophilic acyl substitution reaction. It involves the reaction of a carboxylic acid (2-naphthoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Causality Behind Experimental Choices:

  • Acid Catalyst: The catalyst's role is to protonate the carbonyl oxygen of the 2-naphthoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction.[1][2][3] In accordance with Le Châtelier's principle, using a large excess of one reactant—in this case, ethanol, which also conveniently serves as the solvent—shifts the equilibrium towards the formation of the ester product, thereby maximizing the yield.[2][4][5]

  • Heat/Reflux: The reaction possesses a significant activation energy barrier and is typically slow at room temperature. Heating the mixture to reflux provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.[1]

Reaction Mechanism Visualization:

Fischer_Mechanism Reactants 2-Naphthoic Acid + Ethanol + H⁺ (Catalyst) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 3 Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 4 Water_Elimination Elimination of Water (Leaving Group) Proton_Transfer->Water_Elimination Step 5 Deprotonation Deprotonation Water_Elimination->Deprotonation Step 6 Product This compound + H₂O + H⁺ Deprotonation->Product Final

Caption: Mechanistic pathway of the acid-catalyzed Fischer Esterification.

Detailed Step-by-Step Experimental Protocol:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 2-naphthoic acid (1.0 eq) and absolute ethanol (5-10 eq). The ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Cooling & Quenching: Allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the initial reaction mixture).

  • Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This critical step neutralizes the strong acid catalyst and removes any unreacted 2-naphthoic acid by converting it to its water-soluble sodium salt. [6][7][8] Vent the separatory funnel frequently as CO₂ gas is evolved.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and break up any emulsions.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the solid.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity this compound.

Alternative Synthetic Route: From Acyl Chloride

For acid-sensitive substrates where Fischer esterification is not viable, an alternative route involves the conversion of 2-naphthoic acid to 2-naphthoyl chloride, followed by reaction with ethanol.

Workflow for Acyl Chloride Method:

Acyl_Chloride_Route 2-Naphthoic_Acid 2-Naphthoic Acid 2-Naphthoyl_Chloride 2-Naphthoyl Chloride 2-Naphthoic_Acid->2-Naphthoyl_Chloride Reaction with SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2-Naphthoyl_Chloride Product This compound 2-Naphthoyl_Chloride->Product Esterification Ethanol_Pyridine Ethanol + Pyridine Ethanol_Pyridine->Product

Caption: Synthesis of this compound via the 2-Naphthoyl Chloride intermediate.

This method is often faster and not reversible but requires the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride and is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.[9]

Analytical Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed. The following are expected analytical results:

TechniqueExpected Data & Interpretation
¹H NMR (CDCl₃)δ ~1.4 (t, 3H, -CH₃), δ ~4.4 (q, 2H, -OCH₂-), δ ~7.5-8.6 (m, 7H, Ar-H). The integration, multiplicity, and chemical shifts of the ethyl and aromatic protons are diagnostic.[10][11]
¹³C NMR (CDCl₃)δ ~14 ( -CH₃), δ ~61 (-OCH₂-), δ ~125-136 (aromatic carbons), δ ~167 (C=O, ester carbonyl). The carbonyl signal is a key identifier.
IR Spectroscopy Strong, sharp C=O stretch at ~1710-1735 cm⁻¹, C-O stretch at ~1250-1300 cm⁻¹, and aromatic C-H stretches >3000 cm⁻¹.[12][13][14]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 200.23.

Applications in Research and Drug Development

This compound is more than a simple organic compound; it is a valuable intermediate and structural motif in several high-value applications.

  • Fragrance and Perfumery: It possesses a mild, fruity, wine-like aroma, leading to its use in fine fragrances and cosmetic formulations.

  • Precursor in Organic Synthesis: It serves as a starting material for a wide range of more complex molecules. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol (2-naphthalenemethanol), or reacted with Grignard reagents.

  • Drug Discovery and Medicinal Chemistry: The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The 2-naphthoic acid template, for which this compound is a protected precursor, has been explored for the development of potent antagonists for targets like the P2Y₁₄ receptor, which is implicated in inflammatory processes.[15] Naphthoquinone and naphthol derivatives, accessible from precursors like this compound, exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making this structural class highly attractive for drug design.[16][17][18]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of ethyl 2-naphthoate, an aromatic ester of significant interest in chemical synthesis and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering not only a compilation of key physicochemical data but also the underlying scientific principles and practical experimental methodologies for their determination. The guide is structured to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and empowering researchers to confidently handle and characterize this compound.

Introduction: The Significance of this compound

This compound (C₁₃H₁₂O₂) is a naphthalene derivative characterized by an ethyl ester group at the second position of the naphthalene ring. Its rigid, aromatic structure and ester functionality impart unique properties that make it a valuable building block in organic synthesis. The naphthalene moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Understanding the physical properties of this compound is paramount for its effective use in designing novel molecular entities, optimizing reaction conditions, and developing robust purification strategies. This guide delves into the essential physical characteristics that define the behavior of this compound in both laboratory and industrial settings.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in different environments and are crucial for process design, formulation, and quality control.

Summary of Physical Data

The key physical properties of this compound are summarized in the table below for quick reference. These values represent a synthesis of data from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂[1][2][3][4]
Molecular Weight 200.23 g/mol [1][2]
Appearance Solid[5]
Melting Point 32 °C
Boiling Point 308-309 °C
Density 1.114 g/cm³
Refractive Index 1.5951
CAS Number 3007-91-8[1][2][4]
Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in readily available literature, its solubility can be inferred from its chemical structure and the known solubility of its parent compound, 2-naphthoic acid.

2-Naphthoic acid is reported to be soluble in alcohol, diethyl ether, methanol, and ethyl acetate.[6][7] Given that esterification of a carboxylic acid generally increases its lipophilicity, it is highly probable that this compound exhibits good solubility in a range of common organic solvents.

Inferred Solubility of this compound:

  • Soluble in: Ethanol, Methanol, Acetone, Chloroform, Ethyl Acetate, Diethyl Ether, Toluene.

  • Insoluble in: Water.[6][7]

This solubility profile makes it amenable to a variety of reaction conditions and purification techniques such as recrystallization and chromatography.

Experimental Methodologies for Characterization

The accurate determination of physical properties is essential for verifying the identity and purity of a compound. This section outlines the standard experimental protocols for characterizing this compound.

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for preparing this compound is the Fischer esterification of 2-naphthoic acid with ethanol in the presence of an acid catalyst.[8][9][10]

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-Naphthoic_Acid C₁₀H₇COOH Ethyl_2-Naphthoate C₁₀H₇COOCH₂CH₃ 2-Naphthoic_Acid->Ethyl_2-Naphthoate + Ethanol Ethanol CH₃CH₂OH Water H₂O Ethyl_2-Naphthoate->Water + H₂O H+ H⁺ (catalyst) H+->2-Naphthoic_Acid H+->Ethanol

Figure 1: Fischer Esterification of 2-Naphthoic Acid.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-naphthoic acid (1 equivalent) and absolute ethanol (a 5-10 fold excess to drive the equilibrium).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

  • Neutralization: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[11][12] The choice of solvent is critical for successful recrystallization.

Recrystallization_Workflow A Dissolve crude this compound in minimum hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B C Slowly cool the filtrate to induce crystallization A->C No insoluble impurities B->C D Collect crystals by vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry the purified crystals E->F

Figure 2: General Workflow for Recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator or a vacuum oven.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. A pure crystalline solid will have a sharp melting point range of 1-2°C.

Protocol using a Digital Melting Point Apparatus:

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow A Prepare sample of purified this compound B Acquire FTIR Spectrum A->B C Acquire ¹H and ¹³C NMR Spectra A->C D Acquire Mass Spectrum (GC-MS) A->D E Analyze and interpret spectra to confirm structure B->E C->E D->E

Figure 3: Workflow for Spectroscopic Characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands for the ester functional group. Key expected peaks include a strong C=O stretching vibration around 1720-1740 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include those for the aromatic protons of the naphthalene ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethyl group.

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically in the 160-180 ppm range) and the aromatic carbons.

  • Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound.

Safety and Handling

While specific safety data for this compound is not extensively detailed, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety information for related compounds like 2-naphthol, appropriate safety precautions should be taken.[13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, a compound of considerable utility in organic synthesis and materials science. By presenting a consolidated summary of its physicochemical data, along with robust and validated experimental protocols for its synthesis, purification, and characterization, this document aims to equip researchers with the essential knowledge and practical tools required for their work. Adherence to the described methodologies will ensure the reliable and safe handling of this important chemical intermediate, fostering innovation and advancing scientific discovery.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Naphthoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile in various organic solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility of ethyl 2-naphthoate, a key aromatic ester, in a range of common organic solvents. By synthesizing theoretical principles with practical methodologies, this document aims to equip the reader with the knowledge to predict, measure, and manipulate the solubility of this and similar compounds, thereby accelerating research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in solution. This compound is an ester of 2-naphthoic acid and ethanol, possessing a bicyclic aromatic naphthalene core.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂[1][2]
Molecular Weight 200.23 g/mol [1]
Appearance Light yellow to light brown solid[3]
Melting Point 32 °C[3][4]
Boiling Point 308-309 °C[3]
Density 1.1143 g/mL[3]
CAS Number 3007-91-8[1][2]

The presence of the large, nonpolar naphthalene ring system dominates the molecular structure, suggesting a preference for nonpolar or moderately polar solvents. The ester functional group introduces a degree of polarity, allowing for some interaction with more polar solvents.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" serves as a foundational, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The solubility of this compound can be rationalized by considering its molecular structure:

  • Naphthalene Moiety: The large, aromatic naphthalene core is hydrophobic and primarily interacts through van der Waals forces. This component favors dissolution in nonpolar, aromatic, or weakly polar solvents that can also engage in these types of interactions.

  • Ester Group: The ester functional group (-COO-) introduces a polar component to the molecule. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, and the carbonyl group possesses a dipole moment. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

The overall solubility in a given solvent will be a balance between the contributions of the nonpolar naphthalene ring and the polar ester group.

Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityEstimated Solubility of this compoundRationale for Estimation
Hexane NonpolarLow to ModerateThe nonpolar nature of hexane will favorably interact with the naphthalene ring, but the polar ester group will limit solubility. Naphthalene itself is soluble in hexane.[5]
Toluene Nonpolar (Aromatic)HighToluene's aromatic ring can engage in π-stacking interactions with the naphthalene moiety of this compound, leading to favorable dissolution. Aromatic hydrocarbons are generally good solvents for naphthalene.[5][8]
Ethyl Acetate Moderately PolarHighEthyl acetate is an ester, similar to the solute, and can engage in favorable dipole-dipole interactions. Ethyl benzoate is highly soluble in ethyl acetate.[6]
Acetone Polar AproticModerate to HighAcetone's carbonyl group can interact with the ester functionality. Naphthalene shows good solubility in acetone.[5][9]
Ethanol Polar ProticModerateThe polar hydroxyl group of ethanol can interact with the ester group of this compound. However, the nonpolar naphthalene tail may limit overall solubility compared to less polar solvents. Naphthalene is soluble in ethanol, with solubility increasing with temperature.[7]
Methanol Polar ProticLow to ModerateMethanol is more polar than ethanol, and its smaller alkyl chain is less able to solvate the large nonpolar naphthalene group, likely resulting in lower solubility compared to ethanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is indispensable. The following protocol outlines a common and effective method for measuring the solubility of a solid compound like this compound in an organic solvent.

The Isothermal Shake-Flask Method

This method is considered a gold standard for solubility determination due to its simplicity and reliability.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC with a suitable standard).

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis & Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D Place in shaker bath E Allow excess solid to settle D->E F Withdraw supernatant with pre-warmed syringe E->F Careful sampling G Filter through syringe filter into volumetric flask F->G H Dilute to known volume G->H I Quantify concentration using analytical instrument (e.g., HPLC, UV-Vis) H->I Analyze sample J Calculate solubility (e.g., in  g/100  mL or mol/L) I->J

Caption: A schematic overview of the isothermal shake-flask method for determining the solubility of a solid in a liquid.

Visualization of Molecular Interactions and Solubility

The following diagram illustrates the conceptual relationship between the molecular properties of this compound and a solvent, and the resulting solubility.

G solute This compound Large, Nonpolar Naphthalene Ring Polar Ester Group solubility Solubility Outcome solute:f0->solubility Van der Waals Interactions (Favorable with nonpolar/aromatic solvents) solute:f1->solubility Dipole-Dipole Interactions (Favorable with polar solvents) solvent Solvent Polarity Aromaticity Hydrogen Bonding Ability solvent:f0->solubility Determines strength of solvent-solvent interactions solvent:f1->solubility π-stacking with naphthalene ring solvent:f2->solubility Interaction with ester group

Caption: A diagram illustrating the interplay of molecular features of this compound and solvent properties that determine solubility.

Conclusion: A Practical Framework for Understanding and Utilizing Solubility Data

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of extensive experimental data necessitates a degree of estimation, the foundational principles of solubility, rooted in molecular structure and intermolecular forces, provide a robust framework for prediction and experimental design. The provided protocol for the isothermal shake-flask method offers a reliable means of generating precise solubility data in the laboratory. For researchers and professionals in drug development and the chemical sciences, a deep understanding of solubility is not just beneficial but essential for the successful progression of their work. It is our hope that this guide will serve as a valuable resource in these endeavors.

References

A Guide to the Spectroscopic Characterization of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is a foundational requirement for advancing any project. Spectroscopic analysis provides the empirical data necessary to elucidate molecular structure, confirm identity, and assess purity. Ethyl 2-naphthoate (CAS: 3007-91-8, Formula: C₁₃H₁₂O₂) is an aromatic ester with applications as a synthetic intermediate and a fragrance component.[1] This technical guide provides an in-depth analysis of its signature spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the spectral features and the experimental protocols for their acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's architecture is essential before delving into its spectral data. The structure of this compound, with standardized numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the structure.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
8.63 s 1H - H-1
8.08 dd 1H 8.6, 1.7 H-3
7.96 d 1H 8.7 H-4
7.89 d 1H 8.1 H-5 or H-8
7.87 d 1H 8.1 H-8 or H-5
7.58 ddd 1H 8.1, 6.9, 1.2 H-6 or H-7
7.53 ddd 1H 8.1, 6.9, 1.2 H-7 or H-6
4.45 q 2H 7.1 -OCH₂ CH₃
1.44 t 3H 7.1 -OCH₂CH₃

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of the ¹H NMR Spectrum:

  • Aliphatic Region (1-5 ppm): The ethyl group provides a classic signature. The triplet at 1.44 ppm (3H) is assigned to the methyl protons (-CH₃). It is split into a triplet by its two neighboring methylene protons (n+1=3). The quartet at 4.45 ppm (2H) corresponds to the methylene protons (-OCH₂-). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[2] This signal is split into a quartet by the three neighboring methyl protons (n+1=4). The identical coupling constant (J = 7.1 Hz) between the triplet and quartet confirms their connectivity.

  • Aromatic Region (7-9 ppm): The seven protons on the naphthalene ring appear in a complex, overlapping region between 7.5 and 8.7 ppm. The most downfield proton at 8.63 ppm is a singlet, characteristic of H-1, which is peri-deshielded by the carbonyl group. The other protons exhibit complex splitting patterns (doublets, doublet of doublets, etc.) due to ortho, meta, and para couplings, which are characteristic of a 2-substituted naphthalene system.

¹³C NMR Spectroscopy Analysis

Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. In broadband-decoupled spectra, each unique carbon appears as a single line.

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
166.5 C =O (Ester Carbonyl)
135.5 C-4a or C-8a
132.5 C-8a or C-4a
131.0 C-1
129.4 C-3
128.2 C-5 or C-8
127.9 C-8 or C-5
127.7 C-2
126.7 C-6 or C-7
126.6 C-7 or C-6
125.2 C-4
61.1 -OCH₂ CH₃
14.4 -OCH₂CH₃

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal at 166.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded and appears far downfield.

  • Aromatic Carbons: Ten distinct signals are observed in the aromatic region (125-136 ppm), consistent with the ten carbons of the naphthalene ring system. The two quaternary carbons (C-4a, C-8a) are found around 132-136 ppm.

  • Aliphatic Carbons: The methylene carbon (-OCH₂-) appears at 61.1 ppm, shifted downfield by the attached oxygen. The methyl carbon (-CH₃) is found upfield at 14.4 ppm, typical for a terminal sp³-hybridized carbon.[3]

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~15 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal of CDCl₃ prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire spectra: ¹H (e.g., 16 scans) ¹³C (e.g., 1024 scans) acq2->acq3 proc1 Apply Fourier Transform to FID acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum using TMS peak at 0.00 ppm proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3060-3080 Medium C-H stretch Aromatic (sp²)
2980-2990 Medium C-H stretch Aliphatic (sp³)
1718 Strong, Sharp C=O stretch Ester
1600-1630 Medium C=C stretch Aromatic Ring
1250-1300 Strong C-O stretch Ester (Aryl-C-O)
1100-1130 Strong C-O stretch Ester (O-Alkyl-C)

(Data sourced from NIST Chemistry WebBook and SpectraBase)[4]

Interpretation of the IR Spectrum:

The IR spectrum provides definitive evidence for the key functional groups in this compound.

  • The most prominent peak is the strong, sharp absorption at 1718 cm⁻¹ , which is the characteristic stretching frequency for the carbonyl group (C=O) of an α,β-unsaturated/aromatic ester.

  • A pair of strong bands in the fingerprint region, around 1250-1300 cm⁻¹ and 1100-1130 cm⁻¹ , corresponds to the asymmetric and symmetric C-O stretching vibrations of the ester linkage.

  • Absorptions just above 3000 cm⁻¹ (e.g., ~3065 cm⁻¹) are indicative of C-H stretching from the sp²-hybridized carbons of the naphthalene ring.

  • Absorptions just below 3000 cm⁻¹ (e.g., ~2985 cm⁻¹) are due to the C-H stretching of the sp³-hybridized carbons of the ethyl group.

Experimental Protocol: FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • For ATR: Place a single drop of liquid this compound directly onto the crystal.

    • For Transmission (Liquid Film): Place a small drop of the sample onto one salt plate and gently press the second plate on top to create a thin capillary film.

  • Data Acquisition: Place the sample holder in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Table 4: Key Mass Spectral Data (Electron Ionization) for this compound

m/z (Mass/Charge) Relative Abundance (%) Proposed Fragment
200 26 [M]⁺ (Molecular Ion)
172 93 [M - C₂H₄]⁺
155 100 [M - •OC₂H₅]⁺ (Naphthoyl cation)
127 >50 [C₁₀H₇]⁺ (Naphthyl cation)

(Data sourced from PubChem)[1]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The peak at m/z 200 corresponds to the molecular weight of this compound (C₁₃H₁₂O₂), confirming its elemental composition.[1]

  • Base Peak: The base peak (most abundant fragment) is observed at m/z 155 . This corresponds to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in the highly stable, resonance-stabilized naphthoyl cation. This is a classic fragmentation pathway for ethyl esters.[5]

  • Other Major Fragments:

    • The peak at m/z 172 is likely formed via a McLafferty rearrangement, leading to the loss of ethene (C₂H₄, 28 Da) and formation of the 2-naphthoic acid radical cation.

    • The fragment at m/z 127 results from the subsequent loss of a carbon monoxide (CO, 28 Da) molecule from the naphthoyl cation (m/z 155), yielding the stable naphthyl cation.

Primary Fragmentation Pathway

G cluster_main cluster_frags mol This compound (M) ion Molecular Ion [M]⁺˙ m/z = 200 mol->ion - e⁻ frag1 Naphthoyl Cation [M - •OC₂H₅]⁺ m/z = 155 (Base Peak) ion->frag1 - •OC₂H₅ frag2 Naphthyl Cation [C₁₀H₇]⁺ m/z = 127 frag1->frag2 - CO

Caption: Key fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation Setup:

    • GC: Use a non-polar capillary column (e.g., HP-5ms). Set a temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

    • MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. Extract the mass spectrum corresponding to that peak and compare it to reference libraries and fragmentation principles for identification.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a cohesive and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of the key ester and aromatic functional groups, and Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This triad of techniques constitutes a self-validating system, ensuring the identity and structural integrity of the compound, a critical checkpoint in any scientific or industrial application.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Proactive Safety in Chemical Synthesis

In the fast-paced world of drug discovery and chemical research, the pursuit of novel molecular entities is paramount. Yet, the foundation of groundbreaking science is not merely innovation, but a deeply ingrained culture of safety. This guide serves as a comprehensive technical resource on the safe handling and use of Ethyl 2-naphthoate, a common intermediate in organic synthesis. As Senior Application Scientists, we understand that true expertise lies not just in the successful execution of a reaction, but in the meticulous planning and unwavering commitment to the well-being of ourselves and our colleagues. This document moves beyond a simple checklist of precautions, delving into the causality behind safety protocols to empower researchers with the knowledge to make informed, safety-conscious decisions.

Section 1: Understanding the Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate its behavior under various conditions and inform the necessary storage and handling protocols.

This compound, also known as ethyl naphthalene-2-carboxylate, is an aromatic ester with the molecular formula C13H12O2.[1][2][3] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 200.23 g/mol [1][2]
Appearance Light yellow to light brown solid[4]
Melting Point 32°C[4][5]
Boiling Point 308-309°C[4][5]
Density ~1.114 - 1.117 g/mL[2][5]
Solubility Information not widely available, but as an ester, it is expected to be soluble in many organic solvents and poorly soluble in water.
Flash Point 205 °C / 401 °F (for the related compound 2-Naphthoic acid, indicating low flammability at room temperature)[6]

The relatively low melting point of 32°C indicates that this compound may be encountered as a low-melting solid or a liquid, depending on the ambient temperature of the laboratory. This is a critical consideration for handling and storage, as its physical state can impact the potential for airborne exposure and the choice of personal protective equipment.

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1][4] The primary hazards are:

  • H315: Causes skin irritation. [1][4]

  • H319: Causes serious eye irritation. [1][4]

  • H335: May cause respiratory irritation. [1][4]

These classifications necessitate a proactive approach to exposure prevention. The causality is clear: direct contact with the skin or eyes, or inhalation of dust or vapors, can lead to irritation and discomfort. While not classified as acutely toxic, these irritant effects can be significant and may lead to more severe complications if not addressed promptly.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All handling of this compound, especially when heating or manipulating the solid, should be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent the inhalation of dust or vapors that can cause respiratory irritation.[1][4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of a fume hood.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential to protect the individual researcher.[7][8]

  • Eye and Face Protection: Chemical splash goggles are mandatory whenever handling this compound.[7][9] Safety glasses do not provide a complete seal and are insufficient to protect against splashes or fine dust.[7] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[9] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A long-sleeved lab coat must be worn to protect the skin and clothing from accidental contact.

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator may be necessary.[9] The specific type of respirator should be determined by a qualified safety professional based on the potential exposure levels.

The following diagram illustrates the logical flow of selecting appropriate PPE.

PPE_Selection_Workflow Start Handling this compound EngineeringControls Work in a certified chemical fume hood? Start->EngineeringControls StandardPPE Standard PPE: - Chemical splash goggles - Nitrile gloves - Lab coat EngineeringControls->StandardPPE Yes End Proceed with experiment EngineeringControls->End No (Re-evaluate procedure) AssessSpill Is there a risk of a large spill or aerosolization? StandardPPE->AssessSpill EnhancedPPE Enhanced PPE: - Add face shield - Consider respirator AssessSpill->EnhancedPPE Yes AssessSpill->End No EnhancedPPE->End

Caption: PPE selection workflow for handling this compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to established protocols is non-negotiable for ensuring a safe laboratory environment.

Handling Procedures
  • Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available and in good condition.

  • Dispensing: When weighing the solid, do so in a fume hood to minimize the risk of creating and inhaling dust. If the material is in a liquid state, handle it with the same precautions to avoid splashes.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Housekeeping: Maintain a clean and organized workspace. Clean up any minor spills immediately, following the procedures outlined in Section 5.

Storage Requirements
  • Container: Store this compound in a tightly sealed, properly labeled container.[6]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[10]

  • Compatibility: Store away from strong oxidizing agents and strong bases.[6]

Disposal of Waste

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with its contents, including the approximate concentration of this compound.[11]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][11]

Section 5: Emergency Procedures - Preparedness and Response

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

First Aid Measures
  • Inhalation: If inhaled, immediately move the affected person to fresh air.[6] If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing. If skin irritation persists, seek medical advice.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response_Workflow Spill This compound Spill AssessSize Is the spill large or outside of a fume hood? Spill->AssessSize Evacuate Evacuate the area and notify EHS AssessSize->Evacuate Yes SmallSpill Small spill inside a fume hood AssessSize->SmallSpill No Contain Contain the spill with an appropriate absorbent material SmallSpill->Contain Cleanup Carefully collect the absorbed material into a hazardous waste container Contain->Cleanup Decontaminate Decontaminate the area with soap and water Cleanup->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision workflow for responding to a spill of this compound.

Conclusion: A Culture of Safety as the Cornerstone of Scientific Advancement

The safe handling of this compound, and indeed all laboratory chemicals, is not a matter of mere compliance but a professional and ethical responsibility. By understanding the "why" behind safety protocols, researchers can foster a proactive safety culture that not only protects themselves and their colleagues but also enhances the quality and integrity of their scientific endeavors. This guide provides a framework for the safe use of this compound, but it is the conscientious application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 2-Naphthoate for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-naphthoate (CAS No. 3007-91-8) is a pivotal chemical intermediate utilized in the synthesis of complex organic molecules and as a precursor for novel therapeutic agents in medicinal chemistry.[1] The integrity of advanced research and drug development hinges on the quality and purity of such starting materials. This guide provides an in-depth technical framework for researchers, scientists, and procurement specialists to navigate the commercial landscape of this compound suppliers. It moves beyond a simple vendor list to establish a robust methodology for supplier qualification, in-house quality control verification, and the interpretation of analytical data. By synthesizing information from commercial suppliers with established analytical principles, this document serves as a practical whitepaper for ensuring the procurement of high-fidelity reagents essential for reproducible and reliable scientific outcomes.

Introduction: The Role of this compound in Synthesis

This compound is an aromatic ester characterized by a naphthalene ring functionalized with an ethyl carboxylate group at the C2 position. Its chemical structure, possessing both an ester group and a polycyclic aromatic moiety, makes it a versatile building block in organic synthesis.[1] Its applications range from the development of novel materials to its use as a key intermediate in the synthesis of pharmacologically active molecules. Given its role as a foundational component in multi-step syntheses, the purity of this compound is not a trivial matter; impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the yield and biological activity of the final target compound. This guide, therefore, emphasizes a proactive and rigorous approach to sourcing and validation.

Part 1: Commercial Supplier Landscape

The procurement of this compound involves a spectrum of suppliers, from large, multinational distributors to more specialized chemical synthesis companies. The choice of supplier often dictates the level of documentation, guaranteed purity, and available analytical support. It is crucial to recognize that not all listings are equivalent; some suppliers provide extensively characterized materials, while others offer research-grade chemicals with the explicit expectation that the end-user will perform full validation.[2]

A comparative analysis of offerings from prominent suppliers reveals variations in purity specifications, available quantities, and the level of analytical data provided.

Supplier Product Example CAS No. Stated Purity Physical Form Key Documentation
Sigma-Aldrich (Merck) This compound, AldrichCPR3007-91-8Not specified; buyer assumes responsibility for confirmation[2]-COA, COO[2]
Sigma-Aldrich (BLD Pharmatech) This compound3007-91-899%Solid or semi-solid or lump or liquidCOA, COO
TCI America (via Fisher Scientific) Ethyl 3-Hydroxy-2-naphthoate7163-25-998.0+%[3]--
ChemScene Ethyl 6-hydroxy-2-naphthoate17295-12-4≥97%[4]--
Apollo Scientific This compound3007-91-8Not specified--
Ambeed, Inc. (via Sigma-Aldrich) Ethyl 6-hydroxy-2-naphthoate*17295-12-495%Solid-

Note: Data for closely related structural analogs are included to illustrate the range of purities available for naphthoate derivatives.

This table underscores the necessity of scrutinizing supplier data. The "AldrichCPR" designation, for instance, explicitly places the onus of quality verification on the researcher, a critical consideration for those working under stringent quality systems like GLP or GMP.[2]

Part 2: A Framework for Supplier Qualification

Selecting a supplier should be a systematic process rather than a decision based solely on price or availability. The goal is to establish a chain of trust and documentation that ensures lot-to-lot consistency.

The Centrality of the Certificate of Analysis (COA)

The COA is the primary document attesting to a product's quality. A robust COA should include:

  • Supplier and Product Identification: Clear naming, lot number, and CAS number.

  • Physicochemical Properties: Appearance, melting point, or boiling point.

  • Identity Confirmation: Reference to the analytical method used (e.g., ¹H NMR, FTIR) and confirmation that the spectrum conforms to the structure.

  • Purity Data: The purity value and the method used for its determination (e.g., GC, HPLC, Titration). A purity value without a stated method is of limited value.

  • Date of Analysis and Expiration/Retest Date.

Workflow for Supplier and Reagent Qualification

The following workflow provides a logical pathway for qualifying a new supplier or a new lot of this compound. This process is designed to be a self-validating system, ensuring that any material entering the lab is fit for its intended purpose.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House Verification A Identify Potential Suppliers B Request Product Specification Sheet & Example COA A->B C Review COA for Completeness (Purity Method, Identity Test, Date) B->C D Decision: COA Acceptable? C->D D->C No F Procure Sample/First Lot D->F Yes E Reject Supplier G Perform In-House QC (Identity & Purity) F->G H Compare In-House Data with Supplier COA G->H I Decision: Data Concordant? H->I J Release Lot for R&D Use I->J Yes K Quarantine Lot & Contact Supplier I->K No

Caption: Supplier and Reagent Qualification Workflow.

Part 3: Essential In-House Quality Control Protocols

Independent verification is the cornerstone of scientific integrity. Upon receipt of this compound, a series of in-house tests should be performed to confirm the identity and purity stated on the COA.

Experimental Protocol 1: Identity Confirmation via FTIR Spectroscopy

  • Objective: To confirm the presence of key functional groups (ester C=O, aromatic C=C, C-O stretch).

  • Methodology:

    • Place a small amount of the solid sample (or a drop of liquid) directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

    • Process the data (baseline correction, if necessary).

  • Expected Results:

    • ~1710-1730 cm⁻¹: Strong absorbance corresponding to the ester carbonyl (C=O) stretch.

    • ~1600-1450 cm⁻¹: Multiple sharp peaks for the naphthalene aromatic ring (C=C) stretches.

    • ~1250-1300 cm⁻¹ & ~1100 cm⁻¹: Strong C-O stretching vibrations of the ester group.

Experimental Protocol 2: Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the purity of this compound and identify any volatile impurities. GC-MS is a highly selective and sensitive method for analyzing volatile and semi-volatile organic compounds.[5]

  • Methodology:

    • Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). Create a dilute solution for injection (e.g., 50 µg/mL).

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40-350 m/z.

    • Analysis: Inject 1 µL of the prepared sample. Integrate the peak areas of all observed components. Purity is calculated as the area of the this compound peak divided by the total area of all peaks (Area %).

  • Data Interpretation: The primary peak should correspond to the retention time of this compound. The mass spectrum of this peak should show a molecular ion (M⁺) at m/z = 200 and characteristic fragmentation patterns. Any other peaks represent impurities.

In-House Quality Control Workflow

A Receive this compound Shipment B Review Documentation (COA vs. Purchase Order) A->B C Visual Inspection (Color, Form, Contamination) B->C D Identity Confirmation (FTIR or NMR) C->D E Purity Analysis (GC-MS or HPLC) D->E F Compare QC Data to COA Specification E->F G Decision: Material Meets Specification? F->G H Release for Laboratory Use G->H Yes I Reject and Quarantine Material G->I No

References

An In-depth Technical Guide to the Purity Analysis of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of ethyl 2-naphthoate, a critical intermediate in various fields, including pharmaceutical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a narrative grounded in scientific causality and field-proven insights. We will explore the molecular context of this compound, delineate its potential impurity profile based on synthetic pathways, and detail the core analytical methodologies required for its comprehensive characterization. The protocols herein are designed as self-validating systems, emphasizing the principles of specificity, accuracy, and precision mandated by global regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to purity assessment, ensuring the quality and safety of their final products.

The Imperative for Purity: Context and Regulatory Landscape

This compound (C₁₃H₁₂O₂) is an aromatic ester that serves as a valuable building block in organic synthesis.[1][2] Its naphthalene core is a feature in various dyes, fluorescent materials, and, critically, in the scaffold of numerous pharmacologically active molecules. In the pharmaceutical industry, the purity of any active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[3] Impurities can introduce toxicity, alter pharmacological activity, and compromise the stability of the final drug product.[3][4]

The regulatory framework for controlling impurities is globally harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q3A(R2) guideline provides a clear directive for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[5][6][7] This guide is written through the lens of these authoritative standards, ensuring that the methodologies described are not only scientifically sound but also regulatory compliant.

Understanding the Impurity Profile

A robust purity analysis begins with a theoretical understanding of what impurities are likely to be present. These can be categorized based on their origin during the synthesis, purification, and storage of this compound.[3][7][8]

  • Organic Impurities: These are the most common and structurally similar impurities.

    • Starting Materials: Unreacted 2-naphthoic acid or ethanol.

    • Intermediates: Partially reacted compounds from the synthesis pathway.

    • By-products: Resulting from side reactions, such as the formation of isomeric esters or dimers.

    • Degradation Products: Primarily the hydrolysis of the ester back to 2-naphthoic acid, which can occur during storage or under certain processing conditions.[8]

  • Inorganic Impurities: These can include residual metals from catalysts or reagents used in the manufacturing process.[9][10]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[4][7]

Caption: Logical relationship of potential impurity sources for this compound.

ICH Impurity Thresholds

The ICH Q3A guideline establishes a clear decision-making process based on the maximum daily dose (MDD) of the drug substance. For any new drug substance, the following thresholds are critical.[4][7]

Threshold Type Threshold (for MDD ≤ 2 g/day ) Purpose
Reporting 0.05%The level at which an impurity must be reported in a regulatory submission.
Identification 0.10% or 1.0 mg per day intake (whichever is lower)The level above which the structure of an impurity must be confirmed.
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)The level above which an impurity must be assessed for biological safety.[7]

Core Analytical Methodologies: An Integrated Approach

No single analytical technique can provide a complete purity profile. A multi-faceted approach is essential, leveraging the strengths of different methods to separate, quantify, and identify all potential impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the workhorse for purity analysis of non-volatile organic compounds like this compound. Its power lies in its ability to separate compounds with subtle differences in polarity. The choice of a UV detector is logical and effective, as the naphthalene ring system possesses a strong chromophore, ensuring high sensitivity.

Trustworthiness: An HPLC method's reliability is established through rigorous validation. The protocol below includes a system suitability test, which is a critical, self-validating check performed before each analytical run to ensure the chromatographic system is performing as expected.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling effective separation from more polar or less polar impurities.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape and suppresses ionization of acidic impurities like residual 2-naphthoic acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start with a higher percentage of Solvent A to retain the analyte and elute very polar impurities.

    • Gradually increase the percentage of Solvent B to elute this compound and then any less polar impurities. A representative gradient is shown in the table below. Causality: A gradient is superior to an isocratic method for impurity profiling as it can resolve compounds with a wide range of polarities in a single run.

  • System Suitability: Prepare a solution containing this compound and a known related impurity. Inject five replicate injections. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.[11]

  • Analysis: Inject the sample and monitor the chromatogram.

  • Quantification: Purity is typically calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[11]
Detection Wavelength 220 nm (or λmax of analyte)[11]
Injection Volume 10 µL[11]
Gas Chromatography (GC)

Expertise & Experience: GC is the premier technique for analyzing volatile and semi-volatile compounds. For this compound, its primary application is the quantification of residual solvents and volatile organic impurities that may not be amenable to HPLC analysis. A Flame Ionization Detector (FID) is the standard choice due to its excellent sensitivity to hydrocarbons and linear response over a wide concentration range.[12]

Trustworthiness: The method's reliability is ensured by using an internal standard for quantification, which corrects for variations in injection volume and detector response. The temperature programming is designed to separate solvents with different boiling points effectively.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[13]

  • Column: HP-5 (or equivalent non-polar column), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[11] Causality: A non-polar column separates compounds primarily based on their boiling points, which is ideal for a general residual solvent screen.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[11][12]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes. Causality: This program allows for the separation of highly volatile solvents at the beginning, followed by the elution of higher-boiling impurities.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable high-purity solvent (e.g., DMSO, which elutes late) containing a known amount of an internal standard (e.g., n-tridecane).

  • Analysis: Inject 1 µL of the prepared sample into the GC.

  • Quantification: Identify and quantify residual solvents by comparing their retention times and peak areas to those of certified reference standards.

Parameter Condition
Column HP-5, 30 m x 0.32 mm, 0.25 µm
Carrier Gas Helium, 1.5 mL/min
Injector Temperature 250 °C[11]
Detector (FID) Temp 300 °C[11]
Oven Program 40°C (5 min), ramp 10°C/min to 250°C (5 min)
Injection Mode Split (e.g., 50:1)
Spectroscopic and Other Methods for Identification and Confirmation

While chromatography separates and quantifies, spectroscopy identifies.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), MS is the definitive tool for identifying unknown impurities.[14] It provides the molecular weight and fragmentation pattern of an impurity, allowing for structural elucidation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation of the primary this compound material. Furthermore, high-sensitivity ¹H NMR can detect and help identify structurally related impurities, often without the need for chromatographic separation. Quantitative NMR (qNMR) is a powerful primary method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[11]

  • Melting Point Analysis: A simple yet effective preliminary test. A pure compound will exhibit a sharp, well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range.[16]

Method Validation: The Foundation of Trustworthy Data

An analytical method is only as reliable as its validation.[17] As per ICH Q2(R2) guidelines, any method used for purity determination must be validated to prove it is suitable for its intended purpose.[18]

Method_Validation_Workflow Start Define Analytical Procedure Specificity Specificity (Discrimination from impurities) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Reliability under variation) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an analytical impurity method.

Validation Parameter Purpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components like impurities and degradants.[19]
Linearity & Range To demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range.
Accuracy To determine the closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked impurities.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[20]
Robustness To show the method's reliability with respect to deliberate variations in method parameters (e.g., temperature, mobile phase composition).

A Final Integrated Strategy

A comprehensive purity analysis of this compound is a systematic process that integrates multiple techniques.

Integrated_Purity_Strategy Sample This compound Sample Preliminary Preliminary Checks (e.g., Melting Point) Sample->Preliminary HPLC HPLC-UV Analysis (Primary Purity & Non-Volatile Impurities) Preliminary->HPLC GC GC-FID Analysis (Residual Solvents & Volatile Impurities) Preliminary->GC Quantification Quantification & Reporting (Area %, Internal Standard) HPLC->Quantification GC->Quantification Identification Impurity Identification Required? (> Identification Threshold) Quantification->Identification LCMS_GCMS LC-MS / GC-MS (Structural Elucidation) Identification->LCMS_GCMS Yes Final Complete Purity Profile Identification->Final No NMR NMR Spectroscopy (Structural Confirmation) LCMS_GCMS->NMR NMR->Final

Caption: A decision-making workflow for the integrated purity analysis of a substance.

This workflow ensures that all aspects of purity—identity, strength, and quality—are thoroughly assessed. By combining the separation power of chromatography with the identification capabilities of spectroscopy, and grounding the entire process in a validated, regulatory-compliant framework, researchers and developers can ensure the integrity of this compound for its intended application.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Naphthoic Acid via Hydrolysis of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Naphthoic Acid

2-Naphthoic acid (also known as 2-naphthalenecarboxylic acid) is a vital aromatic carboxylic acid that serves as a fundamental building block in a multitude of applications.[1] Its rigid, planar naphthalene core and reactive carboxylic acid group make it an indispensable intermediate in the synthesis of pharmaceuticals, high-performance dyes, and advanced polymers.[1] In drug development, the naphthyl moiety is a common scaffold for designing biologically active molecules. Furthermore, its derivatives are utilized as plant growth regulators.[2]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-naphthoic acid from its corresponding ethyl ester, ethyl 2-naphthoate. The chosen method is a classic base-catalyzed hydrolysis (saponification), valued for its high yield, reliability, and straightforward execution. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, outline characterization techniques, and emphasize critical safety considerations.

Reaction Principle: The Mechanism of Saponification

The conversion of this compound to 2-naphthoic acid is achieved through saponification, a fundamental reaction in organic chemistry. Saponification is the hydrolysis of an ester under basic conditions, which, after an acidic workup, yields a carboxylic acid and an alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate salt (sodium 2-naphthoate) and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion.[3] An external acid, such as hydrochloric acid (HCl), is then required in a final workup step to protonate the carboxylate salt and precipitate the desired 2-naphthoic acid.

Detailed Experimental Protocol

This protocol is designed for the efficient and high-yield synthesis of 2-naphthoic acid.

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier SuggestionNotes
This compound≥98%3007-91-8Sigma-Aldrich, Chem-ImpexStarting material.[4][5]
Sodium Hydroxide (NaOH)Reagent Grade1310-73-2Standard lab supplierCorrosive base.[6]
Ethanol (EtOH), 95%Reagent Grade64-17-5Standard lab supplierReaction solvent.
Hydrochloric Acid (HCl)6M, Aqueous7647-01-0Standard lab supplierFor acidification; corrosive.[7]
Deionized Water (H₂O)-7732-18-5-Used for solutions and washing.
Diethyl Ether or Ethyl AcetateReagent Grade60-29-7 / 141-78-6Standard lab supplierFor extraction (if necessary).
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade7757-82-6Standard lab supplierFor drying organic extracts.
Required Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and flask with vacuum source

  • Filter paper

  • pH paper or pH meter

  • Glass funnel and stirring rod

  • Recrystallization dish and ice bath

  • Oven or vacuum desiccator for drying

Experimental Workflow Diagram

G cluster_reaction Saponification Reaction cluster_workup Acidic Workup & Isolation cluster_purification Purification & Drying reagents 1. Combine this compound, Ethanol, and aq. NaOH in Round-Bottom Flask reflux 2. Reflux with Stirring (e.g., 1-2 hours) reagents->reflux Heat cool 3. Cool Reaction Mixture to Room Temperature reflux->cool acidify 4. Acidify with 6M HCl until pH ~2 (Precipitation) cool->acidify filtrate 5. Isolate Crude Product by Vacuum Filtration acidify->filtrate Solid Forms wash 6. Wash Precipitate with Cold Deionized Water filtrate->wash recrystallize 7. Recrystallize Crude Product (e.g., from aq. Ethanol) wash->recrystallize filter_pure 8. Filter Pure Crystals recrystallize->filter_pure dry 9. Dry Final Product (Oven or Desiccator) filter_pure->dry end Pure 2-Naphthoic Acid dry->end Yield & Characterize

Caption: Workflow for the synthesis of 2-naphthoic acid.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.0 mmol) of this compound in 50 mL of 95% ethanol.[4]

  • Base Addition: In a separate beaker, prepare a solution of 3.0 g (75.0 mmol, 3 equivalents) of sodium hydroxide in 25 mL of deionized water. Carefully add the aqueous NaOH solution to the ethanolic solution of the ester in the flask.

  • Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. It is advisable to remove the bulk of the ethanol solvent using a rotary evaporator. This will aid in the precipitation of the product in the next step.

  • Acidification and Precipitation: Transfer the remaining aqueous solution to a 250 mL beaker. Place the beaker in an ice bath to cool. Slowly and with stirring, add 6M hydrochloric acid dropwise until the solution becomes strongly acidic (pH ≈ 2), which can be verified with pH paper. A voluminous white to pale yellow precipitate of 2-naphthoic acid will form.[3]

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude 2-naphthoic acid to a beaker. Add a minimal amount of hot solvent (an ethanol/water mixture is often effective) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the final product in an oven at 60-70 °C or in a vacuum desiccator to a constant weight.

Product Characterization

Confirming the identity and purity of the synthesized 2-naphthoic acid is a critical final step.

PropertyExpected ResultSource
Appearance White to pale yellow powder/crystals[1]
Molecular Formula C₁₁H₈O₂[2][8]
Molecular Weight 172.18 g/mol [1][8]
Melting Point 184 - 187 °C[1][2][9][10]
FT-IR (cm⁻¹) ~3000 (broad, O-H stretch), ~1680 (C=O stretch), ~1600, 1470 (C=C aromatic stretch)[11][12]
¹H NMR (CDCl₃) δ ~12-13 (s, 1H, -COOH), δ ~7.5-8.5 (m, 7H, Ar-H)[13][14]
  • Melting Point: A sharp melting point within the literature range indicates high purity.

  • FT-IR Spectroscopy: The infrared spectrum should display a very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic downfield singlet for the acidic proton of the carboxylic acid (which may be broad and is D₂O exchangeable) and a series of multiplets in the aromatic region corresponding to the seven protons on the naphthalene ring.

Safety Protocols and Waste Management

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or latex) when performing this synthesis.[7][15]

Reagent Handling:

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[6] Handle with extreme care, preferably in a fume hood. When preparing solutions, always add the solid NaOH slowly to cold water, never the other way around, to control the exothermic dissolution.[6][15]

  • Hydrochloric Acid (HCl): Corrosive and releases noxious fumes.[7] All handling, especially of concentrated solutions, should be done in a well-ventilated fume hood.

Waste Disposal:

  • Acidic and Basic Solutions: Neutralize all aqueous acidic and basic waste streams before disposal. Check local regulations, but typically, the pH should be adjusted to between 6 and 8.

  • Organic Solvents: Collect all organic waste, including filtrates from recrystallization, in a designated chlorinated or non-chlorinated solvent waste container for proper disposal by environmental health and safety personnel.

References

Application Notes & Protocols: Ethyl 2-Naphthoate as a Potential Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores in Bioimaging

The visualization of subcellular structures and dynamic processes within living cells is fundamental to advancing our understanding of cellular biology and pathology. Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and specificity.[1] While a plethora of sophisticated probes exist, there is a continuous need for new fluorophores with unique properties, such as environmental sensitivity and low background fluorescence, that are also synthetically accessible. This document outlines the rationale and experimental protocols for investigating ethyl 2-naphthoate, a simple and commercially available aromatic ester, as a novel fluorescent probe for bioimaging applications, particularly for the visualization of hydrophobic environments such as lipid droplets.

Naphthalene and its derivatives are known for their intrinsic fluorescence and sensitivity to the local environment.[2][3] The fluorescence quantum yield of naphthalene, for instance, is significantly influenced by solvent polarity, being higher in nonpolar environments like cyclohexane (approx. 0.23) and lower in aqueous solutions.[4][5] This solvatochromic behavior is a key characteristic of environment-sensitive probes.[6] We hypothesize that this compound, by virtue of its naphthalene core and hydrophobic ester moiety, will preferentially partition into nonpolar subcellular compartments and exhibit enhanced fluorescence in these environments, making it a potential "turn-on" probe.

Furthermore, the ester linkage in this compound presents an intriguing possibility for enzymatic activation. Intracellular esterases are ubiquitous enzymes that hydrolyze ester bonds.[7] The cleavage of the ethyl ester group would yield 2-naphthoic acid, a molecule with different photophysical properties and solubility, potentially leading to a change in fluorescence signal or localization. This dual potential for environmental sensing and enzymatic activation makes this compound a compelling candidate for investigation.

Core Principles and Proposed Mechanism of Action

The proposed application of this compound as a fluorescent probe is based on two key principles:

  • Solvatochromism and Hydrophobicity-Driven Localization: Due to its hydrophobic nature, this compound is expected to readily cross the cell membrane and accumulate in lipid-rich environments, such as lipid droplets. The fluorescence of the naphthalene moiety is anticipated to be quenched in the aqueous cytoplasm but enhanced within the nonpolar interior of lipid droplets, leading to a "turn-on" fluorescence signal specific to these organelles.[4][8]

  • Potential for Esterase-Mediated Signal Modulation: Upon accumulation in the cell, this compound may be hydrolyzed by intracellular esterases. This would convert the hydrophobic probe into the more polar 2-naphthoic acid.[9] This conversion could lead to a change in the fluorescence signal (intensity or wavelength) or a relocalization of the fluorophore, providing a secondary mechanism for sensing cellular activity.

The following diagram illustrates the proposed workflow for evaluating this compound as a fluorescent probe.

G cluster_0 Phase 1: Photophysical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Bioimaging Application A Determine Absorption and Emission Spectra B Measure Fluorescence Quantum Yield A->B C Assess Solvatochromism B->C D Cytotoxicity Assessment (e.g., MTT Assay) E Cellular Uptake and Localization Studies D->E F Esterase Activity Assay E->F G Live-Cell Imaging of Lipid Droplets H Co-localization with Known Lipid Droplet Stains G->H I Image Analysis and Quantification H->I

Figure 1: Proposed workflow for the validation of this compound as a fluorescent probe.

Experimental Protocols

This section provides detailed protocols for the comprehensive evaluation of this compound as a fluorescent probe.

Protocol 1: Photophysical Characterization of this compound

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

  • Absorption and Emission Spectra:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) in the solvent of interest.

    • Record the absorption spectrum to determine the absorption maximum (λ_abs).

    • Excite the sample at λ_abs and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

  • Fluorescence Quantum Yield (Relative Method):

    • Prepare a series of solutions of the standard (quinine sulfate) and this compound in their respective solvents with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.[10]

  • Solvatochromism Study:

    • Record the absorption and emission spectra of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

    • Plot the Stokes shift (difference between emission and absorption maxima in wavenumbers) against the solvent polarity function (e.g., Lippert-Mataga plot).

Expected Results:

Based on the properties of naphthalene, we anticipate an absorption maximum in the UV range and an emission in the near-UV or blue region of the spectrum. The quantum yield is expected to be higher in nonpolar solvents compared to polar ones. A positive solvatochromism (red shift in emission with increasing solvent polarity) is also anticipated.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventDielectric ConstantAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Cyclohexane2.02~280~340~6000~0.25
Ethanol24.55~285~360~7000~0.15
Water80.1~290~380~8000~0.05
Protocol 2: In Vitro Evaluation in Cultured Cells

Objective: To assess the cytotoxicity, cellular uptake, and intracellular localization of this compound.

Materials:

  • Cell line (e.g., HeLa, 3T3-L1 adipocytes)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • MTT reagent

  • Formaldehyde solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

  • Cellular Uptake and Localization:

    • Seed cells on glass-bottom dishes.

    • Incubate the cells with a non-toxic concentration of this compound (e.g., 5-10 µM) for various time points (e.g., 15, 30, 60 minutes).

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • For co-localization, co-stain with a known lipid droplet marker (e.g., Nile Red or BODIPY 493/503).[11]

  • Esterase Activity Assay (In-cell):

    • Incubate cells with this compound as described above.

    • After imaging, lyse the cells and use a commercially available esterase activity assay kit to measure the total intracellular esterase activity.

    • Alternatively, monitor any changes in the fluorescence spectrum or localization of the probe over a longer time course (e.g., 1-4 hours) which might indicate enzymatic conversion.

Expected Results:

This compound is expected to exhibit low cytotoxicity at working concentrations. It should readily enter cells and show punctate staining characteristic of lipid droplets, which can be confirmed by co-localization with a known lipid droplet marker. A gradual change in fluorescence might be observed over time if significant esterase activity is present.

G cluster_0 Probe Delivery and Localization cluster_1 Signal Generation and Modulation A This compound (in media) B Passive Diffusion across Cell Membrane A->B C Accumulation in Hydrophobic Environments (e.g., Lipid Droplets) B->C D Enhanced Fluorescence in Nonpolar Environment C->D E Potential Esterase Cleavage C->E F Formation of 2-Naphthoic Acid E->F G Altered Fluorescence/ Localization F->G

Figure 2: Proposed intracellular mechanism of action for this compound.

Protocol 3: Live-Cell Imaging Application

Objective: To utilize this compound for imaging lipid droplets in living cells.

Materials:

  • Live-cell imaging setup with environmental control (37°C, 5% CO₂)

  • Cell line of interest cultured on imaging-compatible dishes

  • This compound

  • Nile Red or BODIPY 493/503 for co-localization

  • Oleic acid (to induce lipid droplet formation)

Procedure:

  • Induction of Lipid Droplets (Optional):

    • To enhance lipid droplet formation, supplement the cell culture medium with oleic acid (e.g., 100-400 µM) for 12-24 hours prior to imaging.[11]

  • Staining:

    • Prepare a working solution of this compound in pre-warmed culture medium at the desired final concentration (determined from cytotoxicity and uptake studies).

    • Replace the medium in the imaging dish with the staining solution.

    • Incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed medium to reduce background fluorescence.[12]

    • Place the dish on the microscope stage and allow the cells to equilibrate.

    • Acquire images using the appropriate excitation and emission filters.

    • For time-lapse imaging, acquire images at regular intervals.

    • For co-localization studies, subsequently stain with a known lipid droplet probe and acquire images in the respective channels.

Expected Results:

Bright, distinct puncta corresponding to lipid droplets should be visible within the cells. Time-lapse imaging may reveal the dynamics of these organelles. The signal from this compound should show a high degree of overlap with the signal from the commercial lipid droplet stain.

Trustworthiness and Self-Validation:

The protocols are designed to be self-validating. Co-localization with established probes confirms the targeting specificity. The cytotoxicity assay ensures that the observed fluorescence is not an artifact of cell death. The systematic photophysical characterization provides a baseline for interpreting the in-cell fluorescence behavior.

This compound represents a promising, yet unexplored, candidate for a simple, environment-sensitive fluorescent probe. Its inherent hydrophobicity and the fluorescence of its naphthalene core suggest a propensity for labeling lipid-rich structures like lipid droplets. The protocols detailed in this document provide a comprehensive framework for researchers to systematically evaluate its potential. Successful validation would not only introduce a new tool for bioimaging but also highlight the potential of simple, readily available organic molecules as effective fluorescent probes. Future work could involve the synthesis of derivatives of this compound with modified spectral properties or altered susceptibility to esterases, further expanding the utility of this chemical scaffold.

References

Application Notes and Protocols: The Versatility of Ethyl 2-Naphthoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 2-naphthoate, a naphthalene carboxylic acid ester, is a pivotal precursor and building block in the landscape of organic synthesis. Its robust aromatic structure and reactive ester functionality make it an ideal starting material for the synthesis of a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the utility of this compound in key synthetic transformations, including hydrolysis, reduction, and reactions with organometallic reagents. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Chemical Profile and Significance

This compound (C₁₃H₁₂O₂) is a light yellow to light brown solid at room temperature, possessing a molecular weight of 200.23 g/mol .[1] Its structure, featuring a naphthalene core with an ethyl ester group at the 2-position, provides a unique combination of steric and electronic properties that can be exploited in a variety of synthetic strategies. The naphthalene moiety is a common scaffold in many biologically active compounds, making this compound a valuable precursor in medicinal chemistry and drug development.[2]

This document will delve into three fundamental applications of this compound, providing detailed protocols for each:

  • Hydrolysis to 2-Naphthoic Acid: A foundational reaction to access the corresponding carboxylic acid, a versatile intermediate in its own right.

  • Reduction to (2-Naphthyl)methanol: The synthesis of the primary alcohol, a key building block for further functionalization.

  • Reaction with Grignard Reagents: A powerful carbon-carbon bond-forming reaction to generate tertiary alcohols.

Safety Precautions

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Key Applications and Experimental Protocols

Hydrolysis: Synthesis of 2-Naphthoic Acid

The saponification of this compound is a straightforward and high-yielding method to produce 2-naphthoic acid. This reaction involves the hydrolysis of the ester in the presence of a strong base, typically sodium hydroxide, in an alcoholic solvent. The resulting carboxylate salt is then protonated in an acidic workup to yield the desired carboxylic acid.[4] 2-Naphthoic acid is a valuable intermediate used in the synthesis of dyes, fluorescent probes, and other complex organic molecules.[5]

Experimental Protocol: Saponification of this compound

This protocol details the base-mediated hydrolysis of this compound to 2-naphthoic acid.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound200.235.0 g0.0251.0
Sodium Hydroxide40.002.0 g0.0502.0
Methanol32.0450 mL--
Water18.0215 mL--
Concentrated HCl36.46As needed--
Diethyl Ether74.12As needed--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (0.025 mol) of this compound in 50 mL of methanol.

  • In a separate beaker, prepare a solution of 2.0 g (0.050 mol) of sodium hydroxide in 15 mL of water.

  • Add the sodium hydroxide solution to the stirred solution of this compound.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms and the pH is acidic.

  • Collect the precipitated 2-naphthoic acid by vacuum filtration, washing with cold water.

  • Dry the solid in a vacuum oven to obtain the final product.

Expected Yield: 95-99%

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Methanol mix Combine Reactants start->mix naoh Prepare NaOH Solution naoh->mix reflux Reflux for 4 hours mix->reflux cool Cool to RT reflux->cool extract Aqueous Workup & Ether Extraction cool->extract acidify Acidify with HCl extract->acidify filter Filter & Dry acidify->filter product 2-Naphthoic Acid filter->product

Workflow for the Hydrolysis of this compound.
Reduction: Synthesis of (2-Naphthyl)methanol

The reduction of the ester functionality in this compound to a primary alcohol yields (2-naphthyl)methanol, a valuable synthetic intermediate.[3] Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.[6] The reaction must be carried out under strictly anhydrous conditions as LAH reacts violently with water.[7]

Experimental Protocol: LAH Reduction of this compound

This protocol describes the reduction of this compound to (2-naphthyl)methanol using lithium aluminum hydride.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound200.235.0 g0.0251.0
Lithium Aluminum Hydride37.951.4 g0.0371.5
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
Ethyl Acetate88.11As needed--
15% aq. Sodium Hydroxide-As needed--
Water18.02As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • In the flask, suspend 1.4 g (0.037 mol) of lithium aluminum hydride in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5.0 g (0.025 mol) of this compound in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate.

  • Slowly add 1.4 mL of water, followed by 1.4 mL of 15% aqueous sodium hydroxide solution, and then 4.2 mL of water.

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude (2-naphthyl)methanol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 85-95%

LAH_Reduction_Mechanism cluster_mech Reaction Mechanism ester This compound C=O intermediate1 Tetrahedral Intermediate O⁻-AlH₃ ester->intermediate1 1. LiAlH₄ aldehyde 2-Naphthaldehyde C=O intermediate1->aldehyde Elimination of EtO⁻ intermediate2 Alkoxide Intermediate O⁻-AlH₃ aldehyde->intermediate2 2. LiAlH₄ alcohol { (2-Naphthyl)methanol | CH₂-OH} intermediate2->alcohol 3. H₃O⁺ Workup

Mechanism of LAH Reduction of this compound.
Grignard Reaction: Synthesis of a Tertiary Alcohol

The reaction of this compound with a Grignard reagent is a classic method for the synthesis of tertiary alcohols, where two equivalents of the Grignard reagent add to the ester.[8][9][10][11] This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.[10][11] This protocol describes the synthesis of 1,1-dimethyl-1-(naphthalen-2-yl)ethanol using methylmagnesium iodide.

Experimental Protocol: Grignard Reaction with this compound

This protocol details the reaction of this compound with methylmagnesium iodide to form a tertiary alcohol.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound200.235.0 g0.0251.0
Methylmagnesium Iodide (3.0 M in diethyl ether)-20.8 mL0.06252.5
Anhydrous Diethyl Ether74.1250 mL--
Saturated aq. NH₄Cl-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve 5.0 g (0.025 mol) of this compound in 30 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add 20.8 mL (0.0625 mol) of 3.0 M methylmagnesium iodide solution in diethyl ether to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude tertiary alcohol by column chromatography or recrystallization.

Expected Yield: 70-85%

Grignard_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Ether cool_reagents Cool to 0°C start->cool_reagents add_grignard Dropwise Addition of Methylmagnesium Iodide cool_reagents->add_grignard stir_rt Stir at Room Temperature add_grignard->stir_rt quench Quench with sat. aq. NH₄Cl stir_rt->quench extract Ether Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify product Tertiary Alcohol purify->product

Workflow for the Grignard Reaction of this compound.

Conclusion

This compound has demonstrated its value as a versatile and indispensable starting material in organic synthesis. The protocols outlined in this guide for its hydrolysis, reduction, and reaction with Grignard reagents provide reliable and efficient pathways to key synthetic intermediates. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, researchers can effectively leverage the synthetic potential of this compound in the development of novel compounds for a wide range of applications, from materials science to pharmaceuticals.

References

Application Notes and Protocols: Synthesis of 2-Naphthyl-Substituted Tertiary Alcohols via Grignard Reaction with Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Grignard Reaction in Modern Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Its application in the reaction of esters, such as ethyl 2-naphthoate, with organomagnesium halides (Grignard reagents) is a classic and highly effective strategy for the synthesis of tertiary alcohols.[1] This reaction is of particular interest to researchers in medicinal chemistry and drug development. The resulting tertiary alcohols, especially those incorporating polycyclic aromatic scaffolds like the naphthyl group, are valuable intermediates and target molecules.

Tertiary alcohols often exhibit enhanced metabolic stability compared to their primary and secondary counterparts.[2][3] The absence of a hydrogen atom on the carbinol carbon prevents metabolic oxidation, a common deactivation pathway for many drugs.[3] Furthermore, the introduction of a hydroxyl group can significantly improve a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]

This guide provides a comprehensive overview of the reaction between this compound and various Grignard reagents. It details the underlying mechanism, offers step-by-step experimental protocols, and discusses methods for the characterization of the resulting 2-naphthyl-substituted tertiary alcohols.

Reaction Principle and Mechanism

The reaction of an ester with a Grignard reagent to form a tertiary alcohol is a sequential process involving two key stages: nucleophilic acyl substitution followed by nucleophilic addition.[4] A crucial aspect of this reaction is the requirement of at least two equivalents of the Grignard reagent to drive the reaction to completion.[5][6][7]

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.[8] This intermediate is unstable and rapidly collapses, expelling the ethoxide group (⁻OEt) as a leaving group. The product of this first stage is a ketone, 2-acetylnaphthalene (if R=CH₃) or a related 2-naphthyl ketone.[8]

  • Nucleophilic Addition: The ketone formed in the first step is more reactive towards nucleophilic attack than the starting ester.[5][9] Consequently, it reacts immediately with a second equivalent of the Grignard reagent. This second nucleophilic attack on the ketone's carbonyl carbon generates a new tetrahedral intermediate, a magnesium alkoxide salt.[1]

  • Aqueous Work-up: The reaction is quenched by the addition of a dilute acid (e.g., H₃O⁺). This final step protonates the magnesium alkoxide, yielding the neutral tertiary alcohol product and water-soluble magnesium salts.[8]

Because the intermediate ketone is more reactive than the ester, the reaction cannot be stopped at the ketone stage when using Grignard reagents.[5][6] Therefore, an excess of the Grignard reagent is typically used to ensure the complete conversion of the ester to the tertiary alcohol.[5]

Grignard Reaction Mechanism Mechanism: Ester to Tertiary Alcohol cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Ester This compound (Ester) Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 Nucleophilic Attack Grignard1 R-MgX (1st Equivalent) Grignard1->Tetrahedral1 Grignard2 R-MgX (2nd Equivalent) Alkoxide Magnesium Alkoxide Salt Grignard2->Alkoxide Workup H₃O⁺ (Acid Work-up) Product Tertiary Alcohol (Final Product) Workup->Product Ketone 2-Naphthyl Ketone (Intermediate) Tetrahedral1->Ketone Elimination of EtO⁻ Ketone->Alkoxide Nucleophilic Attack Alkoxide->Product Protonation Characterization_Workflow Crude Crude Product Purify Purification (Recrystallization / Chromatography) Crude->Purify Pure Pure Tertiary Alcohol Purify->Pure IR IR Spectroscopy Pure->IR Check functional groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Pure->NMR Determine exact structure Analysis Structure Confirmation & Purity Assessment IR->Analysis NMR->Analysis

References

Application Note: A Comprehensive Guide to the HPLC Analysis of Ethyl 2-Naphthoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for the development, optimization, and application of High-Performance Liquid Chromatography (HPLC) methods for the analysis of ethyl 2-naphthoate and its structurally related derivatives. Recognizing the importance of this chemical scaffold in pharmaceutical and materials science, we present a narrative that moves from foundational chromatographic principles to robust, validated protocols and advanced chiral separations. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient analytical methodologies for this class of compounds.

Foundational Principles: Tailoring the Method to the Molecule

A successful HPLC method is not a matter of chance; it is the result of a deliberate strategy informed by the physicochemical properties of the analyte. This compound, a hydrophobic aromatic ester, and its derivatives present unique characteristics that dictate our analytical approach.[1][2]

1.1. Physicochemical Landscape of Naphthoates

  • Hydrophobicity: The naphthalene ring system renders these molecules non-polar. This compound itself is highly hydrophobic, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where it will strongly interact with a non-polar stationary phase.[2][3]

  • UV Absorbance: The conjugated aromatic system of the naphthalene core provides a strong chromophore, making UV detection a highly sensitive and straightforward choice. The typical UV maxima for 2-naphthoic acid are around 236 nm, 280 nm, and 334 nm, providing several options for detection wavelength selection.[4]

  • Ionization of Derivatives: Derivatives such as the parent 2-naphthoic acid or potential amino-substituted analogues are ionizable. The retention of these compounds is critically dependent on the mobile phase pH.[5] For instance, 2-naphthoic acid (pKa ≈ 4.2) must be analyzed in a mobile phase with a pH below 3.2 to ensure it is in its neutral, protonated form, thereby maximizing its retention on a reversed-phase column.[4]

1.2. The Logic of Reversed-Phase Chromatography (RPC)

RP-HPLC is the most prevalent mode of liquid chromatography, particularly for pharmaceutical analysis.[3][6] It operates on the principle of hydrophobic interactions.

  • Stationary Phase: Typically consists of silica particles chemically bonded with hydrophobic alkyl chains, most commonly octadecyl (C18) or octyl (C8) silanes.[3] For the highly hydrophobic naphthoate core, a C18 column is the logical starting point as it provides maximal hydrophobic interaction and retention.[7]

  • Mobile Phase: A polar mixture, usually of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[5] The separation is achieved by eluting the analytes from the column with a gradient of increasing organic solvent concentration. More hydrophobic molecules, like this compound, will require a higher concentration of organic solvent to be eluted.

A Validated RP-HPLC Protocol for Purity Assessment of this compound

This section provides a detailed, self-validating protocol for the routine analysis of this compound, suitable for purity determination and quantification.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh 10 mg of This compound p2 Dissolve in 10 mL Acetonitrile (ACN) p1->p2 p3 Vortex and Sonicate to Ensure Dissolution p2->p3 p4 Filter through 0.45 µm PTFE filter p3->p4 h1 Inject 10 µL of Filtered Sample p4->h1 h2 Isocratic or Gradient Elution (See Table 1) h1->h2 h3 UV Detection at 280 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify against Standard Curve d1->d2 d3 Report Purity (%) or Concentration (µg/mL) d2->d3

Caption: Standard workflow for HPLC analysis of this compound.

Detailed Method Parameters

The following table summarizes the optimized chromatographic conditions. The choice of acetonitrile over methanol is often preferred for aromatic compounds due to its lower viscosity and different selectivity.[8]

Parameter Condition Justification
Instrument Standard HPLC or UPLC SystemApplicable to most modern laboratory systems.
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmThe long C18 chain provides strong retention for the hydrophobic analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures reproducible chromatography and sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is an effective organic modifier for eluting aromatic compounds.
Gradient Program 60% B to 95% B over 15 minA gradient ensures that both the main analyte and any potential impurities (more or less polar) are eluted effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection UV-Vis Detector at 280 nmThis wavelength provides a good balance of sensitivity and selectivity for the naphthalene chromophore.[4]
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water for Mobile Phase A and a 0.1% (v/v) solution of formic acid in HPLC-grade acetonitrile for Mobile Phase B. Filter both through a 0.45 µm membrane and degas thoroughly.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution with the mobile phase initial condition (60% B).

  • Sample Preparation: Prepare the unknown sample in the same manner as the stock standard to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples according to the defined sequence.

  • Data Processing: Integrate the peak area of this compound. Generate a linear regression calibration curve from the reference standards (Peak Area vs. Concentration). Use the resulting equation to calculate the concentration of this compound in the unknown samples.

Advanced Applications: Chiral Separation of Naphthoate Derivatives

In drug development, the separation of enantiomers is often a regulatory requirement, as different enantiomers can have vastly different pharmacological and toxicological profiles.[9] Direct chiral separation using a Chiral Stationary Phase (CSP) is the most efficient method.[10][11]

The Principle of Chiral Recognition

Chiral separation on a CSP occurs because the two enantiomers of a chiral analyte form transient, diastereomeric complexes with the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times.[11]

G Mechanism of Chiral Separation cluster_system analyte Racemic Analyte (R-enantiomer + S-enantiomer) csp Chiral Stationary Phase (CSP) (e.g., Amylose derivative) analyte->csp Interaction R_out R-enantiomer (Elutes First) csp->R_out Weak, Transient Interaction S_out S-enantiomer (Elutes Second) csp->S_out Stronger, Transient Interaction label_weak Less Stable Diastereomeric Complex label_strong More Stable Diastereomeric Complex

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.

Starting Protocol for Chiral Separation

For a hypothetical chiral derivative, such as an alcohol resulting from the reduction of the ester, a polysaccharide-based CSP is an excellent starting point.

Parameter Condition Justification
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative on silica)These are broad-spectrum CSPs effective for a wide range of chiral compounds.[10]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Normal-phase chromatography is often the first choice for chiral separations, offering unique selectivity.
Flow Rate 0.8 mL/minAdjusted for the different viscosity of the normal-phase mobile phase.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Detection UV-Vis Detector at 280 nmThe chromophore remains unchanged.

Optimization Note: Chiral method development is often empirical.[9] If the initial conditions do not provide separation, systematically screen different mobile phase compositions (e.g., varying the IPA percentage, trying ethanol as a modifier) and different CSPs.

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. The protocol described in Section 2 should be validated according to ICH Q2(R1) guidelines. A summary of typical acceptance criteria is provided below.[12][13]

Parameter Method Typical Acceptance Criteria
Specificity Inject blank, placebo, and standard.No interfering peaks at the retention time of the analyte.
Linearity Analyze 5-6 standards across the range.Correlation coefficient (r²) > 0.999
Accuracy Spike a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.[12]
Precision Repeatability (n=6 injections) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%
LOD / LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.Determined and reported.
Robustness Intentionally vary parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase composition ±2%).Retention time and peak area remain within predefined limits.

Conclusion

The analysis of this compound and its derivatives by HPLC is a robust and reliable process when built upon a strong understanding of the analyte's chemistry and chromatographic principles. This guide has provided a comprehensive starting point, from a validated reversed-phase method for achiral analysis to strategies for tackling complex chiral separations. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently develop and implement methods that are accurate, reproducible, and fit for their intended purpose in research and development.

References

Application Notes & Protocols: Ethyl 2-Naphthoate as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-naphthoate as a strategic starting material for the synthesis of valuable pharmaceutical compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction choices, and detailed, field-proven protocols.

Introduction: The Strategic Value of this compound

This compound (C₁₃H₁₂O₂) is an aromatic ester characterized by a naphthalene bicyclic ring system.[1][2] Its stable structure and the reactivity of its ester functional group make it a highly valuable and versatile building block in medicinal chemistry. The naphthalene core is a privileged scaffold found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

The true potential of this compound lies in the chemical transformations it can undergo. The ester group can be readily hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or attacked by nucleophiles like Grignard reagents to form new carbon-carbon bonds. Each of these transformations yields a key intermediate that serves as a gateway to a different class of pharmaceutical targets. This guide will provide detailed protocols for these core reactions and illustrate their application in the synthesis of precursors for major pharmaceuticals like Naproxen and Nabumetone.

Property Value
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol [1]
Appearance Light yellow to light brown solid[5]
Melting Point 32°C[5]
Boiling Point 308-309°C[5]
CAS Number 3007-91-8[1]

Table 1: Physicochemical Properties of this compound.

Core Synthetic Transformations and Protocols

The utility of this compound stems from three primary transformations of its ester functional group. Each protocol is designed to be a self-validating system, with explanations for each critical step.

Protocol 1: Base-Catalyzed Hydrolysis to 2-Naphthoic Acid

Principle: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-naphthoic acid, is a fundamental step. 2-Naphthoic acid is a critical intermediate for synthesizing various naphthalene derivatives.[6] This reaction is typically performed under basic conditions (saponification) followed by an acidic workup to protonate the carboxylate salt.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 eq., e.g., 10.0 g, 50.0 mmol) in ethanol (100 mL).

  • Saponification: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (2.5 eq., e.g., 5.0 g in 50 mL water, 125 mmol) to the flask. The use of excess base ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of 2-naphthoic acid will form.

  • Isolation & Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove inorganic salts. Dry the solid product under vacuum to yield 2-naphthoic acid. Purity can be checked by melting point analysis and NMR.

reagents 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) product 2-Naphthoic Acid reagents->product start This compound start->reagents

Caption: Hydrolysis of this compound.

Protocol 2: Reduction to 2-Naphthalenemethanol

Principle: The reduction of the ester to a primary alcohol, 2-naphthalenemethanol, provides a different synthetic handle for further functionalization. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder agents like sodium borohydride are generally ineffective at reducing esters.[7] This reaction must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with water.[8]

Experimental Protocol:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a reflux condenser. The entire apparatus must be flame-dried or oven-dried before use.

  • Reagent Preparation: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq., e.g., 2.85 g, 75.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve this compound (1 eq., e.g., 10.0 g, 50.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching (Caution!): Cool the flask back to 0°C. Quench the reaction by the slow, dropwise addition of water (e.g., 3 mL), followed by 15% aqueous NaOH solution (e.g., 3 mL), and then more water (e.g., 9 mL). This sequential addition (Fieser workup) is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.

  • Isolation & Purification: Stir the resulting mixture for 15 minutes until a white, granular precipitate forms. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-naphthalenemethanol. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture.[7]

reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH Workup product 2-Naphthalenemethanol reagents->product start This compound start->reagents

Caption: Reduction of this compound.

Protocol 3: Grignard Reaction for Tertiary Alcohol Synthesis

Principle: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with esters to form tertiary alcohols.[9] The reaction proceeds via a two-step mechanism: the first equivalent of the Grignard reagent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks the newly formed ketone to yield a tertiary alcohol after an acidic workup.[9][10] This protocol is invaluable for building molecular complexity.

Experimental Protocol:

  • Grignard Reagent Preparation (Example: Phenylmagnesium bromide): In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.5 eq., e.g., 3.0 g, 125 mmol). Add a small crystal of iodine to activate the magnesium surface. Add a solution of bromobenzene (2.2 eq., e.g., 17.3 g, 110 mmol) in anhydrous diethyl ether (100 mL) dropwise. The reaction should initiate spontaneously (indicated by heat and bubbling). Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with Ester: Cool the freshly prepared Grignard reagent to 0°C. Dissolve this compound (1 eq., e.g., 10.0 g, 50.0 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the Grignard solution.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation & Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The crude tertiary alcohol (2-diphenyl(naphthalen-2-yl)methanol) can be purified by column chromatography on silica gel.

reagents 1. Phenylmagnesium Bromide (2.2 eq), Ether 2. Sat. NH₄Cl (aq) product Tertiary Alcohol reagents->product start This compound start->reagents

Caption: Grignard reaction with this compound.

Application in Pharmaceutical Synthesis Pathways

The intermediates produced from the core protocols serve as entry points to complex pharmaceutical molecules.

Pathway to Naproxen Precursors

Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID.[11] While industrial syntheses often start from 2-naphthol, a versatile laboratory synthesis can leverage intermediates derived from this compound. The key is to access a functionalized 2-naphthoic acid or a related derivative. The hydrolysis of a methoxy-substituted this compound provides a direct route to a key precursor.

Conceptual Pathway to Naproxen Precursor cluster_0 Core Transformation cluster_1 Further Synthesis Ethyl 6-methoxy-2-naphthoate Ethyl 6-methoxy-2-naphthoate 6-Methoxy-2-naphthoic Acid 6-Methoxy-2-naphthoic Acid Ethyl 6-methoxy-2-naphthoate->6-Methoxy-2-naphthoic Acid Hydrolysis Naproxen Naproxen 6-Methoxy-2-naphthoic Acid->Naproxen Multi-step synthesis (e.g., Acylation, Rearrangement)

Caption: Synthesis strategy towards Naproxen.

Pathway to Nabumetone Precursors

Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, is another important NSAI agent known for having fewer gastrointestinal side effects than drugs like Naproxen.[3] A common synthetic precursor is 2-(bromomethyl)-6-methoxynaphthalene.[3] This intermediate can be prepared from 2-naphthalenemethanol, which is directly accessible from this compound via reduction (Protocol 2).

  • Starting Material: Begin with 6-methoxy-2-naphthalenemethanol (obtainable via reduction of Ethyl 6-methoxy-2-naphthoate).

  • Bromination: Convert the primary alcohol to the corresponding bromide, 2-(bromomethyl)-6-methoxynaphthalene, using a reagent like phosphorus tribromide (PBr₃).

  • Alkylation & Decarboxylation: The resulting bromide can then be used to alkylate a β-keto ester, such as sodium ethyl acetoacetate. Subsequent hydrolysis and decarboxylation of this adduct yields Nabumetone.[3]

Conceptual Pathway to Nabumetone A Ethyl 6-methoxy-2-naphthoate B 6-Methoxy-2-naphthalenemethanol A->B Reduction (Protocol 2) C 2-(Bromomethyl)-6-methoxynaphthalene B->C Bromination (e.g., PBr₃) D Intermediate Adduct C->D Alkylation with Sodium Ethyl Acetoacetate E Nabumetone D->E Hydrolysis & Decarboxylation

Caption: Synthesis strategy towards Nabumetone.

Safety and Handling

  • This compound: Causes skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Grignard Reagents: Highly reactive and sensitive to moisture and air (oxygen). Must be prepared and used under anhydrous and inert conditions. Diethyl ether is extremely flammable and should be handled with extreme care away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[12][13][14]

References

Application Notes and Protocols for Ethyl 2-Naphthoate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the potential applications of ethyl 2-naphthoate in the field of materials science. While direct, extensive literature on the specific applications of this compound is emerging, this guide synthesizes information from related naphthoate and naphthalimide compounds to propose robust starting points for research and development. The protocols outlined herein are designed to be self-validating, providing a logical framework for experimentation.

Introduction to this compound: Properties and Potential

This compound (C₁₃H₁₂O₂) is an ester of 2-naphthoic acid and ethanol.[1][2] Its core structure, a naphthalene ring, imparts valuable photophysical properties, making it an intriguing candidate for various applications in materials science. The naphthalene moiety is known for its rigidity, planarity, and fluorescence, which are desirable characteristics for the development of advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₂--INVALID-LINK--[1]
Molecular Weight200.23 g/mol --INVALID-LINK--[1]
IUPAC Nameethyl naphthalene-2-carboxylate--INVALID-LINK--[1]
CAS Number3007-91-8--INVALID-LINK--[2]
AppearanceSolid--INVALID-LINK--[3]
Boiling Point55 °C at 3 mm Hg--INVALID-LINK--[4]
SolubilitySoluble in many organic solventsGeneral Knowledge

The naphthalene core suggests potential for this compound to be used in applications requiring UV absorption and fluorescence, such as in photoinitiating systems, as a fluorescent probe, or as a building block for organic electronic materials.

Application in Photoinitiating Systems for Photopolymerization

Scientific Rationale:

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a cornerstone of technologies like 3D printing, coatings, and adhesives.[5] Photoinitiating systems, which absorb light and generate reactive species (radicals or cations) to start the polymerization, are crucial components. Naphthalimide derivatives, which share the naphthalene core with this compound, have been shown to be effective photoinitiators, particularly for LED-induced polymerization.[5][6] The naphthalene moiety in this compound can act as a photosensitizer, absorbing light and transferring energy to another molecule that then generates the initiating radicals.

This proposed application leverages this compound as a photosensitizer in a multi-component photoinitiating system. The system would also include a co-initiator (like an amine) and a radical generator (like an iodonium salt).

Experimental Workflow for Evaluating this compound in a Photoinitiating System:

G cluster_prep Formulation Preparation cluster_poly Photopolymerization cluster_char Characterization Formulation Prepare Acrylate Monomer (e.g., TMPTA) Add_EN Add this compound (Photosensitizer) Formulation->Add_EN Add_Co Add Co-initiator (e.g., EDB) Add_EN->Add_Co Add_Rad Add Radical Generator (e.g., Iodonium Salt) Add_Co->Add_Rad Irradiation Irradiate with LED (e.g., 365 nm or 405 nm) Add_Rad->Irradiation Monitoring Monitor Polymerization Kinetics (e.g., RT-FTIR) Irradiation->Monitoring Conversion Determine Final Monomer Conversion Monitoring->Conversion Properties Characterize Polymer Properties (e.g., Hardness, Tg) Conversion->Properties

Caption: Workflow for evaluating this compound in a photoinitiating system.

Protocol: Evaluation of this compound as a Photosensitizer in Free-Radical Photopolymerization

Materials:

  • This compound (AldrichCPR)[7]

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (co-initiator)

  • Diphenyliodonium hexafluorophosphate (Iod) (radical generator)

  • Inert atmosphere (e.g., nitrogen or argon)

Equipment:

  • LED light source (e.g., 365 nm or 405 nm) with controlled intensity

  • Real-time Fourier-transform infrared (RT-FTIR) spectrometer

  • Micropipettes

  • Glass slides and cover slips

Procedure:

  • Formulation Preparation:

    • In a small, amber vial, prepare a stock solution of the photoinitiating system by dissolving this compound (e.g., 0.1 wt%), EDB (e.g., 1 wt%), and Iod (e.g., 1 wt%) in the TMPTA monomer.

    • Ensure complete dissolution by gentle vortexing or sonication. Prepare all formulations in a dark environment to prevent premature polymerization.

  • Sample Preparation for RT-FTIR:

    • Place a drop of the formulated resin between two polypropylene films, which are then mounted onto an IR sample holder. The thickness of the sample should be controlled (e.g., 25 µm).

  • Photopolymerization and Kinetic Analysis:

    • Place the sample holder in the RT-FTIR spectrometer.

    • Begin recording IR spectra to establish a baseline.

    • Turn on the LED light source to irradiate the sample. The light intensity should be calibrated (e.g., 100 mW/cm²).

    • Continuously record IR spectra during the irradiation. The decrease in the acrylate double bond peak area (e.g., around 1635 cm⁻¹) will be monitored to follow the polymerization kinetics.

    • Continue irradiation until the peak area no longer changes, indicating the end of the reaction.

  • Data Analysis:

    • Calculate the monomer conversion as a function of time using the following equation: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area of the acrylate double bond and Aₜ is the peak area at time t.

    • Plot the conversion versus time to obtain the polymerization profile.

Expected Outcome:

The formulation containing this compound is expected to undergo rapid polymerization upon exposure to LED light. The efficiency of the photoinitiating system can be compared to control experiments (e.g., without this compound or with a known photosensitizer) to determine the contribution of this compound.

Application as a Building Block for Liquid Crystalline Materials

Scientific Rationale:

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields makes them essential in display technologies. The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline molecules (mesogens).[8] By incorporating this compound into a larger molecular structure, it is possible to synthesize novel liquid crystalline materials. Derivatives of naphthoic acid have been investigated for their liquid crystal properties.[8][9]

This proposed application involves the synthesis of a new mesogen by chemically modifying this compound. For instance, the ethyl ester group can be hydrolyzed to the carboxylic acid and then coupled with a phenol derivative containing a flexible alkyl chain.

Synthetic Workflow for a Naphthalene-Based Mesogen:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_lc_analysis Liquid Crystal Analysis Start This compound Hydrolysis Hydrolysis to 2-Naphthoic Acid Start->Hydrolysis Coupling Esterification with 4-Alkoxyphenol Hydrolysis->Coupling Product Target Naphthalene-Based Mesogen Coupling->Product Purify Column Chromatography Product->Purify DSC Differential Scanning Calorimetry (DSC) Product->DSC POM Polarized Optical Microscopy (POM) Product->POM Confirm Spectroscopic Analysis (NMR, MS) Purify->Confirm

Caption: Synthetic and characterization workflow for a liquid crystal based on this compound.

Protocol: Synthesis and Characterization of a Naphthyl Benzoate Liquid Crystal

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • 4-Butoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM)

Procedure:

  • Hydrolysis of this compound:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an aqueous solution of KOH and reflux the mixture for several hours.

    • After cooling, acidify the mixture with HCl to precipitate 2-naphthoic acid.

    • Filter, wash with cold water, and dry the product.

  • Esterification to Form the Mesogen:

    • In a flask, dissolve 2-naphthoic acid, 4-butoxyphenol, and a catalytic amount of DMAP in DCM.

    • Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography.

  • Characterization of Liquid Crystalline Properties:

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the phase transition temperatures (e.g., melting point, clearing point) of the synthesized compound. This will reveal the temperature range over which the liquid crystalline phase exists.

    • Polarized Optical Microscopy (POM): Observe the texture of the material under a hot-stage polarized microscope to identify the type of liquid crystalline phase (e.g., nematic, smectic).

Expected Outcome:

The synthesized naphthyl benzoate derivative is expected to exhibit liquid crystalline behavior over a specific temperature range. The exact nature of the mesophase will depend on the molecular structure.

Other Potential Applications

  • Fluorescent Probes: The inherent fluorescence of the naphthalene core makes this compound a candidate for modification into a fluorescent probe. By adding specific functional groups, it could be designed to respond to changes in its environment (e.g., polarity, pH, presence of metal ions) with a change in its fluorescence signal. This would be valuable for sensing applications in materials science.

  • Organic Electronics: Naphthalene-containing molecules are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10] this compound can serve as a starting material for the synthesis of more complex, conjugated molecules with tailored electronic properties for these applications.

Conclusion

This compound, while not yet a widely utilized material in its own right, possesses a chemical structure and photophysical properties that suggest significant potential in materials science. This guide provides a starting point for researchers to explore its use in photoinitiating systems, liquid crystals, and other advanced applications. The provided protocols are intended to be adaptable and should serve as a solid foundation for further innovation.

References

Kinetic Studies of Reactions Involving Ethyl 2-Naphthoate: A Comprehensive Guide to Methodology and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic analysis of reactions involving key organic intermediates is fundamental to process optimization, mechanistic elucidation, and drug development. Ethyl 2-naphthoate, a common scaffold in medicinal chemistry and organic synthesis, undergoes several important transformations, the rates of which are of significant scientific interest. This application note provides a detailed guide for researchers to investigate the kinetics of one such critical reaction: the alkaline hydrolysis (saponification) of this compound. We present two robust protocols—a classical titrimetric method and a modern in-situ spectrophotometric method—and offer a thorough framework for data analysis to determine reaction orders, rate constants, and activation parameters. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are self-validating and grounded in established kinetic principles.

Introduction: The Importance of Kinetic Analysis

Understanding the rate at which a chemical reaction proceeds is paramount for controlling its outcome. For professionals in drug development and process chemistry, kinetic studies inform the optimization of reaction conditions, leading to improved yield, purity, and cost-effectiveness. Furthermore, kinetic data provides deep insights into reaction mechanisms, which is crucial for predicting the behavior of related molecules and designing novel synthetic pathways.

This compound (C₁₃H₁₂O₂) is a naphthalene derivative that serves as a precursor in the synthesis of various biologically active compounds.[1] Its hydrolysis to 2-naphthoic acid is a representative and well-studied ester reaction.[2][3] The principles and techniques detailed herein for this specific reaction are broadly applicable to a wide range of other reactions involving this substrate, such as transesterification or aminolysis.

Theoretical & Mechanistic Background

A robust experimental design is built upon a solid theoretical foundation. The alkaline hydrolysis of esters, including this compound, typically proceeds through a nucleophilic acyl substitution. The widely accepted mechanism is the bimolecular acyl-cleavage (BAC2) pathway.

The BAC2 Mechanism

The reaction involves two main steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (C₂H₅O⁻) as the leaving group. The ethoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Caption: The BAC2 mechanism for this compound hydrolysis.

Rate Laws and Reaction Order

The rate of this reaction is dependent on the concentrations of both the ester and the hydroxide ion. The relationship is expressed by the rate law.[4] For the BAC2 mechanism, the rate law is:

Rate = k [this compound]¹ [OH⁻]¹

This is a second-order reaction overall (first-order with respect to each reactant). The term k is the second-order rate constant, a crucial parameter that quantifies the reaction's intrinsic speed at a given temperature.[5]

To simplify the experimental analysis, the reaction can often be run under pseudo-first-order conditions .[6] This is achieved by using a large excess of one reactant (e.g., [OH⁻] >> [Ester]). In this scenario, the concentration of the excess reactant remains effectively constant, and the rate law simplifies to:

Rate = k' [this compound]¹ , where k' = k [OH⁻]

Temperature Dependence: The Arrhenius and Eyring Equations

Reaction rates are highly sensitive to temperature. This relationship is quantified by the Arrhenius equation , which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T).[7]

k = A * e(-Ea/RT)

where A is the pre-exponential factor and R is the universal gas constant. A plot of ln(k) versus 1/T, known as an Arrhenius plot , yields a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy.[8]

A more advanced model derived from transition state theory is the Eyring equation .[9] It provides insight into the thermodynamic parameters of the transition state, specifically the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[8]

ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

where kB is the Boltzmann constant and h is Planck's constant. An Eyring plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡.[10]

Experimental Protocols: A Dual Approach

We present two distinct methods for monitoring the hydrolysis of this compound. The choice of method depends on available equipment and desired experimental throughput.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_monitoring 3. Monitoring cluster_titration Protocol A: Titrimetry cluster_spectro Protocol B: Spectrophotometry cluster_analysis 4. Data Analysis prep_reagents Prepare & Standardize Reagents (NaOH, HCl) thermostat Equilibrate Reactants in Thermostatted Bath prep_reagents->thermostat prep_ester Prepare this compound Stock Solution prep_ester->thermostat initiate Initiate Reaction (Mix & Start Timer) thermostat->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot record Record Absorbance vs. Time at λ_max initiate->record quench Quench with Excess Acid aliquot->quench titrate Back-Titrate with Standardized NaOH quench->titrate calc_conc Calculate Concentration vs. Time Data titrate->calc_conc setup_spec Setup UV-Vis Spectrometer (Scan for λ_max) setup_spec->record record->calc_conc plot_data Plot Integrated Rate Law calc_conc->plot_data calc_k Determine Rate Constant (k) plot_data->calc_k temp_study Repeat at Different Temps calc_k->temp_study arrhenius Generate Arrhenius/Eyring Plots temp_study->arrhenius calc_params Calculate E_a, ΔH‡, ΔS‡ arrhenius->calc_params

Caption: General experimental workflow for kinetic studies.

Protocol A: Titrimetric Method

This classical method follows the reaction by measuring the decrease in the concentration of the hydroxide ion over time.[5][11]

  • Rationale: An aliquot of the reaction mixture is removed at a specific time and "quenched" by adding it to a known excess of a standard acid (e.g., HCl). This immediately stops the hydrolysis reaction by neutralizing the base. The amount of unreacted acid is then determined by back-titration with a standardized NaOH solution. The difference allows for the calculation of the [OH⁻] at the time of quenching.

  • Instrumentation and Reagents:

    • Thermostatted water bath[12]

    • Magnetic stirrer and stir bars

    • Burette (50 mL), pipettes (various volumes)

    • Erlenmeyer flasks (125 mL, 250 mL)

    • Stopwatch[13]

    • This compound

    • Ethanol (solvent)

    • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

    • Standardized ~0.1 M Hydrochloric Acid (HCl) solution

    • Phenolphthalein indicator

  • Step-by-Step Protocol:

    • Standardization: Ensure both NaOH and HCl solutions are accurately standardized. This is critical for the integrity of the results.

    • Reactant Preparation: In a 250 mL flask, place 50 mL of the standardized NaOH solution and 50 mL of ethanol. In a separate flask, prepare a solution of this compound in ethanol (e.g., 0.1 M). Place both flasks in the thermostatted water bath to equilibrate for at least 15 minutes.[12]

    • Reaction Initiation: Rapidly add a known volume (e.g., 5 mL) of the ester solution to the NaOH/ethanol mixture, start the stopwatch, and mix thoroughly. This is t=0.

    • Time Point Zero (t=0): Immediately withdraw a 10 mL aliquot of the reaction mixture and add it to a 125 mL flask containing a precisely known excess of standardized HCl (e.g., 20 mL).

    • Timed Aliquots: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw subsequent 10 mL aliquots and quench them in separate flasks, each containing the same precise volume of standard HCl.[11]

    • Back-Titration: Add 2-3 drops of phenolphthalein indicator to each quenched aliquot and titrate the excess HCl with your standardized NaOH solution until a faint pink endpoint persists.[13]

    • Infinity Reading (t=∞): Allow a sealed portion of the initial reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure complete reaction. Withdraw a final aliquot, quench, and titrate as before. This provides the final concentration.[13]

Protocol B: In-Situ UV-Vis Spectrophotometric Method

This method leverages the difference in the UV absorption spectra between the reactant (this compound) and the product (2-naphthoic acid/naphthoate) to monitor the reaction continuously.[4][14]

  • Rationale: The extended aromatic system of the naphthalene ring makes both the ester and its corresponding carboxylate product strongly UV-active.[15] By identifying a wavelength where the change in absorbance is maximal as the reaction proceeds, one can use the Beer-Lambert Law (A = εbc) to follow the change in concentration of a species over time directly in the reaction vessel.

  • Instrumentation and Reagents:

    • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder[16]

    • Quartz cuvettes

    • Stopwatch

    • This compound

    • Solvent (e.g., a mixture of ethanol and aqueous buffer to maintain constant pH)

    • Sodium Hydroxide (NaOH) solution

  • Step-by-Step Protocol:

    • Wavelength Selection:

      • Prepare solutions of the starting material (this compound) and the final product (sodium 2-naphthoate) at the approximate concentration to be used in the kinetic run.

      • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify an analytical wavelength (λmax) where the difference in absorbance is significant.

    • Reaction Setup: Place a quartz cuvette containing the this compound solution in the solvent into the temperature-controlled holder of the spectrophotometer. Allow it to equilibrate.

    • Reaction Initiation: Add a small, precise volume of concentrated NaOH solution to the cuvette to start the reaction. Mix quickly and thoroughly with a cuvette stirrer or by inversion (if sealed).

    • Data Acquisition: Immediately begin recording the absorbance at the pre-determined λmax as a function of time.[16] Modern spectrophotometers can be programmed to do this automatically at set intervals.

    • Data Collection: Continue recording until the absorbance value becomes stable, indicating the reaction is complete. This final reading corresponds to the absorbance at t=∞.

Data Analysis and Interpretation

Once the raw data (titration volumes or absorbance values) are collected, they must be converted into kinetic parameters.

Calculating Concentrations
  • For Titrimetric Data: For each time point t, the concentration of remaining OH⁻, [OH⁻]t, is calculated from the back-titration data. The concentration of the ester reacted is then determined by stoichiometry.

  • For Spectrophotometric Data: The concentration of the product at time t, [P]t, can be calculated using the formula: [P]t = [Ester]0 * (At - A0) / (A∞ - A0) where A0, At, and A∞ are the absorbances at time zero, time t, and at completion, respectively.

Determining the Rate Constant (k)

For a second-order reaction with initial concentrations [A]0 and [B]0, the integrated rate law is:

1 / ([A]0 - [B]0) * ln([B]0[A]t / [A]0[B]t) = kt

A plot of the left-hand side of the equation versus time (t) will yield a straight line with a slope equal to the second-order rate constant, k.[5]

If using pseudo-first-order conditions (e.g., [OH⁻] >> [Ester]), the integrated rate law simplifies to:

**ln([Ester]t) = -k't + ln([Ester]0)

A plot of ln([Ester]t) versus time (t) will be linear with a slope of -k'. The second-order rate constant k can then be found by dividing k' by the initial concentration of the excess reagent: k = k' / [OH⁻]0.

Calculating Activation Parameters

To determine the activation energy and other thermodynamic parameters, the entire experiment is repeated at several different temperatures (e.g., 25°C, 35°C, 45°C).[17] The rate constant k is determined for each temperature.

  • Arrhenius Plot: Plot ln(k) vs. 1/T (in Kelvin). The slope of the resulting line is -Ea/R.

  • Eyring Plot: Plot ln(k/T) vs. 1/T (in Kelvin). The slope is -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R.

Sample Data Presentation

The following table shows hypothetical data from a temperature study of the alkaline hydrolysis of this compound.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)ln(k/T)
25.0298.150.0033540.015-4.200-10.098
35.0308.150.0032450.031-3.474-9.205
45.0318.150.0031430.062-2.781-8.542
55.0328.150.0030470.118-2.137-8.018

This data is for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for conducting rigorous kinetic studies on reactions involving this compound, using alkaline hydrolysis as a model system. By combining robust experimental design—whether through classical titrimetry or modern spectrophotometry—with correct data analysis, researchers can reliably determine key kinetic and thermodynamic parameters. These values are essential for mechanistic understanding, process scale-up, and the rational design of chemical syntheses in academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and ultimately improve the yield and purity of their product. We will delve into the mechanistic underpinnings of the most common synthetic route, the Fischer esterification, and provide actionable, field-tested advice to overcome experimental hurdles.

The Core Challenge: Understanding Reaction Equilibrium

The synthesis of this compound from 2-naphthoic acid and ethanol is most commonly achieved via the Fischer esterification. This reaction is fundamentally a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The primary reason for low yields is that the reaction reaches an equilibrium state where significant amounts of starting materials, products, and water coexist.[3]

The reaction can be summarized as: 2-Naphthoic Acid + Ethanol ⇌ this compound + Water (in the presence of an H⁺ catalyst)

To achieve a high yield, the equilibrium must be actively shifted towards the product side. This is accomplished by applying Le Châtelier's principle in two main ways: using a large excess of one reactant (typically the less expensive one, ethanol) or by removing a product (water) as it is formed.[1][4]

Mechanism of Fischer Esterification

The reaction proceeds through a series of reversible protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of 2-naphthoic acid, making the carbonyl carbon more electrophilic.[2]

  • Nucleophilic Attack: The lone pair on the oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[1]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound.[1]

Troubleshooting Guide: Common Issues & Solutions

Researchers frequently encounter a set of common problems during this synthesis. The following table provides a quick reference for diagnosing and solving these issues.

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield 1. Reaction has not reached completion/equilibrium is unfavorable. [3][6] 2. Ineffective water removal. [5] 3. Inactive or insufficient acid catalyst. [6] 4. Insufficient heating. 1. Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Use a large excess of ethanol (e.g., 10-fold or more) to act as both reactant and solvent, pushing the equilibrium forward.[1] 3. Employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1][7] 4. Use fresh, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[6][7] 5. Ensure the reaction mixture is maintained at a steady reflux temperature .
Product Contaminated with Starting Acid 1. Incomplete reaction. 2. Inefficient work-up. 1. See solutions for "Low or No Yield" to drive the reaction to completion. 2. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution . This will deprotonate the unreacted 2-naphthoic acid, forming the water-soluble sodium 2-naphthoate salt, which will be removed into the aqueous layer. Caution: Perform this wash carefully as CO₂ gas will evolve.[8][9]
Formation of Dark, Tarry Byproducts 1. Excessively high reaction temperatures. 2. Catalyst concentration is too high. 1. Maintain a gentle, controlled reflux. Avoid aggressive heating that could lead to decomposition or side reactions like the self-etherification of ethanol.[6] 2. Reduce the amount of acid catalyst to the recommended 1-5 mol%. Excess strong acid can promote polymerization and other side reactions.[6]
Difficulty Isolating the Product 1. Emulsion formation during work-up. 2. Product is an oil instead of a solid. 1. If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it. 2. This compound is a liquid or low-melting solid at room temperature. After removing the solvent, the crude product will likely be an oil.[10] Further purification can be achieved via vacuum distillation.[6]

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is better, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)? Both are excellent catalysts for Fischer esterification.[7] Concentrated sulfuric acid is inexpensive and highly effective.[11] However, it is a strong dehydrating agent and can sometimes promote charring if the temperature is too high. TsOH is a solid, making it easier to handle, and is considered a milder catalyst, often leading to cleaner reactions with sensitive substrates.[7] For this specific synthesis, either is generally suitable, and the choice may depend on lab availability and preference.

Q2: How much excess ethanol should I use? While a 1:1 molar ratio of reactants can result in a yield of around 65-70% at equilibrium, using a significant excess of the alcohol can dramatically improve this.[1][12] Using ethanol as the solvent (a 10-fold excess or greater) can push the yield to over 90% by shifting the equilibrium far to the right.[1][12]

Q3: How can I be sure the reaction is complete? The most reliable method is to monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside standards of your starting material (2-naphthoic acid) and, if available, the product (this compound). The reaction is complete when the spot corresponding to the 2-naphthoic acid has disappeared or is no longer diminishing in intensity.

Q4: Is it necessary to use anhydrous (dry) ethanol and reagents? While the reaction produces water, starting with anhydrous reagents is best practice.[6] Any water present at the beginning will shift the equilibrium towards the reactants, hindering the reaction's progress from the start. Using anhydrous ethanol and ensuring your glassware is thoroughly dried is a simple step to maximize yield.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield synthesis of this compound.

TroubleshootingWorkflow start Low Yield of This compound check_equilibrium Is Equilibrium Shifted Towards Products? start->check_equilibrium check_conditions Are Reaction Conditions Optimal? check_equilibrium->check_conditions Yes solution_excess Action: Use large excess of ethanol (≥10x) and/or use a Dean-Stark trap. check_equilibrium->solution_excess No check_workup Is Work-up Procedure Correct? check_conditions->check_workup Yes solution_time Action: Increase reflux time. Monitor reaction by TLC. check_conditions->solution_time Incomplete Reaction solution_catalyst Action: Use fresh catalyst (H₂SO₄ or TsOH) at 1-5 mol%. check_conditions->solution_catalyst Catalyst Issue solution_temp Action: Ensure steady reflux. Avoid overheating. check_conditions->solution_temp Temp Issue solution_wash Action: Ensure thorough wash with NaHCO₃ solution to remove unreacted acid. check_workup->solution_wash No

Caption: Troubleshooting Decision Tree for Low Yield

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative example and may require optimization based on your specific laboratory conditions.

  • Glassware Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthoic acid (e.g., 8.6 g, 0.05 mol).

  • Reagent Addition: Add 100 mL of absolute ethanol (approx. 1.7 mol, a 34-fold excess). The 2-naphthoic acid may not fully dissolve at room temperature.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. The boiling point of ethanol is approximately 78 °C. Let the reaction reflux for 4-6 hours. Monitor the reaction's progress by TLC if desired.[7]

  • Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

Protocol 2: Work-up and Purification
  • Solvent Removal: Pour the cooled reaction mixture into a larger beaker and reduce the volume of ethanol by about half using a rotary evaporator.

  • Dilution & Neutralization: Transfer the concentrated mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake gently.

  • Acid Removal: Carefully add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution in portions to the separatory funnel.[8] Swirl gently and vent frequently to release the pressure from the evolved CO₂ gas. Once gas evolution ceases, stopper and shake the funnel.

  • Extraction: Separate the layers. Drain and discard the lower aqueous layer. Wash the organic layer again with 50 mL of NaHCO₃ solution, followed by 50 mL of brine.[13]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Final Isolation: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The remaining oil is the crude this compound.

  • Purity Assessment & Further Purification: Assess the purity of the crude product by NMR or GC-MS. If unreacted starting materials or byproducts are present, the product can be further purified by vacuum distillation.[6]

References

Technical Support Center: Purification of Crude Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude ethyl 2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.

This compound is a valuable aromatic ester intermediate. Its purity is critical, as contaminants can lead to unwanted side reactions, lower yields, and difficulties in downstream product characterization. Crude this compound, typically synthesized via Fischer esterification of 2-naphthoic acid and ethanol, often contains a predictable profile of impurities that must be systematically removed.

Decision Workflow for Purification Strategy

The first step in any purification is to assess the crude material and define the target purity. This workflow provides a logical pathway for selecting the appropriate purification sequence.

Purification_Workflow start Crude this compound acid_check Are acidic impurities (2-naphthoic acid, catalyst) present? start->acid_check wash Aqueous Basic Wash (e.g., NaHCO₃ solution) acid_check->wash Yes dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) acid_check->dry No wash->dry purity_check1 Is the primary impurity non-volatile or highly volatile? dry->purity_check1 distillation Vacuum Distillation purity_check1->distillation Yes purity_check2 Are closely related isomers or byproducts present? purity_check1->purity_check2 No distillation->purity_check2 recrystallization Recrystallization final_product High-Purity This compound recrystallization->final_product chromatography Column Chromatography chromatography->final_product purity_check2->recrystallization No purity_check2->chromatography Yes

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound from a Fischer esterification reaction?

The impurity profile is largely dictated by the synthesis method. For a typical acid-catalyzed esterification, you should anticipate:

  • Unreacted Starting Materials: 2-Naphthoic acid and excess ethanol.[1]

  • Acid Catalyst: Mineral acids like sulfuric acid (H₂SO₄).

  • Water: A byproduct of the esterification reaction.[2]

  • Side-Products: Minor impurities can include byproducts from undesired reactions, such as the formation of di-2-naphthyl ether under harsh acidic and high-temperature conditions, though this is less common.

Q2: How do I efficiently remove the unreacted 2-naphthoic acid and acid catalyst?

An aqueous basic wash is the most effective method.[1][3] After dissolving the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate), you wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).

  • Mechanism: The base deprotonates the acidic carboxylic acid (2-naphthoic acid) and the mineral acid catalyst, converting them into their respective sodium salts. These salts are ionic and therefore highly soluble in the aqueous layer, while the neutral this compound ester remains in the organic layer. This allows for a clean separation in a separatory funnel.[4]

Q3: My product is a low-melting solid. Should I use vacuum distillation or recrystallization as the main purification step?

This is an excellent question that depends on the nature of your impurities.

  • Choose Vacuum Distillation when: Your primary impurities have boiling points significantly different from this compound (BP: 304-309 °C).[5][6] This method is ideal for removing non-volatile residues (like salts or polymeric material) or highly volatile impurities (like residual ethanol). Vacuum is critical to lower the boiling point and prevent thermal decomposition of the ester at high temperatures.[1]

  • Choose Recrystallization when: Your product is substantially pure (>90-95%) and you need to remove small amounts of closely related, solid impurities. Recrystallization is a final polishing step that yields highly pure crystalline material.[7] Since this compound has a low melting point (32 °C), you may need to cool the recrystallization solvent in an ice bath or refrigerator to induce crystallization.[5][6]

Q4: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] For this compound:

  • Single Solvents: Ethanol is a good starting point. Given the ester functionality, other polar aprotic solvents might also be effective.

  • Mixed Solvent Systems: A mixed system often provides superior results. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (one in which it is insoluble, like water or hexanes) until the solution becomes cloudy (the saturation point).[9][10] Gently warming to redissolve and then slow cooling will often yield high-quality crystals.

Q5: When is column chromatography necessary, and what is a good starting solvent system?

Column chromatography is the method of choice when dealing with impurities that have similar boiling points and crystallization properties to your product, such as isomers or structurally related byproducts.[11]

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase (Eluent): A good starting point for an ester of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. An excellent initial system is 10% ethyl acetate in hexanes .[12] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the best separation on the column.[13]

Q6: How can I definitively assess the purity of my final product?

A combination of techniques is recommended:

  • Gas Chromatography (GC): An excellent quantitative method for volatile compounds. It will separate this compound from any remaining volatile impurities and provide a purity percentage based on peak area.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and reveal the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point at the literature value (32 °C) is a good indicator of high purity.[5][6] Impurities typically broaden the melting range and depress the melting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue Probable Cause(s) Recommended Solution(s)
Product oils out or won't crystallize during recrystallization. 1. The melting point (32 °C) is close to room temperature.[5] 2. The solution is supersaturated. 3. Cooling was too rapid.1. Ensure cooling is done slowly, first at room temperature, then in an ice bath. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Re-evaluate your solvent system; you may need a less polar solvent.
Persistent yellow or brown color after distillation/recrystallization. 1. Thermally induced decomposition during heating. 2. Presence of highly colored, persistent impurities.1. Ensure vacuum distillation is performed under a deep vacuum to keep the temperature as low as possible. 2. During recrystallization, add a small amount of activated charcoal to the hot solution, then hot-filter to remove the charcoal and adsorbed impurities.[15] 3. If color persists, column chromatography is the most effective solution.
Streaking or poor separation on a chromatography column. 1. Column is overloaded with crude material. 2. The compound is decomposing on the acidic silica gel. 3. The eluent polarity is too high or too low.1. Reduce the amount of material loaded onto the column. A general rule is 1g of compound per 20-100g of silica. 2. Add 1% triethylamine (Et₃N) to your eluent to neutralize the silica gel surface.[13] 3. Optimize your solvent system using TLC to achieve an Rf of ~0.3 for your product.[13]
Low yield after aqueous basic wash. 1. Formation of a stable emulsion during extraction. 2. Accidental hydrolysis of the ester due to a strong base or prolonged contact.1. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. 2. Use a mild base like NaHCO₃ instead of NaOH. Do not let the layers sit in contact for an extended period. Perform the wash efficiently.
Bumping or charring during distillation. 1. Uneven heating or lack of nucleation sites. 2. Distillation performed at atmospheric pressure.1. Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the flask is in a heating mantle or oil bath for even heat distribution. 2. Always use vacuum distillation for high-boiling compounds like this compound to prevent decomposition.[1]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the basic wash (Step 2 & 3) one more time.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl) to break any emulsions and begin the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude, acid-free ester.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle.

  • Charging the Flask: Transfer the crude, acid-free ester into the distillation flask. Add a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) first. As the temperature rises, the pure this compound will begin to distill. Collect the fraction that distills at a constant temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains. Allow the apparatus to cool completely before releasing the vacuum.

References

Technical Support Center: Optimizing Ethyl 2-Naphthoate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ethyl 2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide a framework for systematic optimization.

Section 1: Reaction Fundamentals - A Tale of Two Pathways

The hydrolysis of an ester like this compound involves cleaving the ester bond to yield a carboxylic acid (2-naphthoic acid) and an alcohol (ethanol). This transformation can be effectively catalyzed by either acid or base, each with distinct mechanistic features, advantages, and disadvantages.

Alkaline Hydrolysis (Saponification)

This is the most common and often preferred method for laboratory-scale ester hydrolysis.[1] The reaction, termed saponification, utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3]

The Core Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion (⁻OEt) as the leaving group.[4] The final, crucial step is an irreversible acid-base reaction where the newly formed 2-naphthoic acid immediately protonates the highly basic ethoxide, forming ethanol and the resonance-stabilized 2-naphthoate salt.[4] This final deprotonation step renders the overall reaction essentially irreversible, driving it to completion.[4][5]

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Irreversible Deprotonation Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH Hydroxide (OH⁻) OH->Ester CarboxylicAcid 2-Naphthoic Acid Intermediate->CarboxylicAcid Ethoxide Ethoxide (⁻OEt) Intermediate->Ethoxide cluster_step2 cluster_step2 Carboxylate 2-Naphthoate Salt CarboxylicAcid->Carboxylate Ethanol Ethanol Ethoxide->Ethanol cluster_step3 cluster_step3

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[2][6] It requires only a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) but a large excess of water to shift the equilibrium towards the products.[1][6][7]

The Core Principle: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst (H₃O⁺).[5][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[5] A series of proton transfers follows, ultimately leading to the elimination of ethanol and the regeneration of the acid catalyst.[8] Unlike saponification, every step in this mechanism is reversible.[1][6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the hydrolysis of this compound.

Q1: My reaction is incomplete, and the yield of 2-naphthoic acid is low. What are the likely causes?

Answer: Incomplete conversion is a frequent issue. The root cause depends on your chosen method (acidic vs. alkaline).

  • For Alkaline Hydrolysis (Saponification):

    • Insufficient Base: Saponification requires at least one full equivalent of base per equivalent of ester. Using an excess (e.g., 1.5-3 equivalents) is highly recommended to ensure the reaction goes to completion and to account for any acidic impurities.[7]

    • Low Temperature/Short Reaction Time: While saponification is often faster than acidic hydrolysis, it still requires sufficient thermal energy and time.[5] Naphthoic esters can be sterically hindered compared to simpler benzoate esters.[9][10] Refluxing the reaction mixture is standard practice.[11][12] Monitor the reaction by TLC until the starting ester spot disappears. A typical duration can be 1-4 hours.[11]

    • Poor Solubility: this compound has poor water solubility. The reaction is often run in a biphasic system or, more effectively, in a co-solvent like ethanol or methanol, which can dissolve both the ester and the hydroxide salt.[11][13]

  • For Acid-Catalyzed Hydrolysis:

    • Equilibrium: This is the most significant factor. The reaction is reversible.[1][6] To drive it towards the products, you must use a large excess of water, which acts as both the nucleophile and the solvent.[7]

    • Insufficient Catalyst: While catalytic, an adequate concentration of strong acid is needed to ensure a reasonable reaction rate.

Q2: How can I effectively monitor the progress of my hydrolysis reaction?

Answer: Visual inspection alone (e.g., waiting for oily droplets to disappear) can be misleading.[12] A more robust analytical approach is necessary.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • System: Use a non-polar eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Analysis: The starting ester (this compound) is non-polar and will have a high Rf value. The product (2-naphthoic acid) is highly polar and will have a very low Rf value, often staying at the baseline.

    • Procedure: Co-spot a sample of your starting material alongside the reaction mixture. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, these methods are ideal. You can track the disappearance of the starting material peak and the appearance of the product peak over time. These methods are particularly useful for kinetic studies.[14]

Q3: During workup, I've acidified the basic reaction mixture, but my product won't precipitate or appears oily. What's wrong?

Answer: This is a common workup issue related to pH control and purity.

  • Incorrect pH: The product of saponification is the water-soluble sodium or potassium 2-naphthoate. To precipitate the neutral 2-naphthoic acid, you must acidify the solution to a pH well below the pKa of the acid (approx. 4.17). Aim for a final pH of 2-3 to ensure complete protonation.[15][16] Use a strong acid like HCl or H₂SO₄.[1][12]

  • Presence of Ethanol: If a significant amount of the ethanol co-solvent remains, it can increase the solubility of your 2-naphthoic acid, preventing it from fully precipitating. If possible, remove the bulk of the alcohol via distillation or rotary evaporation before acidification.

  • Insufficient Cooling: The solubility of 2-naphthoic acid in water is temperature-dependent. After acidification, cool the mixture in an ice bath to maximize precipitation before filtration.[17]

Q4: My final product is not pure. What are the likely contaminants and how can I remove them?

Answer: The most likely contaminant is unreacted starting material.

  • Purification Method: The standard and most effective method for purifying 2-naphthoic acid is recrystallization .[12]

    • Solvent Choice: Water is a common choice for recrystallization, as 2-naphthoic acid is sparingly soluble in cold water but much more soluble in hot water.[12] Toluene is also an effective solvent.[17]

    • Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Section 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for reaction monitoring and purification to ensure high yield and purity.

Protocol: Alkaline Hydrolysis (Saponification) of this compound

This protocol is optimized for a high-yielding, irreversible reaction.

Saponification_Workflow Start 1. Reagents - this compound - NaOH (2.0 eq) - Ethanol/Water (3:1) Setup 2. Reaction Setup - Combine reagents in RBF - Add stir bar, attach reflux condenser Start->Setup Reflux 3. Heat to Reflux - Heat mixture to ~80-90°C - Reflux for 2-4 hours Setup->Reflux Monitor 4. Monitor by TLC - Check for disappearance of starting ester Reflux->Monitor Periodic sampling Monitor->Reflux Reaction incomplete Workup_1 5. Cool & Concentrate - Cool to RT - Remove ethanol via rotary evaporation Monitor->Workup_1 Reaction complete Workup_2 6. Acidify - Add water to dissolve salt - Cool in ice bath - Add 2M HCl dropwise to pH 2-3 Workup_1->Workup_2 Workup_3 7. Isolate Crude Product - Collect precipitate by vacuum filtration - Wash with cold water Workup_2->Workup_3 Purify 8. Recrystallize - Use minimum hot water or toluene - Cool slowly to form crystals Workup_3->Purify Dry 9. Dry Final Product - Dry crystals under vacuum - Obtain final weight and characterize (MP, NMR) Purify->Dry

Caption: Standard workflow for the saponification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and attach a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: After 1 hour, begin monitoring the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). Continue heating until the starting material spot is completely consumed.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Acidification & Precipitation: Add deionized water to the remaining slurry to dissolve the sodium 2-naphthoate salt. Place the flask in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3 (test with pH paper). A white precipitate of 2-naphthoic acid will form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or toluene.

  • Drying & Characterization: Dry the purified crystals under vacuum. Determine the yield and confirm purity via melting point and spectroscopic analysis (e.g., NMR).

Data Summary: Typical Reaction Parameters
ParameterAlkaline Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagent/Catalyst NaOH or KOHH₂SO₄ or HCl
Stoichiometry >1.0 equivalent (typically 1.5-3.0 eq)Catalytic (e.g., 5-10 mol%)
Solvent Aqueous Ethanol or MethanolLarge excess of Water
Temperature Reflux (e.g., 80-100°C)Reflux (100°C)
Reaction Time Typically 1-4 hoursTypically 4-12 hours (or longer)
Key Feature Irreversible, high-yieldingReversible, requires excess H₂O

References

Technical Support Center: A Guide to the Stable Storage of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ethyl 2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, experience-based answers and protocols to prevent the degradation of this compound, ensuring its purity and reactivity are maintained over time.

Section 1: Understanding the Stability of this compound

Q: What are the primary chemical pathways through which this compound can degrade during storage?

A: As an aromatic ester, this compound is susceptible to three main degradation pathways. Understanding these mechanisms is the first step toward prevention.

  • Hydrolysis: This is the most common and significant degradation pathway. The ester functional group can react with water, cleaving the molecule into 2-naphthoic acid and ethanol.[1] This reaction is catalyzed by the presence of acids or bases. Alkaline hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible and proceeds to completion.[2] The formation of acidic 2-naphthoic acid can, in turn, auto-catalyze further hydrolysis.

  • Oxidation: The electron-rich naphthalene ring system can be susceptible to oxidation, especially when exposed to atmospheric oxygen, elevated temperatures, or in the presence of trace metal impurities that can act as catalysts.[3] This can lead to the formation of various oxidized byproducts, including quinones or hydroxylated species, which often present as colored impurities.

  • Photodegradation: Aromatic compounds like this compound can absorb ultraviolet (UV) light. This energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive radical species.[4] This process can result in a complex mixture of degradation products and is a common issue for compounds stored in transparent containers exposed to light.

The interplay of these factors is visualized in the diagram below.

DegradationPathways Primary Degradation Pathways of this compound E2N This compound (C13H12O2) Hydrolysis_Trigger H₂O (Acid/Base) E2N->Hydrolysis_Trigger Oxidation_Trigger O₂, Heat E2N->Oxidation_Trigger Photo_Trigger UV Light (hν) E2N->Photo_Trigger NaphthoicAcid 2-Naphthoic Acid + Ethanol Hydrolysis_Trigger->NaphthoicAcid Hydrolysis Oxidation_Products Ring-Oxidized Impurities (Colored byproducts) Oxidation_Trigger->Oxidation_Products Oxidation Photo_Products Radical Species & Cleavage Products Photo_Trigger->Photo_Products Photodegradation

Caption: Key degradation routes for this compound.

Section 2: Troubleshooting Common Storage Issues

Q: I've noticed my this compound, which was a white solid, has developed a beige or yellow tint. What does this mean?

A: A color change from white to beige or yellow is a common indicator of oxidative degradation. The formation of highly conjugated, ring-oxidized byproducts can impart color to the bulk material even at very low concentrations. This is often accelerated by prolonged exposure to air (oxygen) and/or storage at elevated temperatures.

Q: My purity analysis by HPLC shows a new, more polar peak eluting earlier than the main compound. Is this related to degradation?

A: Yes, this is a classic sign of hydrolysis. The primary hydrolysis product, 2-naphthoic acid, contains a free carboxylic acid group, making it significantly more polar than the parent ethyl ester.[5] In reverse-phase HPLC, more polar compounds have shorter retention times and thus elute earlier. The presence of this peak is strong evidence that your sample has been exposed to moisture.

Q: When I dissolve a sample in a neutral solvent, the solution's pH is slightly acidic. Why would this happen?

A: This is a direct consequence of hydrolysis. The degradation of this compound produces 2-naphthoic acid.[5] As a carboxylic acid, it will deprotonate in solution, releasing protons (H+) and lowering the pH. This is a sensitive indicator that your material is no longer pure.

Section 3: Recommended Protocols for Storage and Handling

Q: What are the ideal conditions for short-term and long-term storage of this compound?

A: The ideal conditions aim to mitigate the degradation pathways discussed above. We recommend a tiered approach based on your intended storage duration.

ParameterShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)Rationale
Temperature Room Temperature (20-25°C)[6][7]Refrigerated (2-8°C)Lower temperatures drastically slow the kinetics of all degradation reactions.
Atmosphere Tightly sealed container[8][9]Inert Atmosphere (Argon or Nitrogen)An inert atmosphere eliminates oxygen, preventing oxidative degradation.
Light Store in a dark place or cabinetAmber glass vial or opaque containerPrevents UV light from initiating photodegradation.
Moisture Tightly sealed container in a dry areaTightly sealed container within a desiccatorMinimizes exposure to atmospheric moisture, the key driver of hydrolysis.
Q: How should I handle the material when removing a sample for an experiment to maintain the integrity of the bulk supply?

A: Proper handling is crucial to prevent the introduction of contaminants like water and oxygen into the main container.

Protocol for Sampling this compound

  • Equilibration: If the container is stored under refrigeration, allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere (Optional but Recommended): If possible, perform the transfer in a glovebox or on a bench with a gentle stream of inert gas (e.g., argon or nitrogen) flowing over the container opening.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dry.

  • Minimize Exposure Time: Open the container, quickly remove the desired amount of material, and immediately reseal the container tightly.

  • Purge Headspace: Before final sealing for long-term storage, it is good practice to flush the container's headspace with an inert gas to displace any air that entered during the transfer.

Section 4: Quality Control and Stability Testing

Q: How can I verify the purity of my this compound?

A: A combination of analytical techniques can provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. A reverse-phase method will easily separate the non-polar this compound from the polar 2-naphthoic acid degradation product. Purity is determined by the relative area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the identity of the main peak and any volatile impurities or degradation products by comparing their mass spectra to known databases.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for both identification and quantification. The distinct signals for the ethyl group protons and the aromatic protons can confirm the structure, while the absence of a broad carboxylic acid proton signal (~12 ppm) indicates high purity.

Q: Can you provide a basic protocol for monitoring the stability of a stored batch?

A: A simple stability study can provide confidence in your stored material over time.

Protocol for a Basic Stability Study

  • Initial Analysis (T=0): Upon receipt of a new batch, perform a baseline purity analysis using a validated HPLC method. Record the purity percentage and retain the chromatogram.

  • Aliquot and Store: Store the main batch under the recommended long-term conditions. If frequent sampling is expected, consider preparing several smaller aliquots to avoid repeatedly opening the main container.

  • Time-Point Analysis: At set intervals (e.g., 6, 12, and 24 months), remove an aliquot and re-analyze it using the exact same HPLC method.

  • Compare Results: Compare the purity at each time point to the T=0 result. A significant decrease in the area of the main peak or an increase in the area of the 2-naphthoic acid peak indicates degradation.

  • Set Acceptance Criteria: Establish a minimum acceptable purity level for your specific application (e.g., ≥98.0%). If the purity drops below this level, the material should be discarded or re-purified.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the typical shelf life of this compound? A: When stored unopened in a tightly sealed container at room temperature and protected from light, the shelf life is generally considered to be at least 24 months.[11] However, for high-purity applications, verifying purity after 12-24 months is recommended. The shelf life can be significantly extended by storing under refrigerated, inert conditions.

Q: My this compound has solidified, as its melting point is near room temperature (32-37°C). How can I safely handle it? [12][13] A: If the material has solidified, you can gently warm the container in a water bath (not exceeding 40-45°C) until it melts. Swirl gently to ensure homogeneity before sampling. Do not use direct, high-heat sources like a hot plate, as this can cause localized thermal degradation.

Q: Can I store this compound in a solution, for example, in ethanol? A: Storing it as a solution is generally not recommended for long-term stability. While this compound is soluble in ethanol, the presence of a solvent, especially a protic one like ethanol, can facilitate degradation pathways. Traces of water in the ethanol can promote hydrolysis. It is always best to store the compound neat and solid under the recommended conditions and prepare solutions fresh as needed.

References

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to diagnosing and resolving a common yet frustrating issue in liquid chromatography: peak tailing, with a specific focus on the analysis of ethyl 2-naphthoate. As researchers and drug development professionals, achieving symmetrical, Gaussian peaks is paramount for accurate quantification and robust method development. This document is structured to move from foundational understanding to advanced, actionable troubleshooting protocols, empowering you to systematically eliminate peak asymmetry from your chromatograms.

Part 1: Frequently Asked Questions - Understanding the Fundamentals of Peak Tailing

This section addresses the most common initial questions regarding peak tailing, providing the necessary background to effectively troubleshoot the issue.

Q1: What is peak tailing and how is it quantitatively measured?

A: In an ideal chromatographic separation, an analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or the Asymmetry Factor (As). The tailing factor is calculated as:

Tf = W₀.₀₅ / 2f

Where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[1][2] A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is often indicative of a problem that requires investigation, while values above 2.0 are generally considered unacceptable for quantitative methods.[1]

Q2: Why is a tailing peak considered a significant problem in analytical chemistry?

A: Peak tailing is not merely a cosmetic issue; it has direct, negative consequences on the quality and reliability of analytical data.[2]

  • Inaccurate Integration: Tailing makes it difficult for integration algorithms to consistently and accurately determine the start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[1]

  • Reduced Resolution: The broadened tail of a peak can merge with an adjacent peak, compromising the separation (resolution) between the two compounds. This is especially problematic in the analysis of impurities or complex mixtures.[3]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, making it harder to detect and quantify low-level analytes.

  • Poor Method Robustness: Methods that produce tailing peaks are often less robust and more sensitive to minor changes in experimental conditions, leading to poor reproducibility.[1]

Q3: My analyte, this compound, is a neutral ester. Why would it exhibit peak tailing?

A: This is an excellent and critical question. While peak tailing is often associated with basic compounds that undergo strong ionic interactions, neutral compounds like this compound can also suffer from this issue. The primary cause is typically secondary polar interactions with the stationary phase.[3][4]

Silica-based reversed-phase columns, even those that are end-capped, have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] These silanol groups are acidic and polar. The ester functional group in this compound contains polar carbonyl (C=O) and ether (C-O) functionalities that can act as hydrogen bond acceptors. This allows for a secondary retention mechanism—hydrogen bonding with the surface silanols—in addition to the primary hydrophobic retention mechanism.[6] Because these silanol sites are not uniformly distributed, this secondary interaction leads to a portion of the analyte molecules being delayed in their elution, resulting in a tailing peak.[7]

cluster_column Silica Stationary Phase cluster_analyte Analyte Silanol Residual Silanol Group (Si-OH) Analyte This compound (Ester Group C=O) Analyte->Silanol Secondary Interaction (Hydrogen Bonding) Causes Peak Tailing

References

Technical Support Center: Enhancing the Efficiency of Ethyl 2-Naphthoate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl 2-naphthoate mediated reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this compound and its derivatives in synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles that govern reaction outcomes. Our goal is to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Hydrolysis of this compound to 2-Naphthoic Acid

The conversion of this compound to 2-naphthoic acid is a fundamental transformation, yet it can be deceptively challenging. Incomplete reactions and low yields are common hurdles. This section addresses the most frequent issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My saponification of this compound is extremely slow or stalls before completion. Why is this happening?

A: This is a common issue often attributed to two main factors: steric hindrance and substrate solubility. The bulky naphthalene ring can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon, slowing down the formation of the tetrahedral intermediate required for hydrolysis. Additionally, this compound has poor solubility in purely aqueous solutions, which limits the interaction between the ester and the hydroxide ions.

Troubleshooting Steps:

  • Solvent System Modification: Employ a co-solvent to improve solubility. A mixture of THF/water or dioxane/water is generally effective.[1] Methanol or ethanol can also be used, but be mindful of potential transesterification side reactions.

  • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier.

  • Choice of Base: While NaOH and KOH are common, Lithium Hydroxide (LiOH) is often more effective for hindered esters. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its electrophilicity.[1]

  • Phase-Transfer Catalysis (PTC): For biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be used to shuttle the hydroxide ion into the organic phase, accelerating the reaction.

Q2: After workup, my yield of 2-naphthoic acid is much lower than expected, even though TLC analysis indicated full consumption of the starting material. What could be the problem?

A: Low isolated yield after an apparently complete reaction often points to issues during the workup phase, specifically the acidification and extraction steps. 2-Naphthoic acid (pKa ≈ 4.17) requires careful pH adjustment to ensure it's fully protonated and thus extractable into an organic solvent.

Troubleshooting Steps:

  • Verify pH: After hydrolysis, cool the reaction mixture and acidify slowly with a strong acid (e.g., 2N HCl). Use pH paper or a pH meter to ensure the pH is well below the pKa of the product, ideally pH 1-2, to precipitate the carboxylic acid.

  • Efficient Extraction: 2-Naphthoic acid has moderate polarity. Use a suitable extraction solvent like ethyl acetate or diethyl ether and perform multiple extractions (e.g., 3-4 times) to ensure complete recovery from the aqueous layer.

  • Avoid Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help break it.

Optimized Hydrolysis Protocol

This protocol is designed to maximize the yield and efficiency of the hydrolysis of this compound.

Protocol 1: LiOH-Mediated Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL H₂O per 1.0 g of ester).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2N HCl. A white precipitate of 2-naphthoic acid will form.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield pure 2-naphthoic acid.[2]

Data Summary: Comparison of Hydrolysis Conditions
Base (eq.)Co-SolventTemperature (°C)Typical Reaction Time (h)Common Issues
NaOH (3.0)Ethanol/H₂OReflux6-12Slow reaction, potential transesterification
KOH (3.0)THF/H₂OReflux4-8Moderate reaction speed
LiOH (3.0)THF/H₂OReflux2-4High efficiency, preferred method[1]

Troubleshooting Workflow for Hydrolysis

G start Low Yield in Hydrolysis check_tlc TLC shows incomplete reaction? start->check_tlc yes_incomplete Yes check_tlc->yes_incomplete Yes no_complete No, starting material is consumed check_tlc->no_complete No solubility Improve Solubility: - Use THF/H₂O or Dioxane/H₂O co-solvent yes_incomplete->solubility workup Optimize Workup: - Acidify to pH 1-2 - Perform multiple extractions no_complete->workup temp Increase Temperature: - Heat to reflux solubility->temp base Change Base: - Switch to LiOH temp->base

Caption: Decision tree for troubleshooting low yields in this compound hydrolysis.

Section 2: Friedel-Crafts Acylation on the Naphthalene Ring

Using this compound as a substrate in Friedel-Crafts acylation presents challenges due to the electron-withdrawing nature of the ester group, which deactivates the aromatic ring towards electrophilic substitution.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Friedel-Crafts acylation reaction is not working. What are the likely causes?

A: The primary culprits for a failed Friedel-Crafts acylation are catalyst deactivation and a deactivated aromatic ring.[3]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will quench the catalyst.[3] Furthermore, the carbonyl oxygen of the this compound ester can coordinate with the Lewis acid, forming a complex that reduces its catalytic activity.[4]

  • Deactivated Ring: The ester group is an electron-withdrawing group, which deactivates the naphthalene ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and use fresh, high-purity Lewis acid.[3]

  • Increase Catalyst Stoichiometry: For acylation reactions, a stoichiometric amount (or even an excess) of the Lewis acid is often required because it complexes with the product ketone.[5] For a substrate with an ester, using more than 2.0 equivalents of AlCl₃ can be necessary.

  • Harsher Conditions: Higher temperatures may be needed to overcome the deactivation, but this can also lead to side products. Nitrobenzene is a classic high-temperature solvent for these reactions.[6]

Q2: How can I control the regioselectivity of the acylation?

A: The ester at the C2 position is a meta-director. Therefore, electrophilic attack is electronically favored at the C5 and C7 positions. However, the C5 position is sterically more hindered. As a result, acylation typically occurs at the C7 position. To enhance regioselectivity, reaction temperature is a key variable. Lower temperatures often provide higher selectivity.

General Protocol for Friedel-Crafts Acylation

Protocol 2: AlCl₃-Mediated Acylation of this compound

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., 1,2-dichloroethane). Cool the resulting slurry to 0°C. In a separate flask, dissolve the acylating agent (e.g., acetyl chloride, 1.2 eq.) and this compound (1.0 eq.) in the same solvent.

  • Reaction: Slowly add the substrate solution to the AlCl₃ slurry while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Friedel-Crafts Acylation Mechanism and Directing Effects

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_rearomatize Step 3: Rearomatization AcylCl R-CO-Cl AlCl3 AlCl₃ AcylCl->AlCl3 Lewis Acid Activation Acylium [R-C≡O]⁺ + AlCl₄⁻ AlCl3->Acylium Intermediate Sigma Complex (Resonance Stabilized) Acylium->Intermediate Naphthoate This compound (Deactivated Ring) Naphthoate->Acylium Nucleophilic Attack Product Acylated Product Intermediate->Product Deprotonation (by AlCl₄⁻)

Caption: Key steps in the Friedel-Crafts acylation of this compound.

Section 3: Suzuki-Miyaura Cross-Coupling Reactions

For Suzuki-Miyaura reactions, this compound must first be functionalized with a leaving group, typically bromine or a triflate, at a specific position. This section assumes you are working with such a derivative (e.g., ethyl 6-bromo-2-naphthoate).

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction has low conversion. What are the most common reasons?

A: Low conversion in Suzuki couplings is a multifaceted problem. The most frequent causes are related to the catalyst, base, or competing side reactions.[7]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source and ligands are of high quality and stored properly.[8]

  • Inappropriate Base/Solvent: The base is crucial for activating the boronic acid. The solvent system must solubilize the organic substrates, the catalyst, and the inorganic base. A common system is K₂CO₃ or K₃PO₄ in a dioxane/water mixture.[8]

  • Protodeboronation: This is a major side reaction where the boronic acid reacts with a proton source (like water) to revert to the corresponding arene, consuming your starting material without forming the desired product.[8]

Troubleshooting Steps:

  • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through it for 20-30 minutes).[7]

  • Screen Ligands and Bases: For challenging couplings, screening different phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.[7]

  • Minimize Protodeboronation: Use a less nucleophilic base like K₃PO₄ or KF. Running the reaction under anhydrous conditions can also help. Alternatively, consider using boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[8]

Optimized Suzuki Coupling Protocol

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add the ethyl naphthoate derivative (e.g., ethyl 6-bromo-2-naphthoate, 1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[8]

  • Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[8]

  • Solvent Addition: Add degassed solvent via syringe (e.g., 5 mL of dioxane and 0.5 mL of water).[8]

  • Reaction: Place the flask in a preheated oil bath at 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Add water and extract with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Common Conditions for Suzuki Coupling
Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10096
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10094
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O9070-85

Data is representative of trends observed for aryl bromide couplings.[8]

Troubleshooting Workflow for Suzuki Coupling

G start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions optimal? check_catalyst->check_conditions Yes action_catalyst Action: - Use fresh precatalyst/ligand - Ensure thorough degassing check_catalyst->action_catalyst No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes action_conditions Action: - Screen different ligands (e.g., SPhos) - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, 2-MeTHF) check_conditions->action_conditions No action_side_reactions Action: - Check for protodeboronation - Use boronic ester (pinacol) - Use anhydrous conditions if possible check_side_reactions->action_side_reactions

Caption: A systematic approach to troubleshooting inefficient Suzuki coupling reactions.

References

Technical Support Center: Minimizing By-product Formation in Ethyl 2-Naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-naphthoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.

Introduction

The synthesis of this compound, a valuable intermediate in various fields including pharmaceuticals and organic synthesis, is most commonly achieved through the Fischer-Speier esterification of 2-naphthoic acid with ethanol.[1][2] While seemingly straightforward, this reversible reaction is often plagued by the formation of unwanted by-products that can complicate purification and reduce overall yield.[3][4] This guide provides expert insights into the causal factors behind these experimental challenges and offers validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Fischer-Speier esterification for this compound synthesis?

A1: The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds in several reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-naphthoic acid, increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic attack: The oxygen atom of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3][4]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[3]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3][4]

Q2: What are the most common by-products in this compound synthesis via Fischer esterification?

A2: The primary "by-product" to consider is water, which can drive the reverse reaction (hydrolysis) and limit the yield.[3][7] Other potential by-products can arise from side reactions, especially under harsh conditions:

  • Unreacted 2-naphthoic acid: Due to the reversible nature of the reaction, incomplete conversion is common if the equilibrium is not shifted sufficiently towards the product side.[8]

  • Diethyl ether: Formed by the acid-catalyzed dehydration of ethanol, particularly at higher temperatures.

  • Sulfonated naphthalene derivatives: If sulfuric acid is used as the catalyst at high temperatures, electrophilic aromatic substitution on the naphthalene ring can occur.

Q3: How can I drive the reaction equilibrium to favor the formation of this compound?

A3: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by two main strategies:

  • Using an excess of a reactant: Typically, ethanol is used in large excess, acting as both the reactant and the solvent.[2][6][8] This increases the concentration of one of the reactants, pushing the equilibrium forward.[8]

  • Removing a product as it is formed: The continuous removal of water from the reaction mixture is a highly effective method to prevent the reverse hydrolysis reaction.[4][5][6][8] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[5][8]

Troubleshooting Guide

Problem Potential Causes Solutions & Explanations
Low Yield of this compound 1. Reversible reaction equilibrium: The presence of water, a by-product, shifts the equilibrium back towards the reactants.[3][8] 2. Insufficient catalyst: The reaction is slow without adequate acid catalysis.[8] 3. Suboptimal temperature or reaction time: The reaction may not have reached completion.[8]1. Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.[5] 2. Use excess ethanol: Employing a large excess of ethanol will drive the equilibrium towards the product.[6][8] 3. Optimize catalyst concentration: Use a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).[8] 4. Increase reaction time and/or temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[8] Refluxing for several hours (e.g., 4-8 hours) is common.
Presence of Unreacted 2-Naphthoic Acid in the Final Product 1. Incomplete reaction: As mentioned above, the reaction may not have gone to completion. 2. Inefficient work-up: The acidic starting material was not effectively removed during the purification process.1. Drive the reaction to completion: Implement the solutions for low yield. 2. Aqueous base wash: During the work-up, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily separated in the aqueous layer.[9]
Formation of Colored Impurities 1. High reaction temperatures: Can lead to decomposition or side reactions like sulfonation if using H₂SO₄. 2. Air oxidation: Some organic compounds can be sensitive to air oxidation at elevated temperatures.1. Moderate reaction temperature: Avoid excessively high temperatures. Refluxing ethanol (boiling point ~78 °C) is generally sufficient. 2. Use an alternative catalyst: Consider using a milder catalyst like p-toluenesulfonic acid. 3. Perform the reaction under an inert atmosphere: If sensitive to oxidation, conducting the reaction under nitrogen or argon can prevent the formation of colored by-products.

Experimental Protocols

Optimized Fischer Esterification of 2-Naphthoic Acid

This protocol incorporates methods to maximize yield and minimize by-product formation.

Materials:

  • 2-Naphthoic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether or Ethyl acetate (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, but recommended)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-naphthoic acid and a large excess of absolute ethanol (e.g., 10-20 molar equivalents). If using a Dean-Stark apparatus, fill the side arm with ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of 2-naphthoic acid) to the stirred mixture.

  • Reflux: Heat the mixture to a gentle reflux. If using a Dean-Stark apparatus, collect the water that separates. Continue refluxing for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the 2-naphthoic acid spot.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a large excess of ethanol was used, remove most of it using a rotary evaporator. c. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until no more CO₂ evolution is observed), and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound. c. For higher purity, the crude product can be purified by vacuum distillation or recrystallization.

Visualizing the Process

Fischer Esterification Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

Fischer_Esterification_Workflow Workflow for this compound Synthesis Reactants 2-Naphthoic Acid + Excess Ethanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Reflux with Water Removal (Dean-Stark) Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool & Concentrate Monitoring->Workup Reaction Complete Extraction Extraction with Ether Workup->Extraction Wash_NaHCO3 Wash with 5% NaHCO₃ Extraction->Wash_NaHCO3 Removes Acid Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification Product Pure this compound Purification->Product

Caption: A flowchart of the optimized synthesis and purification process.

Mechanism of By-product Avoidance

This diagram illustrates how the key troubleshooting steps interrupt by-product formation pathways.

Byproduct_Avoidance Strategies to Minimize By-products Equilibrium Reactants <=> Products + H₂O Hydrolysis Hydrolysis (Reverse Reaction) Equilibrium->Hydrolysis [H₂O] DesiredProduct High Yield of Pure Ester Equilibrium->DesiredProduct UnreactedAcid Unreacted 2-Naphthoic Acid Hydrolysis->UnreactedAcid DeanStark Remove H₂O (Dean-Stark) DeanStark->Equilibrium Shifts Equilibrium Right ExcessEtOH Use Excess Ethanol ExcessEtOH->Equilibrium Shifts Equilibrium Right BaseWash Aqueous NaHCO₃ Wash UnreactedAcid->BaseWash Removes BaseWash->DesiredProduct

Caption: Interruption of by-product pathways by key procedural steps.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl 2-Naphthoate and Methyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Name - Why Ester Choice Matters in Naphthoic Acid Derivatives

In the landscape of synthetic chemistry and pharmaceutical development, naphthoic acid esters are pivotal intermediates for a range of compounds, including dyes, polymers, and active pharmaceutical ingredients (APIs).[1] Among these, methyl 2-naphthoate and this compound are two of the most fundamental building blocks. While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have profound implications for reaction kinetics, yield, and purification strategies.

This guide provides an in-depth comparison of the reactivity of these two esters. We will move beyond simple structural acknowledgment to explore the underlying principles governing their chemical behavior. By grounding our discussion in mechanistic theory and providing actionable experimental protocols, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Pillar 1: The Theoretical Framework - Steric vs. Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by a balance between two key factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.[2]

  • Electronic Effects : The alkyl group of the ester (methyl or ethyl) exerts a positive inductive effect (+I), meaning it donates electron density to the ester moiety.[3][4] An ethyl group is slightly more electron-donating than a methyl group. This increased electron donation marginally reduces the partial positive charge on the carbonyl carbon of this compound, theoretically making it a slightly weaker electrophile than its methyl counterpart.[5]

  • Steric Effects : Steric hindrance refers to the spatial arrangement of atoms that can impede the approach of a reacting species.[4] The ethyl group is physically larger than the methyl group. This increased bulkiness creates a more crowded environment around the carbonyl carbon, making it more difficult for a nucleophile to attack.[6][7]

In the context of comparing methyl and ethyl esters, steric hindrance is overwhelmingly the dominant factor influencing reactivity in nucleophilic acyl substitution reactions. The subtle difference in electronic effects is generally outweighed by the more significant spatial impediment posed by the ethyl group.[8] Therefore, it is predicted that mthis compound will be more reactive than this compound.

Pillar 2: Reactivity in Key Transformations

The core reaction pathway for esters is nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group (-OR).[9][10] This mechanism is central to hydrolysis and transesterification.

Nucleophilic_Acyl_Substitution Reactants Ester + Nucleophile Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral 1. Nucleophilic Attack Tetrahedral->Reactants Reversion Products Substituted Product + Leaving Group Tetrahedral->Products 2. Elimination of Leaving Group

Caption: General mechanism of nucleophilic acyl substitution.

Alkaline Hydrolysis (Saponification)

Saponification, the hydrolysis of an ester under basic conditions, is a cornerstone reaction for comparing ester reactivity.[11][12] The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt.[13]

Reaction:

  • Mthis compound + NaOH → Sodium 2-naphthoate + Methanol

  • This compound + NaOH → Sodium 2-naphthoate + Ethanol

Reactivity Comparison: The rate-determining step is the attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. Due to the smaller size of the methyl group, the carbonyl carbon of mthis compound is more accessible to the incoming hydroxide nucleophile than that of this compound. Consequently, mthis compound undergoes saponification at a faster rate than this compound . Kinetic studies on various aliphatic and aromatic esters consistently demonstrate that increasing steric hindrance in the alcohol portion of the ester leads to a decrease in the rate of hydrolysis.[14][15]

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[16][17] This is a critical reaction in applications like polyester synthesis and biodiesel production.[16][18]

Reaction (Base-Catalyzed Example):

  • Mthis compound + Propanol ⇌ Propyl 2-naphthoate + Methanol

  • This compound + Propanol ⇌ Propyl 2-naphthoate + Ethanol

Reactivity Comparison: Similar to hydrolysis, the mechanism involves the nucleophilic attack of an alcohol (or alkoxide in the base-catalyzed version) on the carbonyl carbon.[19] The steric hindrance of the ethyl group in this compound will slow down this attack compared to the less hindered mthis compound. Therefore, mthis compound is the more reactive substrate for transesterification reactions . This is why methyl esters are often preferred for large-scale processes like biodiesel production, where reaction efficiency is paramount.[16]

Pillar 3: Experimental Validation & Protocols

Theoretical predictions must be validated by empirical data. The following protocol provides a robust framework for quantitatively comparing the saponification rates of methyl and this compound.

Data Summary
FeatureMthis compoundThis compoundRationale
Molecular Formula C₁₂H₁₀O₂[20]C₁₃H₁₂O₂[21]-
Molecular Weight 186.21 g/mol [20]200.23 g/mol [21]-
Physical State at RT Solid[22]Solid/Low-Melting Solid[23]-
Relative Reactivity HigherLowerLower steric hindrance of the methyl group allows for faster nucleophilic attack.[8]
Saponification Rate FasterSlowerThe rate-determining step (nucleophilic attack) is less sterically hindered.[14]
Transesterification Rate FasterSlowerThe approach of the incoming alcohol is less hindered.[16]
Experimental Protocol: Comparative Kinetics of Saponification via Titration

This protocol is designed to determine the second-order rate constant for the saponification of each ester. The reaction progress is monitored by titrating the remaining sodium hydroxide at various time intervals.

Objective: To determine and compare the rate constants for the saponification of mthis compound and this compound at a constant temperature.

Materials:

  • Mthis compound

  • This compound[24]

  • Ethanol (or other suitable solvent to ensure homogeneity)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath, magnetic stirrers, flasks, pipettes, burette.

Workflow Diagram:

Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Ester Prepare Ester Solution (in Ethanol) Equilibrate Equilibrate Solutions to Reaction Temp. Prep_Ester->Equilibrate Prep_NaOH Prepare NaOH Solution (in Water/Ethanol) Prep_NaOH->Equilibrate Mix Mix Reactants (t=0) Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench in Ice-Cold HCl Sample->Quench Titrate Back-Titrate Excess HCl with Standardized NaOH Quench->Titrate Calculate Calculate [NaOH]t Titrate->Calculate Plot Plot 1/[NaOH]t vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) from Slope Plot->Determine_k

Caption: Experimental workflow for comparative saponification kinetics.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of mthis compound in ethanol.

    • Prepare a separate 0.1 M solution of this compound in ethanol.

    • Prepare a 0.1 M aqueous NaOH solution and standardize it accurately.

    • Causality: Using a solvent like ethanol ensures the ester, which is poorly soluble in water, remains in the same phase as the NaOH, preventing the reaction from being limited by mass transfer.[25]

  • Temperature Equilibration:

    • Place the ester solution and the NaOH solution in separate flasks within a constant temperature water bath (e.g., 30 °C) for at least 20 minutes to ensure thermal equilibrium.

    • Causality: Reaction rates are highly dependent on temperature.[26] Maintaining a constant temperature is critical for accurate kinetic measurements.

  • Reaction Initiation:

    • Rapidly mix equal volumes of the equilibrated ester solution and NaOH solution in a reaction flask. Start a stopwatch the moment the solutions are combined (this is t=0).

    • Causality: This ensures the initial concentrations of both reactants are known (they will be halved from the stock solution concentrations).

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

    • Immediately add the aliquot to a flask containing a known excess of standardized 0.1 M HCl (e.g., 15.0 mL) and a few drops of phenolphthalein. The acid will instantly neutralize the remaining NaOH, stopping (quenching) the reaction.

    • Causality: Quenching is essential to "freeze" the reaction at a specific time point, allowing for accurate measurement of the reactant concentration at that instant.[27]

  • Titration:

    • Titrate the unreacted HCl in the quenching flask with your standardized 0.1 M NaOH solution until the faint pink endpoint is reached.

    • Causality: This is a back-titration. By determining how much HCl was left over, you can calculate how much NaOH was present in the aliquot at the time of quenching.

  • Data Analysis:

    • For each time point, calculate the concentration of NaOH remaining in the reaction mixture.

    • The saponification of an ester is a second-order reaction. Therefore, a plot of 1/[NaOH] versus time (t) should yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

    • Compare the calculated k values for mthis compound and this compound. The larger k value indicates a faster reaction.

Conclusion and Outlook

For the practicing scientist, this has direct implications:

  • When rapid and efficient conversion is desired, such as in large-scale synthesis or when dealing with sensitive downstream products, mthis compound is the superior choice .

  • Conversely, if a reaction requires moderation or if the methyl ester proves too reactive under certain conditions, This compound may offer a more controlled alternative .

Understanding these nuances in reactivity allows for more rational design of synthetic routes, improved process optimization, and ultimately, more successful outcomes in research and development.

References

A Comparative Guide to the Validation of an Analytical Method for Ethyl 2-Naphthoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-naphthoate, a key chemical intermediate, requires a robust and validated analytical method to ensure product quality and consistency. This guide provides an in-depth comparison of potential analytical techniques and a detailed walkthrough of the method validation process, grounded in established scientific principles and regulatory guidelines.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is the foundational step in developing a reliable quantification assay. The choice hinges on the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, a naphthalene derivative with a distinct chromophore, several techniques are viable.

Analytical Technique Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.High selectivity and sensitivity, robust for complex matrices, widely available.Requires solvent consumption, can be more time-consuming.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[1][2][3]Excellent for volatile and semi-volatile compounds, high resolution.[1][2][3]Requires the analyte to be thermally stable and volatile.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte at a specific wavelength.[4]Simple, rapid, and cost-effective.[4]Prone to interference from other absorbing species, lower selectivity.

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice. Its inherent selectivity and sensitivity make it well-suited for accurately measuring the analyte in the presence of potential impurities and degradation products. The naphthalene ring system in this compound provides strong UV absorbance, facilitating sensitive detection.[5][6]

The Blueprint for Reliability: A Comprehensive Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), along with guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), provide a framework for this process.[10][11][12][13][14][15][16] The core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][12][17][18][19]

Experimental Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process for an HPLC method for this compound quantification.

Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Flow Rate, Wavelength) Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Analysis Statistical Analysis of Data LOD_LOQ->Analysis Report Validation Report Generation Analysis->Report

Caption: A flowchart illustrating the sequential stages of analytical method validation.

Step-by-Step Experimental Protocols

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][17]

Protocol:

  • Prepare a solution of a placebo (matrix without the analyte).

  • Prepare a solution of this compound standard.

  • Prepare a spiked sample by adding a known amount of this compound to the placebo.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20][21][22]

Protocol:

  • Prepare a stock solution of this compound of a known concentration.

  • Perform serial dilutions to prepare at least five calibration standards across the desired concentration range (e.g., 80% to 120% of the target concentration).[17][21][22]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.[23]

Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9998
Linearity Range80% - 120% of target0.08 - 0.12 mg/mL
Regression Equation-y = 25432x + 150
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often determined by spike recovery studies.[11]

Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.[21]

  • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Mean Recovery (%) % RSD
80%99.5%0.8%
100%100.2%0.5%
120%101.1%0.6%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Level % RSD
Repeatability0.7%
Intermediate Precision1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][20][24] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][20][22][24]

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, they can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[20]

  • Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.

Parameter Hypothetical Value
Limit of Detection (LOD)0.001 mg/mL
Limit of Quantitation (LOQ)0.003 mg/mL

Interrelationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation Parameter Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: A diagram showing the logical dependencies between key analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical exercise that underpins the quality and safety of pharmaceutical products. While various analytical techniques can be employed, HPLC with UV detection stands out for its specificity and sensitivity. A meticulously executed validation study, adhering to the principles outlined in regulatory guidelines such as ICH Q2(R2), ensures that the chosen method is fit for its intended purpose, providing reliable and reproducible data. The experimental protocols and acceptance criteria detailed in this guide serve as a robust framework for researchers and scientists in the drug development field to establish a scientifically sound and defensible analytical method.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 2-naphthoate, a key aromatic ester. By delving into the nuances of its spectral features and comparing them with structural analogs, this document aims to equip you with the expertise to confidently interpret similar complex spectra.

The Foundation: Understanding NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two distinct energy states. The application of radiofrequency pulses can induce transitions between these states, and the frequency at which a nucleus absorbs this energy—its resonance frequency—is exquisitely sensitive to its local electronic environment. This sensitivity is what allows us to map the connectivity and chemical nature of atoms within a molecule.

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[2]

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent nuclei splits a single resonance into multiple lines. The 'n+1' rule is a common starting point for interpreting these patterns in ¹H NMR, where 'n' is the number of equivalent neighboring protons.[2]

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A reliable NMR spectrum is the bedrock of accurate structural elucidation. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample (this compound) or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) to dissolve the sample. The choice of solvent is critical as its residual proton and carbon signals will appear in the spectra.[3] Deuterated solvents are used to avoid overwhelming the sample signals.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the spinner in the NMR spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, a spectral width of 12-16 ppm and a small number of scans are usually sufficient due to the high natural abundance and sensitivity of protons.

    • Apply a 90° pulse to excite the protons.

    • Collect the resulting Free Induction Decay (FID) signal.

  • Acquisition of ¹³C NMR Spectrum:

    • Tune the probe to the ¹³C frequency.

    • Set a wider spectral width (typically 0-220 ppm) to encompass the larger range of carbon chemical shifts.[4]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio.

    • Employ proton decoupling to collapse the ¹³C-¹H coupling, resulting in a spectrum with single, sharp peaks for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Spectral Analysis of this compound

The structure of this compound presents a fascinating case for NMR analysis, featuring an ethyl group and a disubstituted naphthalene ring system.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for Ethyl 2-Naphthoate

This compound (C₁₃H₁₂O₂) is an aromatic ester with applications ranging from a fragrance component to a synthetic intermediate in pharmaceutical manufacturing.[1][2] Its purity and concentration are critical quality attributes that necessitate robust and reliable analytical methods for quantification. In a regulated environment, it is not enough to simply develop a single method. We must often compare, transfer, or replace methods, triggering the essential process of cross-validation.

This guide provides an in-depth, experience-driven comparison of two primary chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices and establish a framework for demonstrating methodological equivalence, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Principle of Analytical Cross-Validation

Before delving into the techniques, we must establish our objective. Analytical method cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate their equivalence for a given purpose.[6][7] This becomes critical in several scenarios:

  • Method Transfer: Moving a method from a research and development lab to a quality control (QC) lab.

  • Method Modernization: Replacing an older, compendial method with a more efficient one (e.g., transitioning from HPLC to UHPLC).[8]

  • Comparative Studies: When data from different studies, which may have used different analytical techniques, need to be correlated.[9]

Our goal is to prove, with statistical confidence, that the results generated by both our GC-FID and HPLC-UV methods are comparable and reliable across the validation parameters defined by regulatory bodies.[10]

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Equivalence Dev_GC Develop & Validate GC-FID Method Analyze Analyze Identical Batches of this compound (e.g., n=3) with Both Methods Dev_GC->Analyze Dev_HPLC Develop & Validate HPLC-UV Method Dev_HPLC->Analyze Compare Compare Performance Metrics (Accuracy, Precision, etc.) Analyze->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Equiv Determine Method Equivalence Stats->Equiv

Figure 1: High-level workflow for the cross-validation of two analytical methods.

Technique Deep Dive 1: Gas Chromatography (GC-FID)

Gas chromatography is an ideal technique for volatile and thermally stable compounds like this compound.[11] Separation occurs as the analyte, carried by an inert gas (mobile phase), partitions between the gas phase and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[12][13]

Rationale for GC-FID

  • Expertise & Experience: The Flame Ionization Detector (FID) is a universal detector for organic compounds, offering a robust, linear response over a wide concentration range. It is less selective than a mass spectrometer but is highly reliable and cost-effective for routine quantification where the identity of the analyte is already known. For a known single analyte like this compound, FID provides excellent sensitivity and reproducibility.[14]

SamplePrep Sample Preparation (Dilution in Acetone) Autosampler Autosampler Injection (1 µL) SamplePrep->Autosampler Injector Heated Injector Port (250°C) Autosampler->Injector Column GC Column (e.g., DB-5) Injector->Column Detector FID Detector (270°C) Column->Detector Oven Temperature- Programmed Oven Oven->Column Controls Separation Data Data Acquisition (Chromatogram) Detector->Data

Figure 2: Analytical workflow for the GC-FID method.

Detailed Experimental Protocol: GC-FID
  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade acetone.

    • Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with acetone.

    • Sample Preparation: Prepare the test sample of this compound to a target concentration of ~100 µg/mL in acetone.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and FID.

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Scientist's Note: A mid-polarity DB-5 column is chosen for its versatility and proven performance in separating aromatic compounds. It provides a good balance of retention and resolution.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector: 250°C, Split ratio 50:1.

      • Scientist's Note: A high split ratio is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample. The temperature ensures rapid vaporization of the analyte.[15]

    • Oven Temperature Program:

      • Initial: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Detector (FID): 270°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup (Helium) ~25 mL/min.

  • Analysis Sequence:

    • Inject a solvent blank (acetone) to ensure no system contamination.

    • Perform six replicate injections of a mid-range standard (e.g., 100 µg/mL) to establish system suitability (RSD ≤ 2.0%).

    • Inject the working standards in ascending order to generate the calibration curve.

    • Inject the prepared samples.

Technique Deep Dive 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[16] It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.[12][13]

Rationale for HPLC-UV

  • Expertise & Experience: this compound possesses a naphthalene ring system, a strong chromophore that absorbs UV light, making a UV detector an excellent choice for sensitive and selective detection.[17] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common and robust separation mode for moderately polar compounds like this ester.[18]

MobilePhase Mobile Phase Prep (Acetonitrile/Water) Pump HPLC Pump (Isocratic Flow) MobilePhase->Pump Autosampler Autosampler Injection (10 µL) Pump->Autosampler Column C18 Column (Thermostatted) Autosampler->Column Detector UV Detector (λ = 254 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data center Method Equivalence Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (r²) center->Linearity Range Range center->Range Robustness Robustness center->Robustness

References

A Comparative Guide to the Fluorescent Properties of Ethyl 2-Naphthoate and Other Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Naphthalene Scaffold in Fluorescence Applications

Naphthalene and its derivatives are a cornerstone in the development of fluorescent probes and labels, prized for their rigid, planar structure and extensive π-electron conjugation, which often lead to high fluorescence quantum yields and excellent photostability.[1] These characteristics make them invaluable tools in a wide array of scientific disciplines, from cellular imaging to the development of advanced materials.[2] The photophysical properties of naphthalene derivatives can be finely tuned by the introduction of various substituents, allowing for the rational design of fluorophores with specific absorption and emission profiles.[3]

This guide provides a detailed comparative analysis of the fluorescent properties of ethyl 2-naphthoate against other key naphthalene derivatives. Due to the limited availability of specific photophysical data for this compound in the public domain, this guide will utilize data for the closely related mthis compound as a representative analogue for the 2-naphthoate ester class. This comparison will offer insights into how substitutions at the 2-position of the naphthalene ring influence the molecule's interaction with light, providing a valuable resource for the selection and application of these fluorophores in research and drug development.

Comparative Analysis of Photophysical Properties

The fluorescent characteristics of naphthalene derivatives are highly sensitive to the nature of the substituent and the polarity of the surrounding solvent.[3][4] The position of substitution on the naphthalene ring also plays a crucial role in determining the photophysical behavior. This section presents a comparative overview of the key fluorescent parameters for this compound (represented by mthis compound) and other relevant 2-substituted naphthalene derivatives.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference(s)
Mthis compound Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[5]
2-Methoxynaphthalene Alcohol (99%)226Not ReportedNot ReportedNot Reported[6]
2-Naphthylamine Acetonitrile239Not ReportedNot Reported0.91[7]
2-Naphthol Ethanol33135423Not Reported[8]

Understanding the Structure-Property Relationship

The electronic nature of the substituent at the 2-position of the naphthalene ring significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups generally lead to a red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like the ester group (-COOR) can have a more complex influence, often resulting in smaller shifts compared to strong donors.

cluster_0 Substituent Effects on Naphthalene Fluorescence cluster_1 Resulting Photophysical Changes Naphthalene Naphthalene Core EDG Electron-Donating Group (e.g., -NH2, -OCH3) Naphthalene->EDG Increases HOMO energy EWG Electron-Withdrawing Group (e.g., -COOR) Naphthalene->EWG Lowers LUMO energy RedShift Red Shift (Longer λ) EDG->RedShift Smaller energy gap BlueShift Blue Shift (Shorter λ) or smaller red shift EWG->BlueShift Larger or slightly smaller energy gap cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis A Prepare dilute solutions of sample and standard B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence Emission C->D E Integrate Emission Spectra F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield G->H

References

A Senior Application Scientist's Guide to Ethyl 2-Naphthoate: A Comparative Analysis of Theoretical and Experimental Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. Ethyl 2-naphthoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, serves as an excellent case study for the application of modern spectroscopic techniques. This guide provides an in-depth comparison of the theoretical and experimental spectral data for this compound, offering insights into the nuances of spectral interpretation and the self-validating nature of a multi-technique approach.

Introduction to this compound and Spectroscopic Analysis

This compound (C₁₃H₁₂O₂) is an ester of 2-naphthoic acid and ethanol.[1][2] Its molecular structure, featuring a naphthalene ring system and an ethyl ester group, gives rise to a unique spectral fingerprint. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming this structure. By comparing the theoretically predicted spectral features with experimentally obtained data, we can achieve a high degree of confidence in the identity and purity of the compound.

This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. We will explore the theoretical basis for the expected spectra, present experimental findings from reputable sources, and provide a comparative analysis. Furthermore, detailed experimental protocols are included to ensure the reproducibility of these results.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of the signals are key parameters for structural elucidation.

Theoretical Predictions

Based on the structure of this compound, we can predict the following ¹H NMR signals:

  • Aromatic Protons (7H) : The seven protons on the naphthalene ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to complex splitting patterns (multiplets).

  • Ethyl Group Protons (5H) :

    • Methylene Protons (-CH₂-) : The two protons of the methylene group adjacent to the ester oxygen will be deshielded and are expected to appear as a quartet.

    • Methyl Protons (-CH₃) : The three protons of the terminal methyl group will be the most upfield and are expected to appear as a triplet.

Experimental Data

Experimental ¹H NMR data for this compound is available from various sources. The data presented below is consistent across multiple databases.[1][3]

Comparison of Theoretical and Experimental ¹H NMR Data
Proton Assignment Theoretical Multiplicity Experimental Chemical Shift (δ, ppm) Experimental Multiplicity
Aromatic-HMultiplet7.43-8.93Multiplet
-OCH₂CH₃Quartet4.45Quartet
-OCH₂CH₃Triplet1.44Triplet

The experimental data aligns well with the theoretical predictions. The aromatic protons appear as a complex multiplet in the expected downfield region. The ethyl group protons exhibit the characteristic quartet and triplet pattern due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Theoretical Predictions

This compound has 13 carbon atoms, and due to molecular symmetry, we expect to see 11 distinct signals in the ¹³C NMR spectrum:

  • Carbonyl Carbon (C=O) : This will be the most downfield signal, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons (10 C) : The ten carbons of the naphthalene ring will appear in the aromatic region (δ 120-150 ppm). Due to the substituent effect of the ester group, their chemical shifts will vary.

  • Ethyl Group Carbons (2 C) :

    • Methylene Carbon (-CH₂-) : The methylene carbon will be in the range of δ 60-70 ppm.

    • Methyl Carbon (-CH₃) : The methyl carbon will be the most upfield signal, typically below δ 20 ppm.

Experimental Data

Experimental ¹³C NMR data for this compound is available from public databases.[1]

Comparison of Theoretical and Experimental ¹³C NMR Data
Carbon Assignment Theoretical Chemical Shift Range (δ, ppm) Experimental Chemical Shift (δ, ppm)
C=O165-175~166
Aromatic C120-150Multiple peaks between ~125-135
-OCH₂CH₃60-70~61
-OCH₂CH₃< 20~14

The experimental ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments, consistent with the structure of this compound. The chemical shifts of the carbonyl, aromatic, and ethyl group carbons are all within the expected ranges.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Predictions

The key functional groups in this compound and their expected IR absorption frequencies are:

  • C=O Stretch (Ester) : A strong absorption band in the region of 1725-1705 cm⁻¹.[4]

  • C-O Stretch (Ester) : A strong absorption in the range of 1300-1000 cm⁻¹.[4]

  • Aromatic C=C Stretch : Medium to weak absorptions in the 1600-1450 cm⁻¹ region.[5]

  • Aromatic C-H Stretch : Absorptions above 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretch : Absorptions below 3000 cm⁻¹.[5]

Experimental Data

Experimental IR data for this compound shows characteristic absorption bands.[1][6][7]

Comparison of Theoretical and Experimental IR Data
Vibrational Mode Theoretical Frequency Range (cm⁻¹) Experimental Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000~3060Medium
Aliphatic C-H Stretch< 3000~2980Medium
C=O Stretch (Ester)1725-1705~1715Strong
Aromatic C=C Stretch1600-1450~1630, 1470Medium-Weak
C-O Stretch (Ester)1300-1000~1250, 1100Strong

The experimental IR spectrum provides clear evidence for the presence of the ester functional group (strong C=O and C-O stretches) and the aromatic naphthalene ring (aromatic C=C and C-H stretches).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Theoretical Predictions

For this compound (molecular weight: 200.23 g/mol ), we predict the following in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺˙) : A peak at m/z = 200.

  • Major Fragmentation Pathways :

    • Loss of the ethoxy radical (•OCH₂CH₃) to form the naphthoyl cation at m/z = 155.[8][9]

    • Loss of ethylene (CH₂=CH₂) via a McLafferty-type rearrangement to form a radical cation at m/z = 172.

    • Further fragmentation of the naphthoyl cation (m/z = 155) by loss of carbon monoxide (CO) to yield the naphthyl cation at m/z = 127.[8]

Experimental Data

The experimental mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][6]

Comparison of Theoretical and Experimental MS Data
m/z Proposed Fragment Theoretical Basis Experimental Observation
200[C₁₃H₁₂O₂]⁺˙ (Molecular Ion)Molecular WeightPresent
172[M - C₂H₄]⁺˙McLafferty RearrangementPresent
155[M - •OC₂H₅]⁺Loss of ethoxy radicalPresent, often the base peak
127[C₁₀H₇]⁺Loss of CO from m/z 155Present

The experimental mass spectrum strongly supports the structure of this compound. The presence of the molecular ion peak confirms the molecular weight, and the observed fragmentation pattern is consistent with the predicted pathways for an aromatic ester.[8][9]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR) :

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • Acquisition Parameters (¹³C NMR) :

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: -10 to 220 ppm.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters :

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis : Identify the characteristic absorption bands and compare them to correlation tables.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a Gas Chromatography (GC) system for separation and purification before ionization, or via direct infusion if the sample is pure.

  • Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters (EI-MS) :

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Rate: 1 scan/s.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow and Structure

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound Dissolution Dissolve in CDCl3 Sample->Dissolution ThinFilm Prepare Thin Film Sample->ThinFilm MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer ThinFilm->FTIR NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with atom numbering for NMR discussion.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound demonstrates a strong congruence between theoretical predictions and experimental observations. Each technique provides a unique and complementary piece of structural information, and together they form a self-validating system for the unambiguous identification of the molecule. For researchers and professionals in the field, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the quality and integrity of their chemical entities.

References

A Comparative Guide to the Performance of Ethyl 2-Naphthoate as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and cellular imaging, the selection of an appropriate fluorescent marker is paramount to the generation of robust and reproducible data. The ideal fluorescent probe should exhibit a combination of desirable photophysical properties, including high fluorescence quantum yield, excellent photostability, and spectral characteristics suitable for the imaging system and biological context. This guide provides a comprehensive performance benchmark of ethyl 2-naphthoate, a naphthalene-based compound, as a potential fluorescent marker.

Naphthalene derivatives are known for their inherent fluorescence, arising from the delocalized π-electron system of the fused aromatic rings.[1] This intrinsic property makes them attractive candidates for the development of fluorescent probes. However, a thorough evaluation of their performance against well-established fluorescent markers is crucial to ascertain their utility in demanding research applications.

This guide will compare the photophysical properties and potential applications of this compound with three widely used fluorescent probes: Hoechst 33342, a nuclear stain; BODIPY FL, a versatile green-emitting fluorophore; and Prodan, an environmentally sensitive membrane probe. By presenting a side-by-side comparison, supported by detailed experimental protocols, this document aims to provide researchers with the necessary information to make an informed decision about the suitability of this compound for their specific research needs.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then returns to the ground state by emitting a photon of a longer wavelength (lower energy). The energy difference between the absorbed and emitted photons is known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of emitted photons to the number of absorbed photons.[2]

Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption Excited State (S1)->Ground State (S0) Fluorescence Emission Excited State (S1)->Ground State (S0) Non-radiative Decay

Caption: The Jablonski diagram illustrating the process of fluorescence.

Photophysical Properties: A Comparative Analysis

A direct comparison of the key photophysical parameters is essential for benchmarking the performance of a fluorescent marker. The following table summarizes the available data for this compound and the selected benchmark fluorophores.

PropertyThis compoundHoechst 33342BODIPY FLProdan
Excitation Max (λex) ~300 nm (in ethanol)350 nm (bound to DNA)503 nm (in methanol)361 nm (in methanol)[3]
Emission Max (λem) ~335 nm (in ethanol)461 nm (bound to DNA)512 nm (in methanol)[]498 nm (in methanol)[3]
Molar Extinction Coefficient (ε) Not Reported~42,000 M⁻¹cm⁻¹ (bound to DNA)~80,000 M⁻¹cm⁻¹ (in methanol)~18,000 M⁻¹cm⁻¹ (in methanol)
Quantum Yield (Φ) Not Reported~0.4 (bound to DNA)~0.9 (in methanol)~0.7-0.9 (in non-polar solvents)[5]
Fluorescence Lifetime (τ) Not Reported2.5-3.5 ns (bound to DNA)~5-7 ns[]1.5-4.5 ns
Solvent Sensitivity ExpectedLow (when bound to DNA)Low[]High[3][6]
Primary Application Potential UV probeNuclear StainingGeneral Labeling[]Membrane Probing[3][6]

In-Depth Profiles of Fluorescent Markers

This compound

This compound is a simple ester derivative of naphthalene. Naphthalene-based compounds are known for their fluorescence in the ultraviolet and blue regions of the spectrum.[1] The electronic transitions responsible for this fluorescence are the π-π* transitions within the aromatic ring system. The ester group at the 2-position can influence the photophysical properties through its electron-withdrawing nature, potentially affecting the energy levels of the excited states.

Potential Advantages:

  • Simple Structure: The straightforward synthesis and small size of this compound could be advantageous in certain applications where a bulky fluorophore might interfere with biological processes.

  • UV Excitation: Its likely excitation in the UV range could be useful for applications where spectral separation from visible-range fluorophores is required.

Potential Disadvantages:

  • Lack of Characterization: The absence of comprehensive photophysical data is a significant drawback for its immediate application.

  • UV Excitation Challenges: UV excitation can cause photodamage to living cells and may lead to autofluorescence from endogenous biomolecules.

  • Environmental Sensitivity: The fluorescence of simple aromatic esters can be sensitive to the polarity of the local environment, which could be a complicating factor in quantitative studies unless specifically used to probe environmental changes.[6]

Benchmark Fluorophore 1: Hoechst 33342

Hoechst 33342 is a widely used blue fluorescent dye that specifically binds to the minor groove of AT-rich sequences in DNA. It is cell-permeable, making it suitable for staining the nuclei of both live and fixed cells.[8][9]

Key Features:

  • High Specificity for DNA: Its strong affinity for DNA results in bright nuclear staining with low background fluorescence.[10]

  • Cell Permeability: Readily enters live cells without the need for permeabilization.[8][9]

  • Utility in Cell Biology: Commonly used for cell counting, cell cycle analysis, and apoptosis detection.[10]

Benchmark Fluorophore 2: BODIPY FL

BODIPY FL (boron-dipyrromethene) is a versatile and robust green fluorescent dye. BODIPY dyes are known for their sharp absorption and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields that are relatively insensitive to the solvent environment.[]

Key Features:

  • High Brightness and Photostability: Exhibits a high quantum yield and good resistance to photobleaching, making it suitable for long-term imaging experiments.[11][12]

  • Environmental Insensitivity: Its fluorescence is largely unaffected by solvent polarity or pH, leading to more reliable quantification.[]

  • Chemical Modifiability: The BODIPY core can be easily functionalized to create probes for specific targets.[]

Benchmark Fluorophore 3: Prodan

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe whose emission spectrum is highly sensitive to the polarity of its environment.[3][6] This property makes it an excellent tool for studying the properties of cell membranes and protein binding sites.[14]

Key Features:

  • Solvatochromism: Exhibits a large Stokes shift in polar solvents, providing a sensitive readout of the local environment's polarity.[3][6]

  • Membrane Probe: Partitions into cellular membranes and provides information on the lipid organization and phase state.[14]

  • Intramolecular Charge Transfer (ICT) Character: Its excited state has a significant charge transfer character, which is the basis for its environmental sensitivity.[6][15]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the Fischer esterification of 2-naphthoic acid.

2-Naphthoic Acid 2-Naphthoic Acid Protonation of Carbonyl Protonation of Carbonyl 2-Naphthoic Acid->Protonation of Carbonyl H+ (acid catalyst) Nucleophilic Attack by Ethanol Nucleophilic Attack by Ethanol Protonation of Carbonyl->Nucleophilic Attack by Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by Ethanol->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water - H2O This compound This compound Elimination of Water->this compound - H+

Caption: Reaction scheme for the Fischer esterification of 2-naphthoic acid.

Materials:

  • 2-Naphthoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve 2-naphthoic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux the mixture for several hours to drive the reaction to completion.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common approach for determining the fluorescence quantum yield.[2][11]

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare Dilute Solutions Prepare series of dilute solutions of sample and standard Measure Absorbance Measure absorbance at excitation wavelength (Abs < 0.1) Prepare Dilute Solutions->Measure Absorbance Record Emission Spectra Record emission spectra of all solutions Measure Absorbance->Record Emission Spectra Integrate Spectra Integrate the area under each emission curve Record Emission Spectra->Integrate Spectra Plot Data Plot integrated fluorescence intensity vs. absorbance Integrate Spectra->Plot Data Calculate Gradient Determine the gradient of the linear fit Plot Data->Calculate Gradient Calculate Quantum Yield Calculate sample quantum yield using the comparative equation Calculate Gradient->Calculate Quantum Yield

Caption: Workflow for measuring relative fluorescence quantum yield.

Procedure:

  • Select a Standard: Choose a quantum yield standard with absorption and emission in a similar spectral range to the sample. For a UV-emitting compound like this compound, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.[2]

Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photochemical degradation upon exposure to light.

Procedure:

  • Prepare a solution of the fluorescent marker in a suitable solvent.

  • Place the solution in a quartz cuvette in a spectrofluorometer.

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Record the fluorescence intensity at the emission maximum at regular time intervals.

  • Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the dye. A slower decay indicates higher photostability.[16]

Discussion and Recommendations

Based on the available information, this compound presents as a simple, small-molecule fluorophore with potential applications as a UV-excitable probe. Its structural similarity to other naphthalene derivatives suggests it likely possesses moderate fluorescence quantum yield and photostability.[1] However, the lack of comprehensive, experimentally determined photophysical data is a major impediment to its widespread adoption.

For researchers in drug development and cell biology, the choice of a fluorescent marker is dictated by the specific requirements of the assay.

  • For applications requiring nuclear staining, Hoechst 33342 remains a superior choice due to its high specificity and cell permeability.

  • For general-purpose labeling and when high brightness and photostability in the visible range are required, BODIPY FL is an excellent and reliable option.[][12]

  • When the goal is to probe the local environment, such as in cell membranes, the solvatochromic properties of Prodan are unmatched.[3][6]

This compound, in its current state of characterization, is not a direct competitor to these well-established dyes for mainstream applications. However, its simple structure and UV-spectral properties might make it a candidate for development into more specialized probes, for example, as a building block for sensors where its environmental sensitivity could be harnessed.

Future work on this compound should focus on:

  • Comprehensive Photophysical Characterization: A thorough experimental determination of its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime in a range of solvents is essential.

  • Photostability Assessment: Quantitative measurement of its photostability is crucial for evaluating its suitability for fluorescence microscopy.

  • Evaluation in Biological Systems: Studies to assess its cytotoxicity, cell permeability, and localization within cells would be necessary to determine its potential for biological imaging.

References

A Comparative Guide to the pH-Dependent Stability of Ethyl 2-Naphthoate: An Experimental Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. For ester-containing compounds, such as ethyl 2-naphthoate, pH is a critical determinant of chemical stability. This guide provides an in-depth comparison of the stability of this compound under acidic, neutral, and alkaline conditions. We will delve into the underlying hydrolysis mechanisms, present comparative experimental data, and provide detailed protocols for researchers to replicate and validate these findings in their own laboratories. This information is crucial for formulating stable drug products and ensuring their efficacy and safety over their shelf life.[1][2][3]

The Pivotal Role of pH in Ester Stability

Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol.[4] This process can be catalyzed by either acid or base, and also proceeds, albeit much more slowly, under neutral conditions. The rate of hydrolysis is profoundly influenced by the pH of the solution.[5] For a pharmaceutical compound like this compound, understanding its degradation profile across the physiological pH range and under conditions relevant to formulation and manufacturing is a regulatory expectation and a scientific necessity.[1][2][6]

Comparative Stability Profile of this compound

The stability of this compound varies dramatically across the pH spectrum. The following table summarizes the expected degradation behavior based on available literature for naphthoate esters and general principles of ester hydrolysis.

pH ConditionPredominant MechanismRelative Rate of HydrolysisPrimary Degradation Products
Acidic (pH 1-3) Specific Acid-Catalyzed HydrolysisModerate2-Naphthoic Acid, Ethanol
Neutral (pH ~7) Uncatalyzed (Water) HydrolysisVery Slow2-Naphthoic Acid, Ethanol
Alkaline (pH 10-13) Base-Catalyzed Hydrolysis (Saponification)RapidSodium 2-Naphthoate, Ethanol

Mechanistic Insights into this compound Hydrolysis

The degradation of this compound proceeds via distinct mechanisms depending on the pH of the environment.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible reaction catalyzed by hydronium ions (H₃O⁺).[4][7] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

cluster_acid Acid-Catalyzed Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Products 2-Naphthoic Acid + Ethanol Tetrahedral_Intermediate->Products - H₃O⁺ cluster_alkaline Alkaline Hydrolysis (Saponification) Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid 2-Naphthoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - C₂H₅O⁻ Carboxylate_Salt 2-Naphthoate Salt Carboxylic_Acid->Carboxylate_Salt + C₂H₅O⁻ - C₂H₅OH cluster_workflow Experimental Workflow Prep_Stock Prepare Stock Solution of this compound Incubate Incubate Samples at Controlled Temperature Prep_Stock->Incubate Prep_Buffers Prepare Buffer Solutions (pH 2, 7, 12) Prep_Buffers->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (Neutralize if necessary) Sample->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Quantify Degradation and Determine Rate Constants HPLC_Analysis->Data_Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemicals we handle. Ethyl 2-naphthoate, an aromatic ester, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.

Core Principles: Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount. This foundational knowledge informs every subsequent step of the disposal process.

1.1. Health and Physical Hazards this compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] Direct contact can lead to adverse health effects. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

At standard laboratory temperatures, this compound is a solid with a low melting point (approximately 32°C), which means it can be encountered as either a solid or a liquid if the ambient temperature is elevated.[2] It is also insoluble in water, a critical factor for environmental safety.[3]

1.2. Environmental Hazards While specific ecotoxicity data for this compound is not extensively documented, the precautionary principle dictates that it be treated as potentially harmful to aquatic life. Aromatic compounds and their derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms.[4][5] Therefore, under no circumstances should this compound or its containers be disposed of down the sanitary sewer. [3][6]

1.3. Summary of Key Data

PropertyValue / ClassificationSignificance for DisposalSource(s)
GHS Hazard Codes H315, H319, H335Dictates the need for stringent PPE to prevent skin, eye, and respiratory contact.[1][2]
Physical Form Light yellow to light brown solidAs a solid, spill cleanup involves sweeping; however, its low melting point means it could be liquid.[2]
Solubility in Water InsolubleProhibits drain disposal; waste must be physically collected.[3]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures compliance with environmental regulations like the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Mandatory Safety Protocols: Protecting Yourself and Your Lab

Adherence to personal protective equipment (PPE) and safe handling guidelines is non-negotiable. These measures create a primary barrier against chemical exposure.[10][11]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11][12]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any tears or perforations before use and replace them immediately if contamination is suspected.[7][13]

  • Body Protection: A full-length laboratory coat should be worn and kept fastened to protect skin and clothing.[12]

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7][12]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste is a systematic process. The following workflow outlines the decision-making and physical steps required for safe and compliant disposal.

G This compound Disposal Workflow start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Dedicated, Labeled, Compatible Hazardous Waste Container ppe->container quantify Assess Quantity of Waste container->quantify small_quant Small Quantity (< 50 g) quantify->small_quant < 50 g large_quant Large Quantity (> 50 g) quantify->large_quant > 50 g absorb Absorb/Mix with Inert Material (e.g., Vermiculite, Sand) small_quant->absorb seal_store Securely Seal Container and Store in Designated Waste Accumulation Area large_quant->seal_store absorb->seal_store ehs Contact EHS/Licensed Waste Disposal Contractor for Pickup seal_store->ehs end Waste Collected for Proper Disposal ehs->end

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Segregation and Containerization Immediately segregate this compound waste from other waste streams to prevent accidental reactions.

  • Select a waste container made of a compatible material (e.g., high-density polyethylene or glass) with a tightly sealing lid.[14]

  • The container must be clearly and accurately labeled. Use your institution's hazardous waste tags, ensuring the full chemical name "this compound" is written out. Do not use abbreviations or chemical formulas.[14]

Step 2: Procedure for Small Quantities (< 50 grams) For minor spills or residual amounts, the primary goal is to stabilize the material for collection.

  • Place an absorbent, inert material such as vermiculite, cat litter, or sand into the designated waste container.[7]

  • Carefully transfer the solid this compound waste into the container, mixing it with the absorbent material. This prevents the fine powder from becoming airborne and makes the material easier to handle by the disposal contractor.

Step 3: Procedure for Large Quantities (> 50 grams) Bulk quantities of this compound waste must be managed by professionals.

  • Carefully transfer the waste directly into the labeled hazardous waste container.

  • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[14]

  • Securely seal the container.

Step 4: Storage and Collection

  • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area or central waste storage facility, away from incompatible materials.[8]

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), strictly govern the transport and disposal of such waste.[6][9]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is critical to ensure safety.

  • Alert & Assess: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS office immediately.

  • Protect: Don the full required PPE as described in Section 2.

  • Contain: For a solid spill, carefully sweep the material into a dustpan and transfer it to your labeled hazardous waste container.[7] Avoid creating dust. If the material has melted, contain the liquid with an inert absorbent like sand or vermiculite, allow it to cool and solidify if possible, then scoop the mixture into the waste container.

  • Decontaminate: Clean the spill area with a cloth or paper towel wetted with a suitable solvent (e.g., acetone, ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Advanced Topic: Chemical Neutralization (Expert Use Only)

For highly experienced chemists, chemical neutralization via base-catalyzed hydrolysis (saponification) can be a viable pre-treatment for trace amounts of this compound residue, for example, in rinsing glassware.[15] This process converts the ester into sodium 2-naphthoate and ethanol.

Disclaimer: This is NOT a standard disposal method for bulk waste. It should only be performed by trained personnel who understand the chemistry and hazards involved. The resulting aqueous solution must still be collected as hazardous aqueous waste and disposed of according to institutional policy, as it will contain organic residues and have a high pH.

By adhering to these rigorous procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations, reinforcing a culture of safety and stewardship in the laboratory.

References

Personal protective equipment for handling Ethyl 2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides a comprehensive, field-tested framework for the safe handling of Ethyl 2-naphthoate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the "Why"

Before we don our first piece of protective equipment, we must understand the nature of the substance we are handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1]

  • H315: Causes skin irritation. This indicates that direct contact can lead to redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging irritation.[1][2]

  • H335: May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

These classifications are not mere suggestions; they are the scientific basis for the engineering controls and personal protective equipment (PPE) detailed below. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not about a single piece of equipment but a multi-layered defense strategy. We always start with the most effective controls—eliminating or substituting the hazard. When that's not possible, we move to engineering controls, then administrative controls, and finally, PPE as the last line of defense.

Primary Barrier: Engineering Controls

Your first and most critical line of defense is to handle this compound within a properly functioning chemical fume hood. This engineering control is designed to capture and exhaust vapors or dust at the source, significantly minimizing the potential for inhalation and protecting the broader lab environment. Ensure that the fume hood has been certified within the last year and that you work at least six inches inside the sash.

Secondary Barrier: Personal Protective Equipment (PPE)

PPE is your immediate, personal barrier against exposure. The selection of PPE must directly correspond to the identified hazards of skin, eye, and respiratory irritation.

Protection Type Specific PPE Standard/Specification Rationale for Use
Eye/Face Protection Chemical safety gogglesANSI Z87.1 / EN166Protects against splashes and dust entering the eyes, preventing serious irritation.[3][4]
Face shield (in addition to goggles)ANSI Z87.1 / EN166Recommended when handling larger quantities or when there is a significant splash risk.[3]
Skin & Body Protection Nitrile glovesEN 374Provides a chemical-resistant barrier to prevent skin contact and irritation.[5] Always check for tears before use.
Laboratory coatN/AProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorVaries by exposure levelNot typically required under normal use within a fume hood.[4] Use is mandated if ventilation is inadequate, if irritation is experienced, or if exposure limits are exceeded.[3][6]

Procedural Workflow for Safe Handling

This step-by-step workflow integrates safety measures at every stage of the process, from preparation to disposal.

Workflow Diagram: Handling Ethyl 2-naphthoatedot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Weigh Solid Inside Fume Hood B->C D 4. Perform Experimental Work in Fume Hood C->D E 5. Decontaminate Glassware & Surfaces D->E F 6. Segregate & Label Chemical Waste E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.